2-Bromo-3-methylpentane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methylpentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-4-5(2)6(3)7/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIYCDIAGUESKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62168-41-6 | |
| Record name | 2-bromo-3-methylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Bromo-3-methylpentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral alkyl halide, 2-Bromo-3-methylpentane. This compound serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and materials science. This document outlines a robust synthetic protocol, details expected analytical characterization data, and provides visualizations of the synthetic and analytical workflows.
Introduction
This compound (C₆H₁₃Br) is a halogenated alkane with two stereocenters, making it a chiral molecule.[1] Its structure lends itself to a variety of nucleophilic substitution and elimination reactions, making it a versatile intermediate in the synthesis of more complex molecules. The strategic placement of the bromine atom and the methyl group allows for stereocontrolled transformations, which are critical in the development of new pharmaceutical agents and specialized chemical materials. This guide will detail a common laboratory-scale synthesis and the analytical techniques used to confirm the structure and purity of the final product.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the nucleophilic substitution of the hydroxyl group in 3-methylpentan-2-ol using a brominating agent. While hydrobromic acid can be used, phosphorus tribromide (PBr₃) is often preferred for converting secondary alcohols to alkyl bromides as it generally leads to cleaner reactions with fewer rearrangement byproducts.[2]
The reaction proceeds via an Sₙ2 mechanism, which results in the inversion of stereochemistry at the carbon atom bearing the hydroxyl group.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-methylpentan-2-ol | 102.17 | 10.22 g | 0.10 |
| Phosphorus tribromide | 270.69 | 9.91 g | 0.0366 |
| Pyridine | 79.10 | 2.8 mL | 0.035 |
| Diethyl ether (anhydrous) | 74.12 | 100 mL | - |
| 5% aq. NaHCO₃ | - | 50 mL | - |
| Saturated aq. NaCl (brine) | - | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | 5 g | - |
Procedure:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with 3-methylpentan-2-ol (10.22 g, 0.10 mol) and anhydrous diethyl ether (50 mL).
-
The flask is cooled in an ice bath to 0 °C.
-
Phosphorus tribromide (9.91 g, 0.0366 mol) dissolved in anhydrous diethyl ether (20 mL) is added dropwise from the dropping funnel over a period of 30 minutes with continuous stirring. A small amount of pyridine (2.8 mL, 0.035 mol) can be added to neutralize the HBr byproduct.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction mixture is then carefully poured into 100 mL of ice-cold water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 25 mL).
-
The combined organic layers are washed successively with 5% aqueous NaHCO₃ solution (50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by fractional distillation to yield this compound as a colorless liquid.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Physical Properties
| Property | Value |
| Molecular Formula | C₆H₁₃Br |
| Molecular Weight | 165.07 g/mol |
| Appearance | Colorless liquid |
| Boiling Point (est.) | 142-144 °C |
| Density (est.) | 1.17 g/cm³ |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum of this compound is expected to show six distinct signals due to the asymmetry of the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.1 - 4.3 | Doublet of Quartets | 1H | -CH(Br)- |
| ~1.8 - 2.0 | Multiplet | 1H | -CH(CH₃)- |
| ~1.6 - 1.8 | Multiplet | 2H | -CH₂- |
| ~1.7 (d) | Doublet | 3H | -CH(Br)CH₃ |
| ~1.0 (d) | Doublet | 3H | -CH(CH₃ )- |
| ~0.9 (t) | Triplet | 3H | -CH₂CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The ¹³C NMR spectrum is predicted to show six unique carbon signals.
| Chemical Shift (δ, ppm) | Assignment |
| ~55 - 60 | -CH(Br)- |
| ~40 - 45 | -CH(CH₃)- |
| ~25 - 30 | -CH₂- |
| ~20 - 25 | -CH(Br)CH₃ |
| ~15 - 20 | -CH(CH₃ )- |
| ~10 - 15 | -CH₂CH₃ |
IR (Infrared) Spectroscopy:
The IR spectrum will be characteristic of a bromoalkane.
| Wavenumber (cm⁻¹) | Bond Vibration |
| 2850-3000 | C-H stretch (alkane) |
| 1450-1470 | C-H bend (alkane) |
| 1370-1380 | C-H bend (methyl) |
| 500-600 | C-Br stretch |
MS (Mass Spectrometry):
The mass spectrum will show a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| m/z | Assignment |
| 164/166 | [M]⁺ (Molecular ion) |
| 85 | [M - Br]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
| 29 | [C₂H₅]⁺ |
Workflow Diagrams
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Characterization Workflow
Caption: Workflow for the analytical characterization of this compound.
Conclusion
This technical guide has outlined a reliable method for the synthesis of this compound from 3-methylpentan-2-ol using phosphorus tribromide. The provided experimental protocol and predicted characterization data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The successful synthesis and purification of this chiral haloalkane open avenues for the construction of novel and complex molecular architectures.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-3-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-methylpentane is a secondary bromoalkane with the chemical formula C₆H₁₃Br. As a chiral molecule, it exists as a pair of enantiomers. This guide provides a comprehensive overview of its physical and chemical properties, drawing from available data and established principles of organic chemistry. The information presented is intended to support research and development activities where this compound may be used as a reagent, intermediate, or building block.
Physical Properties
Quantitative physical data for this compound is not extensively reported in readily available literature. The following table summarizes computed and available experimental data for this compound and its isomers, providing a comparative overview.
| Property | This compound | 3-Bromo-3-methylpentane | Notes |
| Molecular Formula | C₆H₁₃Br[1][2] | C₆H₁₃Br | |
| Molecular Weight | 165.07 g/mol [1][2] | 165.07 g/mol | |
| Appearance | Colorless liquid (expected) | Colorless liquid | |
| Boiling Point | Not experimentally reported | 147.26 °C (estimate) | The boiling point of 2-bromo-3-methylbutane (B93499) is reported as 115 °C. |
| Melting Point | Not experimentally reported | -92.2 °C | |
| Density | Not experimentally reported | 1.1771 g/cm³ | |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone (B3395972), diethyl ether) | Insoluble in water; Soluble in organic solvents | Based on the properties of similar bromoalkanes. |
| Refractive Index | Not experimentally reported | 1.4492 |
Chemical Properties and Reactivity
This compound, as a secondary alkyl halide, primarily undergoes nucleophilic substitution (Sₙ1) and elimination (E1 and E2) reactions. A key feature of its reactivity is the potential for carbocation rearrangements.
Nucleophilic Substitution (Sₙ1) Reactions
In the presence of a weak nucleophile and a polar protic solvent (e.g., water, ethanol), this compound is expected to undergo Sₙ1 reactions. The reaction proceeds through a secondary carbocation intermediate, which can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation. This rearrangement significantly influences the product distribution.
Reaction with Water (Hydrolysis): The hydrolysis of this compound via an Sₙ1 mechanism is expected to yield a mixture of alcohols, with the major product being 3-methyl-3-pentanol (B165633) due to the formation of the more stable tertiary carbocation after a hydride shift.
Caption: Sₙ1 Hydrolysis of this compound.
Elimination (E1 and E2) Reactions
Elimination reactions of this compound lead to the formation of alkenes. The regioselectivity of these reactions is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product.
E1 Reaction: In the presence of a weak base and heat, the E1 mechanism is favored. Similar to the Sₙ1 reaction, it involves the formation of a carbocation intermediate that can rearrange. The subsequent deprotonation from an adjacent carbon atom yields a mixture of alkenes.
Caption: E1 Elimination of this compound.
E2 Reaction: The E2 mechanism is favored by the use of a strong, non-nucleophilic base (e.g., potassium tert-butoxide). This is a concerted, one-step reaction where the proton abstraction and bromide elimination occur simultaneously.
Experimental Protocols
Synthesis of this compound from 3-Methyl-2-pentanol
A common method for the synthesis of secondary bromoalkanes from the corresponding alcohol is through reaction with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).[3]
General Procedure using HBr:
-
Cool the 3-methyl-2-pentanol in an ice bath.
-
Slowly add concentrated hydrobromic acid with stirring.
-
Reflux the mixture for several hours.
-
After cooling, separate the organic layer.
-
Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purify the product by distillation.
SN1 Hydrolysis of a Secondary Bromoalkane (General Protocol)
This protocol describes the general procedure for the hydrolysis of a secondary bromoalkane.[4]
-
Dissolve the secondary bromoalkane in a suitable polar protic solvent (e.g., a mixture of acetone and water).
-
Heat the mixture to reflux and monitor the reaction progress (e.g., by TLC).
-
Upon completion, cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent to obtain the crude alcohol product, which can be further purified by distillation or chromatography.
E1 Elimination of a Secondary Bromoalkane (General Protocol)
This protocol outlines the general conditions for an E1 elimination reaction.[5]
-
Dissolve the secondary bromoalkane in a polar protic solvent that can also act as a weak base (e.g., ethanol).
-
Heat the solution to reflux.[5]
-
Monitor the formation of the alkene product(s) (e.g., by GC-MS).
-
After the reaction is complete, cool the mixture.
-
The alkene product can be isolated by fractional distillation.
Spectroscopic Data
Specific spectroscopic data for this compound is not widely available in public databases. The following table provides expected ranges for the key spectroscopic signals based on data for similar alkyl halides.
| Spectroscopy | Expected Chemical Shifts / Absorption Bands |
| ¹H NMR | δ (ppm): 0.8 - 1.2 (m, 9H, CH₃ groups) 1.3 - 1.8 (m, 2H, CH₂ group) 1.8 - 2.2 (m, 1H, CH-C group) 3.8 - 4.2 (m, 1H, CH-Br group) |
| ¹³C NMR | δ (ppm): 10 - 25 (CH₃ carbons) 25 - 40 (CH₂ and CH carbons) 50 - 65 (C-Br carbon) |
| IR | ν (cm⁻¹): 2850 - 3000 (C-H stretch) 1450 - 1470 (C-H bend) 1370 - 1385 (C-H bend) 500 - 650 (C-Br stretch) |
Conclusion
This compound is a secondary bromoalkane that exhibits characteristic reactivity patterns, including Sₙ1 and E1/E2 reactions, with a notable propensity for carbocation rearrangements. While comprehensive experimental data on its physical and spectroscopic properties are limited, this guide provides a solid foundation based on computed data and the established behavior of analogous compounds. Researchers and professionals in drug development can utilize this information for the design of synthetic routes and for predicting the outcomes of reactions involving this versatile chemical intermediate. Further experimental characterization of this compound would be a valuable contribution to the chemical literature.
References
- 1. This compound | C6H13Br | CID 19612097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R,3S)-2-bromo-3-methylpentane | C6H13Br | CID 57480739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. brainly.com [brainly.com]
- 4. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]
- 5. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Stereoisomers of 2-Bromo-3-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 2-bromo-3-methylpentane, a chiral alkyl halide of interest in stereoselective synthesis and mechanistic studies. This document details the structural aspects, physicochemical properties, and experimental protocols relevant to the synthesis, separation, and characterization of these isomers.
Introduction to the Stereoisomers of this compound
This compound possesses two chiral centers at carbon atoms C2 and C3, giving rise to a total of four possible stereoisomers.[1] These stereoisomers exist as two pairs of enantiomers. The understanding and control of stereochemistry are paramount in the fields of medicinal chemistry and materials science, as different stereoisomers can exhibit distinct biological activities and physical properties.
The four stereoisomers are:
-
(2R,3R)-2-bromo-3-methylpentane
-
(2S,3S)-2-bromo-3-methylpentane
-
(2R,3S)-2-bromo-3-methylpentane
-
(2S,3R)-2-bromo-3-methylpentane
The relationship between these stereoisomers is crucial for their separation and characterization. The (2R,3R) and (2S,3S) isomers constitute one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers form the other. Any other pairing of these isomers results in a diastereomeric relationship.[1]
Physicochemical Properties
| Property | Value | Source |
| General Properties for this compound | ||
| Molecular Formula | C₆H₁₃Br | [2] |
| Molecular Weight | 165.07 g/mol | [2][3] |
| Computed Properties for Stereoisomers | ||
| XLogP3 | 3.1 | [2][3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 0 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Exact Mass | 164.02006 Da | [2][3] |
| Monoisotopic Mass | 164.02006 Da | [2][3] |
| Topological Polar Surface Area | 0 Ų | [2][3] |
| Heavy Atom Count | 7 | [3] |
Note: Experimental values for boiling point, melting point, and specific optical rotation for each purified stereoisomer are not consistently reported in the literature. Researchers should consider these computed values as estimates and perform experimental verification.
Stereoselective Synthesis and Separation
The preparation of stereochemically pure this compound isomers requires stereoselective synthetic routes or efficient separation of a stereoisomeric mixture.
Stereoselective Synthesis
A common strategy for the synthesis of chiral alkyl halides involves the stereospecific reaction of a chiral alcohol with a brominating agent. For example, the reaction of a stereochemically pure 3-methyl-2-pentanol (B47427) with a reagent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) can proceed with a predictable stereochemical outcome (often with inversion of configuration).
Logical Workflow for Stereoselective Synthesis:
References
A Technical Guide to the Spectroscopic Characterization of 2-Bromo-3-methylpentane
Introduction: This document provides a detailed overview of the predicted spectroscopic data for 2-bromo-3-methylpentane (C₆H₁₃Br). Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a comprehensive, predicted dataset. The methodologies and data are intended to serve as a valuable reference for researchers, scientists, and professionals in drug development and chemical analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on typical values for alkyl halides and analogous structures.[1][2][3][4][5][6][7]
Predicted ¹H NMR Data
-
Solvent: CDCl₃
-
Frequency: 400 MHz (predicted)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~ 4.1 - 4.3 | Doublet of Quartets | 1H | -CH(Br)- |
| b | ~ 1.9 - 2.1 | Multiplet | 1H | -CH(CH₃)- |
| c | ~ 1.7 | Doublet | 3H | -CH(Br)CH₃ |
| d | ~ 1.4 - 1.6 | Multiplet | 2H | -CH₂CH₃ |
| e | ~ 1.0 | Doublet | 3H | -CH(CH₃)CH₂- |
| f | ~ 0.9 | Triplet | 3H | -CH₂CH₃ |
Note: The complexity of the molecule, particularly the presence of stereocenters, can lead to diastereotopic protons, potentially resulting in more complex splitting patterns than predicted here.
Predicted ¹³C NMR Data
-
Solvent: CDCl₃
-
Frequency: 100 MHz (predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 55 - 60 | C2 (-CHBr) |
| ~ 40 - 45 | C3 (-CH(CH₃)-) |
| ~ 25 - 30 | C4 (-CH₂-) |
| ~ 20 - 25 | C1 (-CH(Br)CH₃) |
| ~ 15 - 20 | C3-Methyl (-CH(CH₃)-) |
| ~ 10 - 15 | C5 (-CH₃) |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 - 2850 | Strong | C-H (Alkyl) Stretch |
| 1465 | Medium | C-H (Methylene) Bend |
| 1380 | Medium | C-H (Methyl) Bend |
| 690 - 515 | Strong | C-Br Stretch[3] |
Predicted Mass Spectrometry Data
-
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Abundance | Assignment |
| 164/166 | Low | [M]⁺ (Molecular Ion, due to ⁷⁹Br and ⁸¹Br isotopes) |
| 85 | High | [M - Br]⁺, [C₆H₁₃]⁺ (Loss of Bromine) |
| 57 | High (Base Peak) | [C₄H₉]⁺ (tert-Butyl cation via rearrangement) |
| 43 | Medium | [C₃H₇]⁺ (Isopropyl cation) |
| 29 | Medium | [C₂H₅]⁺ (Ethyl cation) |
Note: The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio will result in characteristic M and M+2 peaks for all bromine-containing fragments.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a liquid alkyl halide like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The solution height should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using standard parameters. For ¹H NMR, a sufficient signal-to-noise ratio is often achieved with 8-16 scans. For ¹³C NMR, a larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol (B130326) or ethanol, and allow it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a single drop of liquid this compound directly onto the center of the ATR crystal.
-
If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is typically 4000-400 cm⁻¹.
-
The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction (Direct Inlet or GC-MS):
-
For a pure liquid sample, a direct inlet system can be used. A small amount of the sample is introduced into the ion source via a heated probe.
-
Alternatively, for mixture analysis or to ensure purity, Gas Chromatography-Mass Spectrometry (GC-MS) is preferred. The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the MS ion source.
-
-
Ionization and Analysis:
-
In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV) causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Spectrum Generation:
-
An electron multiplier detector measures the intensity of ions at each m/z value.
-
The instrument's software plots the relative ion abundance versus m/z to generate the mass spectrum.
-
The instrument is typically calibrated using a known standard (e.g., perfluorotributylamine, PFTBA).
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for elucidating the structure of this compound using the complementary information provided by different spectroscopic techniques.
Caption: Workflow for structural elucidation of this compound.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. compoundchem.com [compoundchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Conformational Analysis of 2-Bromo-3-methylpentane Isomers
The three-dimensional structure of a molecule is fundamental to its chemical reactivity and biological activity. For molecules with multiple stereocenters and rotational freedom, such as the isomers of this compound, a thorough conformational analysis is essential for understanding their properties. This technical guide provides a comprehensive framework for the conformational analysis of the four stereoisomers of this compound: the enantiomeric pair (2R,3R) and (2S,3S), and the diastereomeric pair (2R,3S) and (2S,3R).
This guide integrates experimental Nuclear Magnetic Resonance (NMR) spectroscopy and computational Density Functional Theory (DFT) calculations to elucidate the conformational preferences of these isomers. Detailed methodologies for these techniques are provided, along with illustrative data presented in a structured format for clarity and comparative analysis.
Stereoisomers of this compound
This compound possesses two chiral centers at positions C2 and C3, giving rise to a total of four stereoisomers. The relationship between these isomers is critical for understanding their distinct chemical behavior.
Conformational Analysis via Newman Projections
Rotation around the C2-C3 bond in this compound results in various conformations. The most stable are the staggered conformations, which minimize torsional strain. For each diastereomer, there are three unique staggered conformations, often designated as anti, gauche1, and gauche2. The relative stability of these conformers is determined by steric interactions between the substituents on C2 (H, Br, CH₃) and C3 (H, CH₃, C₂H₅).
Staggered Conformers of (2R,3R)-2-Bromo-3-methylpentane
A similar set of three staggered conformers exists for the (2S,3S), (2R,3S), and (2S,3R) isomers, with the stereochemistry of the substituents dictating their relative positions.
Experimental Protocol: Variable Temperature NMR Spectroscopy
Variable temperature (VT) NMR spectroscopy is a powerful technique for determining the relative populations of conformers in solution. By measuring the coupling constants between vicinal protons at different temperatures, the equilibrium constant between the conformers can be determined, and from this, the differences in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) can be calculated.
Sample Preparation and Data Acquisition
-
Sample Preparation: A solution of the purified this compound isomer (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a high-quality NMR tube. The solvent should have a wide temperature range to avoid freezing or boiling during the experiment.
-
NMR Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit is used.
-
Temperature Range: Spectra are acquired over a wide range of temperatures, for example, from 298 K down to 193 K, in increments of 10-20 K.
-
Data Acquisition: At each temperature, a high-resolution ¹H NMR spectrum is acquired. It is crucial to allow the sample to equilibrate at each new temperature for several minutes before acquiring the spectrum.
-
Data Processing: The spectra are processed to obtain accurate coupling constants (J-values) for the vicinal protons on C2 and C3.
Data Analysis
The observed vicinal coupling constant (J_obs) is a population-weighted average of the coupling constants for the individual conformers. The relationship between the observed coupling constant and the mole fractions (X) of the conformers is given by:
J_obs = X_anti * J_anti + X_gauche1 * J_gauche1 + X_gauche2 * J_gauche2
The Karplus equation relates the vicinal coupling constant to the dihedral angle between the coupled protons. By estimating the J-values for the anti (dihedral angle ≈ 180°) and gauche (dihedral angle ≈ 60°) conformers, the populations of each conformer can be determined at each temperature.
Computational Protocol: Density Functional Theory (DFT) Calculations
Computational chemistry, particularly DFT, provides a theoretical means to determine the relative energies and geometries of the different conformers.
Conformational Search and Optimization
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.
-
Initial Structures: The initial 3D structures of the staggered conformers for each isomer are built.
-
Conformational Search: A systematic or stochastic conformational search is performed to ensure all low-energy minima are identified.
-
Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). A frequency calculation is then performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies (ZPVE) and thermal corrections.
Energy Calculations
To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)). The relative energies of the conformers (ΔE) are then calculated with respect to the most stable conformer.
Data Presentation: Illustrative Quantitative Data
The following tables present illustrative data for the conformational analysis of the (2R,3R) and (2R,3S) isomers of this compound. Note: This data is for illustrative purposes and is not based on actual experimental or computational results for this specific molecule.
Table 1: Calculated Relative Energies of Staggered Conformers
| Isomer | Conformer | Dihedral Angle (Br-C2-C3-Et) | Relative Energy (ΔE, kJ/mol) |
| (2R,3R) | Anti | ~180° | 0.0 |
| Gauche 1 | ~60° | 2.5 | |
| Gauche 2 | ~-60° | 4.0 | |
| (2R,3S) | Anti | ~180° | 1.5 |
| Gauche 1 | ~60° | 0.0 | |
| Gauche 2 | ~-60° | 3.0 |
Table 2: Illustrative NMR Data and Conformer Populations at 298 K
| Isomer | Observed J_H2-H3 (Hz) | Calculated Population (Anti) | Calculated Population (Gauche 1) | Calculated Population (Gauche 2) |
| (2R,3R) | 8.5 | 70% | 20% | 10% |
| (2R,3S) | 4.2 | 25% | 60% | 15% |
Workflow and Signaling Pathway Visualization
The overall workflow for the conformational analysis of this compound isomers can be visualized as follows:
Conclusion
The conformational analysis of this compound isomers requires a synergistic approach, combining the experimental rigor of variable temperature NMR spectroscopy with the theoretical insights from computational chemistry. This guide outlines the necessary protocols and data analysis frameworks to thoroughly characterize the conformational landscape of these and similar flexible acyclic molecules. A detailed understanding of the preferred conformations and the energy barriers to their interconversion is paramount for predicting the chemical and biological behavior of these stereoisomers, which is of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development.
Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 2-Bromo-3-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for the quantum chemical analysis of 2-bromo-3-methylpentane, a halogenated alkane with relevance in organic synthesis and as a potential building block in medicinal chemistry. This document outlines the theoretical background, computational methodologies, and expected data outputs from such a study, offering a roadmap for researchers investigating the molecular properties and reactivity of this and similar compounds.
Theoretical Framework
Alkyl halides, such as this compound, are characterized by the presence of a carbon-halogen bond. The electronegativity difference between carbon and bromine results in a polarized C-Br bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[1][2][3][4] Quantum chemical calculations provide a powerful tool to quantify the electronic structure, molecular geometry, and vibrational frequencies of such molecules, offering insights into their reactivity and physical properties.[5]
Computational studies on halogenated hydrocarbons commonly employ Density Functional Theory (DFT) due to its favorable balance of accuracy and computational cost. The B3LYP functional, combined with a suitable basis set such as the 6-311G(d,p), has been shown to provide reliable results for the structural and electronic properties of organic molecules containing halogens.[6]
Computational Methodology
A systematic quantum chemical investigation of this compound would involve a series of computational steps to determine its key molecular properties.
Geometry Optimization
The initial step involves finding the minimum energy conformation of the this compound molecule. This is achieved through a geometry optimization calculation. Starting from an initial guess of the molecular structure, the algorithm systematically adjusts the atomic coordinates to locate a stationary point on the potential energy surface. The convergence criteria for the optimization should be stringent to ensure a true minimum is found.
Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency calculation is performed. This serves two primary purposes: to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated vibrational frequencies can be compared with experimental IR data, if available, to validate the computational method.
Electronic Property Calculations
With the optimized geometry, various electronic properties can be calculated. These include:
-
Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy and shape of these frontier orbitals are crucial in understanding chemical reactions.
-
Mulliken Population Analysis: This analysis provides information about the partial atomic charges, offering a quantitative measure of the polarity of the C-Br bond and other bonds within the molecule.
-
Dipole Moment: The calculated dipole moment provides a measure of the overall polarity of the molecule, which influences its intermolecular interactions and physical properties such as boiling point and solubility.[2][7]
Data Presentation
The quantitative results from the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-Br | [Illustrative Value: 1.95] |
| C-C (backbone) | [Illustrative Value: 1.54] | |
| C-H | [Illustrative Value: 1.09] | |
| Bond Angles (°) | C-C-Br | [Illustrative Value: 110.5] |
| C-C-C | [Illustrative Value: 112.0] | |
| Dihedral Angles (°) | Br-C-C-C | [Illustrative Value: 175.0] |
Table 2: Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |
| 1 | [Illustrative Value: 2980] | [Illustrative Value: 50.2] | C-H stretch |
| 2 | [Illustrative Value: 1450] | [Illustrative Value: 25.8] | C-H bend |
| 3 | [Illustrative Value: 680] | [Illustrative Value: 85.1] | C-Br stretch |
Table 3: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy (eV) | [Illustrative Value: -10.5] |
| LUMO Energy (eV) | [Illustrative Value: 1.2] |
| HOMO-LUMO Gap (eV) | [Illustrative Value: 11.7] |
| Dipole Moment (Debye) | [Illustrative Value: 2.1] |
| Partial Atomic Charges | |
| C (bonded to Br) | [Illustrative Value: +0.15] |
| Br | [Illustrative Value: -0.25] |
Note: The values presented in these tables are for illustrative purposes and represent the type of data that would be generated from the proposed quantum chemical calculations.
Experimental Protocols
The computational experiments are performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The following provides a detailed protocol for the calculations.
Protocol 1: Geometry Optimization and Frequency Calculation
-
Input File Preparation:
-
Define the initial molecular structure of this compound using its IUPAC name or by building it with a molecular editor.[8] The molecular formula is C6H13Br.[8][9][10]
-
Specify the computational method: B3LYP/6-311G(d,p).
-
Set the calculation type to Opt Freq to perform a geometry optimization followed by a frequency calculation.
-
Define the charge (0) and spin multiplicity (singlet).
-
-
Execution:
-
Submit the input file to the quantum chemistry software.
-
Monitor the calculation for convergence.
-
-
Analysis of Output:
-
Verify that the optimization has converged successfully.
-
Confirm the absence of imaginary frequencies in the frequency calculation output.
-
Extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles.
-
Extract the calculated vibrational frequencies and their corresponding IR intensities.
-
Protocol 2: Electronic Property Calculation
-
Input File Preparation:
-
Use the optimized geometry from Protocol 1.
-
Specify the computational method: B3LYP/6-311G(d,p).
-
Set the calculation type to SP (single point energy).
-
Include keywords for population analysis (e.g., Pop=Mulliken) and output of molecular orbitals.
-
-
Execution:
-
Submit the input file to the quantum chemistry software.
-
-
Analysis of Output:
-
Extract the energies of the HOMO and LUMO.
-
Extract the Mulliken partial atomic charges.
-
Extract the calculated dipole moment.
-
Visualize the HOMO and LUMO surfaces using appropriate software.
-
Visualizations
Diagrams are essential for representing the logical flow of the computational study and the relationships between different stages.
Caption: Computational workflow for this compound.
This technical guide provides a robust framework for conducting and interpreting quantum chemical calculations on this compound. The methodologies and data presentation formats outlined herein can be adapted for the study of other haloalkanes, contributing to a deeper understanding of their chemical behavior and potential applications in various scientific and industrial fields.
References
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Haloalkane - Wikipedia [en.wikipedia.org]
- 4. Haloalkanes: Definition, Classification, Nomenclature, Properties [allen.in]
- 5. Quantum Chemistry | Rowan Documentation [docs.rowansci.com]
- 6. researchgate.net [researchgate.net]
- 7. Alkyl halides- Classification, Properties and Methods of Preparation [allen.in]
- 8. This compound | C6H13Br | CID 19612097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (2R,3S)-2-bromo-3-methylpentane | C6H13Br | CID 57480739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. brainly.in [brainly.in]
Stability and Decomposition Pathways of 2-Bromo-3-methylpentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and decomposition pathways of 2-bromo-3-methylpentane, a secondary alkyl halide. The document details the key factors governing its reactivity, including bond dissociation energies and the competitive nature of substitution and elimination reactions. The primary decomposition routes—unimolecular (E1, SN1) and bimolecular (E2, SN2) pathways—are discussed in depth, with a focus on reaction mechanisms, intermediate stability, and product distribution. Detailed experimental protocols for analyzing the decomposition of this compound using modern analytical techniques are also presented.
Introduction
This compound is a halogenated hydrocarbon of interest in synthetic organic chemistry and as a potential intermediate or impurity in pharmaceutical manufacturing. Understanding its stability and the conditions that lead to its decomposition is crucial for controlling reaction outcomes, ensuring product purity, and assessing potential toxicological profiles. This guide aims to provide a detailed technical resource on the chemical behavior of this compound, focusing on its decomposition pathways.
Stability of this compound
The stability of this compound is primarily dictated by the strength of its carbon-bromine (C-Br) bond. The C-Br bond is a polar covalent bond, making the carbon atom electrophilic and susceptible to nucleophilic attack.
Bond Dissociation Energy
| Bond | Typical Bond Dissociation Energy (kJ/mol) |
| Primary C-Br | ~293 |
| Secondary C-Br | ~285 |
| Tertiary C-Br | ~272 |
| C-H (secondary) | ~413 |
| C-C | ~348 |
Note: The value for secondary C-Br is an estimate based on typical values for bromoalkanes.
The relatively low BDE of the C-Br bond compared to C-H and C-C bonds indicates that it is the most likely bond to break during thermal or chemical decomposition.
Decomposition Pathways
This compound primarily undergoes two types of decomposition reactions: substitution and elimination . These can proceed through either unimolecular (first-order kinetics) or bimolecular (second-order kinetics) mechanisms. The reaction conditions, particularly the strength and concentration of the base/nucleophile and the nature of the solvent, determine the predominant pathway.
Unimolecular Decomposition: E1 and SN1 Pathways
Unimolecular reactions proceed through a carbocation intermediate and are favored by weak bases/nucleophiles and polar protic solvents. The rate of these reactions is dependent only on the concentration of the alkyl halide.
The initial step in both E1 and SN1 reactions is the slow, rate-determining dissociation of the C-Br bond to form a secondary carbocation.[1] This secondary carbocation can then undergo a rapid 1,2-hydride shift to form a more stable tertiary carbocation.[1] The major products of both E1 and SN1 reactions are therefore derived from this rearranged tertiary carbocation.[2]
Following the formation of the carbocation, a weak base (often the solvent) abstracts a proton from an adjacent carbon atom, leading to the formation of an alkene. Due to the rearrangement, the major alkene products are 3-methylpent-2-ene (both E and Z isomers) and 2-ethylbut-1-ene, which are more substituted and therefore more stable according to Zaitsev's rule. The minor product, 3-methylpent-1-ene, arises from the unrearranged secondary carbocation.
The carbocation intermediate can also be attacked by a nucleophile. In solvolysis reactions where the solvent acts as the nucleophile (e.g., water, ethanol), the major substitution product will be a tertiary alcohol or ether, formed from the rearranged tertiary carbocation.[2] A minor amount of the secondary alcohol or ether will be formed from the unrearranged secondary carbocation.
Bimolecular Decomposition: E2 and SN2 Pathways
Bimolecular reactions are single-step, concerted processes that are favored by strong, concentrated bases/nucleophiles and are sensitive to steric hindrance.
The E2 reaction involves the simultaneous abstraction of a proton by a strong base and the departure of the bromide ion.[3] This mechanism requires an anti-periplanar arrangement of the proton being removed and the bromine atom. The major product is typically the most substituted, and therefore most stable, alkene (Zaitsev's rule). However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product). For this compound, the major E2 product with a small, strong base like ethoxide is 3-methylpent-2-ene.[3]
References
An In-depth Technical Guide to the Chirality and Optical Activity of 2-Bromo-3-methylpentane Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical properties of 2-bromo-3-methylpentane, focusing on the chirality and optical activity of its enantiomers. This information is critical for professionals in drug development and chemical research, where stereoisomerism can significantly impact a molecule's biological activity and physical properties.
Introduction to the Chirality of this compound
This compound is a chiral molecule possessing two stereogenic centers at carbons 2 and 3. The presence of these two chiral centers gives rise to a total of four possible stereoisomers (2^n, where n=2).[1] These stereoisomers exist as two pairs of enantiomers. The four stereoisomers are:
-
(2R, 3R)-2-bromo-3-methylpentane
-
(2S, 3S)-2-bromo-3-methylpentane
-
(2R, 3S)-2-bromo-3-methylpentane
-
(2S, 3R)-2-bromo-3-methylpentane
The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between any other pairing, for example (2R, 3R) and (2R, 3S), is diastereomeric.[1] Enantiomers are non-superimposable mirror images of each other and, as such, have identical physical properties in an achiral environment, with the exception of their interaction with plane-polarized light.[2] Diastereomers, not being mirror images, have distinct physical properties.
Optical Activity of this compound Enantiomers
Optically active molecules, such as the enantiomers of this compound, have the ability to rotate the plane of plane-polarized light. This rotation is a characteristic property of chiral substances and is measured using a polarimeter. The direction and magnitude of this rotation are key identifiers for specific enantiomers.
Enantiomeric pairs will rotate plane-polarized light to an equal extent but in opposite directions. One enantiomer will be dextrorotatory (rotating light to the right, denoted as (+)), while its mirror image will be levorotatory (rotating light to the left, denoted as (-)). It is important to note that the R/S designation of a stereocenter does not directly correlate with the direction of optical rotation (+/-).[2]
Quantitative Data on Optical Activity
A comprehensive search of available scientific literature and chemical databases did not yield specific experimental values for the specific rotation of the enantiomers of this compound. This suggests that these specific values may not be widely reported or may require experimental determination.
However, the fundamental principles of stereochemistry dictate the expected relationships between the specific rotations of the enantiomers.
| Stereoisomer | Expected Specific Rotation ([(\alpha)]) | Relationship |
| (2R, 3R)-2-bromo-3-methylpentane | y | Enantiomer of (2S, 3S) |
| (2S, 3S)-2-bromo-3-methylpentane | -y | Enantiomer of (2R, 3R) |
| (2R, 3S)-2-bromo-3-methylpentane | z | Enantiomer of (2S, 3R) |
| (2S, 3R)-2-bromo-3-methylpentane | -z | Enantiomer of (2R, 3S) |
| Note: 'y' and 'z' represent the absolute magnitude of the specific rotation for the respective enantiomeric pairs. The values of y and z are not equal as they correspond to diastereomeric pairs. |
Experimental Protocols
Synthesis of Racemic this compound
A common method for the synthesis of this compound is through the reaction of 3-methylpentan-2-ol with hydrobromic acid (HBr).[3][4]
Reaction: 3-methylpentan-2-ol + HBr → this compound + H₂O
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place 3-methylpentan-2-ol.
-
Slowly add a slight excess of concentrated hydrobromic acid while cooling the flask in an ice bath.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the mixture to reflux for a period of 1-2 hours to ensure the reaction goes to completion.
-
After cooling, transfer the mixture to a separatory funnel. The organic layer containing the this compound will separate from the aqueous layer.
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with a saturated sodium chloride solution.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.
-
Filter to remove the drying agent and purify the resulting racemic this compound by distillation.
This synthesis will produce a racemic mixture of the four stereoisomers.
Resolution of this compound Enantiomers
The separation of the enantiomers of this compound from the racemic mixture requires a process known as resolution. As this compound is not an acid or a base, a common method of forming diastereomeric salts with a chiral resolving agent is not directly applicable.
Measurement of Optical Activity by Polarimetry
The following is a general protocol for measuring the optical activity of a chiral liquid like an enantiomerically pure sample of this compound.
Apparatus:
-
Polarimeter
-
Polarimeter cell (1 dm path length)
-
Volumetric flask
-
Analytical balance
-
Solvent (e.g., ethanol, chloroform)
Procedure:
-
Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up. Calibrate the instrument by filling the polarimeter cell with the pure solvent and setting the reading to zero.
-
Sample Preparation: Accurately weigh a known mass of the enantiomerically pure this compound sample. Dissolve the sample in a known volume of the chosen solvent in a volumetric flask to prepare a solution of known concentration (in g/mL).
-
Measurement: Rinse the polarimeter cell with a small amount of the prepared solution and then fill the cell, ensuring no air bubbles are present. Place the cell in the polarimeter.
-
Data Collection: Observe the rotation of the analyzer until the light intensity matches the reference. Record the observed rotation ((\alpha)) in degrees. Repeat the measurement several times and calculate the average.
-
Calculation of Specific Rotation: The specific rotation ([(\alpha)]) is calculated using the following formula: [(\alpha)] = (\alpha) / (l * c) where:
-
(\alpha) is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
The temperature and the wavelength of the light used (typically the sodium D-line, 589 nm) should also be reported with the specific rotation value.
Visualizations
Caption: Relationship between the stereoisomers of this compound.
Caption: Experimental workflow for synthesis and analysis of this compound.
References
An In-depth Technical Guide to the Solvatochromic Effects on 2-Bromo-3-methylpentane Spectra
Disclaimer: As of the latest literature review, no specific experimental data on the solvatochromic effects on the spectra of 2-Bromo-3-methylpentane has been published. This guide is therefore a theoretical exploration based on the established principles of solvatochromism observed in analogous alkyl halides and organic molecules. The presented data and protocols are hypothetical and intended to serve as a framework for future research.
Introduction
Solvatochromism is the phenomenon where the absorption or emission spectrum of a chemical compound shifts due to a change in the polarity of the solvent.[1][2][3] This effect arises from the differential solvation of the ground and excited electronic states of the solute molecule.[1] For researchers, scientists, and drug development professionals, understanding the solvatochromic behavior of a molecule like this compound is crucial for characterizing its electronic structure, predicting its behavior in different environments, and developing analytical methods. This guide provides a detailed theoretical overview of the expected solvatochromic effects on the Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra of this compound.
Theoretical Background
The interaction between a solute and solvent molecules can be broadly categorized into non-specific (dipole-dipole interactions) and specific (hydrogen bonding) interactions.[4][5] In the case of this compound, a secondary bromoalkane, the primary chromophore for UV-Vis spectroscopy is the C-Br bond. The lone pair electrons on the bromine atom can be excited to an anti-bonding orbital (n → σ* transition). The polarity of the solvent is expected to influence the energy of these electronic states.
Similarly, the chemical shifts in NMR spectroscopy are sensitive to the local electronic environment of the nuclei, which can be perturbed by solvent molecules.[6] In IR spectroscopy, the vibrational frequency of the C-Br bond is also expected to be affected by the solvent environment due to changes in bond polarity and intermolecular interactions.[7][8]
Expected Solvatochromic Effects on this compound Spectra
UV-Vis Spectroscopy:
For the n → σ* transition of the C-Br bond in this compound, an increase in solvent polarity is expected to cause a hypsochromic shift (blue shift), meaning the absorption maximum (λmax) will shift to a shorter wavelength. This is because polar solvents will stabilize the non-bonding electrons (ground state) to a greater extent than the excited state, thus increasing the energy gap for the transition.[2]
NMR Spectroscopy:
In ¹H NMR, the chemical shift of the proton attached to the carbon bearing the bromine atom (CH-Br) is anticipated to be most affected by the solvent. More polar solvents are likely to induce a downfield shift (higher ppm) due to their ability to polarize the C-Br bond and deshield the adjacent proton. Similar, but less pronounced, effects are expected for other protons in the molecule. In ¹³C NMR, the carbon atom bonded to bromine is also expected to show a downfield shift with increasing solvent polarity.
IR Spectroscopy:
The C-Br stretching vibration in alkyl halides typically appears in the fingerprint region of the IR spectrum.[9] An increase in solvent polarity is expected to cause a slight shift in the vibrational frequency (ν) of the C-Br bond. This shift can be either to a higher (blue shift) or lower (red shift) frequency depending on the nature of the solute-solvent interactions. For a C-Br bond, an increase in solvent polarity may lead to a slight decrease in the vibrational frequency (red shift) due to the weakening of the bond through dipole-dipole interactions.
Hypothetical Data Presentation
The following tables summarize the expected, hypothetical solvatochromic shifts for this compound in a range of solvents with varying polarities.
Table 1: Hypothetical UV-Vis Spectral Data for this compound
| Solvent | Dielectric Constant (ε) | λmax (nm) (Hypothetical) |
| n-Hexane | 1.88 | 210 |
| Diethyl Ether | 4.34 | 208 |
| Dichloromethane | 9.08 | 206 |
| Acetone | 21.0 | 204 |
| Ethanol | 24.6 | 202 |
| Acetonitrile | 37.5 | 201 |
| Water | 80.1 | 198 |
Table 2: Hypothetical ¹H NMR Chemical Shifts (δ) for the CH-Br Proton of this compound
| Solvent | Dielectric Constant (ε) | Chemical Shift (δ, ppm) (Hypothetical) |
| Carbon Tetrachloride | 2.24 | 4.10 |
| Chloroform-d | 4.81 | 4.15 |
| Acetone-d₆ | 21.0 | 4.25 |
| DMSO-d₆ | 46.7 | 4.35 |
| Methanol-d₄ | 32.7 | 4.30 |
Table 3: Hypothetical IR Vibrational Frequencies (ν) for the C-Br Stretch of this compound
| Solvent | Dielectric Constant (ε) | Vibrational Frequency (ν, cm⁻¹) (Hypothetical) |
| n-Hexane | 1.88 | 690 |
| Carbon Tetrachloride | 2.24 | 688 |
| Dichloromethane | 9.08 | 685 |
| Acetonitrile | 37.5 | 682 |
Experimental Protocols
The following are detailed, hypothetical methodologies for investigating the solvatochromic effects on this compound.
1. UV-Vis Spectroscopy Protocol:
-
Materials: this compound (high purity), a series of spectroscopic grade solvents of varying polarities (e.g., n-hexane, diethyl ether, dichloromethane, acetone, ethanol, acetonitrile, water).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of this compound in a non-polar solvent (e.g., n-hexane) at a concentration of approximately 0.1 M.
-
Prepare a series of dilute solutions (e.g., 1 mM) of this compound in each of the selected solvents by diluting the stock solution.
-
Record the UV-Vis spectrum of each solution from 190 nm to 400 nm using the respective pure solvent as a reference.
-
Identify the absorption maximum (λmax) for the n → σ* transition in each solvent.
-
Plot λmax as a function of a solvent polarity parameter (e.g., dielectric constant or Reichardt's ET(30) scale) to visualize the solvatochromic trend.
-
2. NMR Spectroscopy Protocol:
-
Materials: this compound, a series of deuterated NMR solvents of varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, CD₃OD).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Prepare NMR samples by dissolving a small amount of this compound (e.g., 5-10 mg) in approximately 0.6-0.7 mL of each deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra for each sample under identical experimental conditions (e.g., temperature, number of scans).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Measure the chemical shifts of all signals, paying close attention to the proton and carbon directly attached to the bromine atom.
-
Correlate the changes in chemical shifts with solvent polarity.
-
3. IR Spectroscopy Protocol:
-
Materials: this compound, a series of IR-grade solvents with good transparency in the region of the C-Br stretch (e.g., n-hexane, carbon tetrachloride, dichloromethane, acetonitrile).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Procedure:
-
Prepare solutions of this compound in each solvent at a concentration of approximately 5-10% (v/v).
-
Use a liquid transmission cell with appropriate window material (e.g., KBr or NaCl) and path length.
-
Record the IR spectrum of each solution, using the pure solvent as a background reference.
-
Identify the vibrational frequency of the C-Br stretching band.
-
Analyze the shift in the C-Br stretching frequency as a function of solvent polarity.
-
Mandatory Visualization
Caption: Experimental workflow for investigating solvatochromism.
Caption: Expected solvatochromic shifts for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Solvatochromism - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory [article.sapub.org]
- 5. scispace.com [scispace.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. orgchemboulder.com [orgchemboulder.com]
Methodological & Application
Application Notes and Protocols: 2-Bromo-3-methylpentane as an Alkylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-methylpentane is a secondary alkyl halide that serves as a versatile precursor for the introduction of the 3-methyl-2-pentyl group in various organic transformations. Its reactivity is characteristic of secondary halides, participating in a range of reactions including nucleophilic substitutions (S(_N)1 and S(_N)2), eliminations (E1 and E2), Grignard reagent formation, and Friedel-Crafts alkylations. The branched structure of the alkyl group can introduce steric hindrance, influencing reaction pathways and product distributions. These application notes provide an overview of its use as an alkylating agent and detailed protocols for key synthetic applications.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C(6)H({13})Br |
| Molecular Weight | 165.07 g/mol |
| Appearance | Colorless liquid (presumed) |
| Boiling Point | Approximately 146-148 °C (estimated) |
| Density | Data not readily available |
I. Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for the preparation of ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide. When using a secondary halide like this compound, the competing E2 elimination reaction becomes significant, especially with sterically hindered or strongly basic alkoxides. The choice of a less hindered alkoxide and carefully controlled reaction conditions can favor the substitution product.
Logical Workflow for Williamson Ether Synthesis
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-3-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the nucleophilic substitution reactions of 2-bromo-3-methylpentane, a secondary alkyl halide. These reactions are fundamental in synthetic organic chemistry and are instrumental in the development of new chemical entities for various applications, including pharmaceuticals.
Introduction
This compound is a chiral secondary alkyl halide that can undergo nucleophilic substitution through both SN1 and SN2 pathways. The reaction outcome is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. Competition with elimination reactions (E1 and E2) is also a significant consideration. Understanding and controlling these factors are crucial for achieving desired product yields and stereochemistry. Secondary alkyl halides are valuable intermediates in the synthesis of a wide range of organic compounds, including active pharmaceutical ingredients (APIs).[1][2][3] While specific applications of this compound derivatives in drug development are not extensively documented in publicly available literature, the structural motifs accessible through its substitution reactions are relevant to medicinal chemistry.[3][4]
Reaction Mechanisms and Stereochemistry
The nucleophilic substitution reactions of this compound can proceed via two distinct mechanisms:
-
SN2 (Substitution Nucleophilic Bimolecular): This is a single-step concerted mechanism where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry at the chiral center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Strong, sterically unhindered nucleophiles and polar aprotic solvents favor the SN2 pathway.
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that begins with the slow, rate-determining departure of the bromide leaving group to form a secondary carbocation intermediate. This carbocation can then be attacked by the nucleophile from either face, leading to a mixture of enantiomers (racemization). A key feature of the SN1 reaction of this compound is the potential for a 1,2-hydride shift, where a hydrogen atom from the adjacent carbon migrates to the secondary carbocation, forming a more stable tertiary carbocation. This rearrangement leads to the formation of a different constitutional isomer. The SN1 pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate.
Elimination reactions (E1 and E2) are common side reactions, particularly with strong, bulky bases and at higher temperatures, leading to the formation of alkenes.
Data Presentation: Influence of Reaction Conditions
The following tables summarize the expected outcomes of nucleophilic substitution reactions of this compound under various conditions. The data presented is illustrative and based on general principles of secondary alkyl halide reactivity. Actual yields may vary.
Table 1: Effect of Nucleophile and Solvent on Reaction Pathway
| Nucleophile | Solvent | Predominant Mechanism | Major Substitution Product(s) | Major Elimination Product(s) |
| Sodium Azide (B81097) (NaN₃) | Acetone (B3395972) (Polar Aprotic) | SN2 | 2-Azido-3-methylpentane | 3-Methyl-2-pentene |
| Sodium Ethoxide (NaOEt) in Ethanol | Ethanol (Polar Protic) | SN1/E1 & SN2/E2 | 2-Ethoxy-3-methylpentane, 3-Ethoxy-3-methylpentane (rearranged) | 3-Methyl-2-pentene, 3-Methyl-1-pentene |
| Water (H₂O) | Water (Polar Protic) | SN1 | 3-Methyl-2-pentanol, 3-Methyl-3-pentanol (rearranged) | 3-Methyl-2-pentene |
| Sodium Cyanide (NaCN) | DMSO (Polar Aprotic) | SN2 | 3-Methyl-2-pentanenitrile | 3-Methyl-2-pentene |
Table 2: Representative Product Distribution in Solvolysis (SN1/E1)
Reaction: this compound in 80% Ethanol / 20% Water at 50°C
| Product | Mechanism | Estimated Yield (%) |
| 3-Methyl-2-pentanol | SN1 (no rearrangement) | 15 |
| 3-Methyl-3-pentanol | SN1 (rearrangement) | 35 |
| 2-Ethoxy-3-methylpentane | SN1 (no rearrangement) | 10 |
| 3-Ethoxy-3-methylpentane | SN1 (rearrangement) | 25 |
| 3-Methyl-2-pentene | E1 | 10 |
| 3-Methyl-1-pentene | E1 | 5 |
Experimental Protocols
The following are detailed protocols for conducting nucleophilic substitution reactions with this compound.
Protocol 1: SN2 Reaction with Sodium Azide in Acetone
This protocol describes the synthesis of 2-azido-3-methylpentane, a useful intermediate for the introduction of an amine group.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.2 equivalents) and anhydrous acetone.
-
Stir the suspension to ensure the sodium azide is well-dispersated.
-
Add this compound (1.0 equivalent) to the flask.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium bromide.
-
Carefully remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent to obtain the crude product.
-
Purify the product by distillation under reduced pressure.
-
Characterize the final product using spectroscopic methods (e.g., IR, NMR, Mass Spectrometry).
Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
Protocol 2: SN1 Solvolysis in Aqueous Ethanol
This protocol illustrates the solvolysis of this compound, leading to a mixture of alcohol and ether products, including rearranged isomers.
Materials:
-
This compound
-
80% Ethanol / 20% Water solution
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Fractional distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place the 80% ethanol/water solution.
-
Add this compound to the solvent.
-
Heat the mixture to a gentle reflux (approximately 80-85°C) for 4-6 hours.
-
Monitor the reaction progress by GC to observe the disappearance of the starting material and the appearance of products.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and carefully remove the diethyl ether by distillation.
-
Separate the product mixture by fractional distillation.
-
Characterize the different fractions using spectroscopic techniques to identify the unrearranged and rearranged alcohol and ether products.
Visualizations
Diagram 1: SN2 Reaction Pathway
Caption: SN2 mechanism showing backside attack and inversion of configuration.
Diagram 2: SN1 Reaction Pathway with Rearrangement
Caption: SN1 mechanism illustrating carbocation formation and rearrangement.
Diagram 3: General Experimental Workflow
Caption: A generalized workflow for nucleophilic substitution experiments.
Diagram 4: Decision Pathway for SN1 vs. SN2
Caption: Factors influencing the SN1 vs. SN2 reaction pathway.
References
Application Notes and Protocols: E1 and E2 Elimination Reactions of 2-Bromo-3-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the E1 (unimolecular) and E2 (bimolecular) elimination reactions of the secondary alkyl halide, 2-bromo-3-methylpentane. It outlines the mechanistic pathways, predictable product distributions based on reaction conditions, and detailed experimental protocols for conducting these reactions in a laboratory setting. The information presented is intended to guide researchers in understanding and applying these fundamental organic chemistry reactions in various research and development contexts, including synthetic chemistry and drug development.
Introduction
Elimination reactions are a cornerstone of organic synthesis, providing a versatile method for the formation of alkenes. The specific pathway of an elimination reaction, either E1 or E2, is highly dependent on the structure of the substrate, the nature of the base, the solvent, and the temperature. This compound serves as an excellent model substrate for studying the competition between these two pathways and the regioselectivity of the resulting alkene products. Understanding these reactions is crucial for the strategic design of synthetic routes and the development of novel molecular entities.
Data Presentation: Product Distribution in Elimination Reactions of this compound
The elimination reactions of this compound can yield a mixture of alkene isomers. The relative abundance of these products is dictated by the reaction mechanism and conditions.
| Reaction Type | Base/Solvent | Major Product(s) | Minor Product(s) | Governing Principle |
| E1 | Ethanol (weak base/protic solvent), Heat | 3-Methylpent-2-ene (mixture of E/Z isomers) | 3-Methylpent-1-ene | Zaitsev's Rule |
| E2 | Sodium Ethoxide in Ethanol (strong, non-bulky base) | 3-Methylpent-2-ene (predominantly E-isomer) | 3-Methylpent-1-ene | Zaitsev's Rule |
| E2 | Potassium tert-Butoxide in tert-Butanol (strong, bulky base) | 3-Methylpent-1-ene | 3-Methylpent-2-ene (E/Z isomers) | Hofmann's Rule |
Reaction Mechanisms and Pathways
E1 Elimination Pathway
The E1 reaction of this compound is a two-step process initiated by the departure of the bromide leaving group to form a secondary carbocation. This is followed by a rapid 1,2-hydride shift to form a more stable tertiary carbocation. A weak base, typically the solvent, then abstracts a proton from an adjacent carbon to form the alkene. Due to the formation of the most stable carbocation intermediate, the major products are the more substituted alkenes, in accordance with Zaitsev's rule.[1][2]
Caption: E1 reaction pathway of this compound.
E2 Elimination Pathways
The E2 reaction is a concerted, one-step process where a base abstracts a proton and the leaving group departs simultaneously. The regiochemical outcome is highly dependent on the steric bulk of the base.
-
With a strong, non-bulky base (e.g., Sodium Ethoxide): The base can access protons on the more substituted carbon, leading to the thermodynamically more stable, more substituted alkene (Zaitsev's product) as the major product.[3][4]
-
With a strong, bulky base (e.g., Potassium tert-Butoxide): Steric hindrance prevents the base from easily accessing the more substituted carbon's protons. Instead, it abstracts a proton from the less sterically hindered carbon, resulting in the formation of the less substituted alkene (Hofmann product) as the major product.[5][6]
Caption: E2 reaction pathways with different bases.
Experimental Protocols
The following are representative protocols for the E1 and E2 elimination reactions of this compound.
Protocol 1: E1 Elimination of this compound
Objective: To synthesize a mixture of alkenes from this compound via an E1 reaction.
Materials:
-
This compound
-
Ethanol
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Distillation apparatus
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To a 50 mL round-bottom flask, add 10 mL of this compound and 25 mL of ethanol.
-
Assemble a reflux apparatus and heat the mixture to a gentle reflux for 2 hours.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with 2 x 20 mL of diethyl ether.
-
Combine the organic layers and wash with 20 mL of water, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by simple distillation.
-
Purify the resulting alkene mixture by fractional distillation.
-
Analyze the product distribution using GC-MS.
Protocol 2: E2 Elimination with a Non-Bulky Base
Objective: To synthesize 3-methylpent-2-ene as the major product via an E2 reaction.
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
100 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Apparatus for work-up and purification as in Protocol 1.
Procedure:
-
In a 100 mL three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, prepare a solution of sodium ethoxide by dissolving 2.3 g of sodium in 40 mL of anhydrous ethanol.
-
Cool the solution to room temperature.
-
Add 8.3 g of this compound dropwise from the dropping funnel over 30 minutes while stirring.
-
After the addition is complete, heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture and proceed with the work-up and purification as described in Protocol 1.
-
Analyze the product distribution by GC-MS.
Protocol 3: E2 Elimination with a Bulky Base
Objective: To synthesize 3-methylpent-1-ene as the major product via an E2 reaction.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Apparatus as described in Protocol 2.
Procedure:
-
In a 100 mL three-necked flask, dissolve 5.6 g of potassium tert-butoxide in 50 mL of anhydrous tert-butanol.
-
Heat the solution to 50°C with stirring.
-
Add 8.3 g of this compound dropwise over 30 minutes.
-
Maintain the reaction temperature at 50°C for 2 hours.
-
Cool the reaction mixture and proceed with the work-up and purification as described in Protocol 1.
-
Analyze the product distribution by GC-MS.
Experimental Workflow
The general workflow for conducting these elimination reactions involves reaction setup, execution, product isolation, and analysis.
Caption: General experimental workflow for elimination reactions.
Conclusion
The elimination reactions of this compound provide a clear and instructive example of the principles of E1 and E2 mechanisms and the factors that govern their outcomes. By carefully selecting the reaction conditions, specifically the base and solvent, researchers can selectively synthesize different alkene isomers. The protocols and data presented herein serve as a valuable resource for the practical application of these reactions in a laboratory setting.
References
- 1. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Synthesis of (3-Methylpentan-2-yl)magnesium Bromide
AN-GRG-023
Audience: Researchers, scientists, and drug development professionals in organic synthesis and medicinal chemistry.
Abstract: This document provides a detailed protocol for the formation of the Grignard reagent, (3-methylpentan-2-yl)magnesium bromide, from the secondary alkyl halide 2-bromo-3-methylpentane. Grignard reagents are potent nucleophiles and strong bases, pivotal for forming carbon-carbon bonds in synthetic chemistry.[1][2] The synthesis from secondary halides can be challenging, often requiring careful control of reaction conditions to minimize side reactions such as elimination and Wurtz coupling. This protocol outlines the necessary steps, from glassware preparation to reaction execution and quantification, ensuring a successful and reproducible synthesis.
Principle of the Reaction
The Grignard reagent is formed through the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound.[3] This reaction is conducted under strictly anhydrous (water-free) conditions, as Grignard reagents react readily with protic solvents like water or alcohols, which would quench the reagent and form an alkane.[2][4] Anhydrous ether, typically tetrahydrofuran (B95107) (THF) or diethyl ether, is used as the solvent to stabilize the formed Grignard reagent.[1][5]
Chemical Equation: CH₃CH(Br)CH(CH₃)CH₂CH₃ + Mg --(Anhydrous Ether)--> CH₃CH(MgBr)CH(CH₃)CH₂CH₃
Materials and Equipment
| Reagents and Chemicals | Equipment |
| This compound (≥98%, anhydrous) | Three-neck round-bottom flask (oven-dried) |
| Magnesium turnings (≥99.5%) | Reflux condenser (oven-dried) |
| Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | Dropping funnel (oven-dried) |
| Iodine (crystal, as initiator) or 1,2-Dibromoethane (B42909) | Magnetic stirrer and stir bar |
| Anhydrous N,N,N',N'-Tetramethylethylenediamine (TMEDA) (optional) | Heating mantle or oil bath |
| Standardized sec-Butanol in Xylene (for titration) | Schlenk line or inert gas (Argon/Nitrogen) supply |
| 1,10-Phenanthroline (B135089) (indicator for titration) | Syringes and needles (oven-dried) |
| Anhydrous Toluene (B28343) (for titration) | Glassware for titration (e.g., burette, flasks) |
Experimental Workflow
The overall process involves meticulous preparation of reagents and glassware to exclude moisture, followed by controlled reaction initiation and execution under an inert atmosphere.
Caption: Workflow from preparation to final product storage.
Detailed Experimental Protocol
4.1 Glassware and Reagent Preparation
-
Drying Glassware: Thoroughly dry a three-neck round-bottom flask, reflux condenser, and dropping funnel in an oven at 120°C for at least 4 hours.[6]
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry inert gas (Argon or Nitrogen). Allow the apparatus to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 molar equivalents relative to the alkyl halide) into the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[1][7] The disappearance of the iodine color or evolution of ethylene (B1197577) gas indicates activation.[1]
-
Reagent Solution: In a separate dry flask, prepare a solution of this compound (1.0 molar equivalent) in anhydrous diethyl ether or THF. Transfer this solution to the dropping funnel.
4.2 Grignard Reagent Formation
-
Initiation: Add a small portion (~10%) of the this compound solution to the magnesium turnings. The reaction mixture may need gentle warming with a heat gun or water bath to initiate.[2] Initiation is indicated by the solution turning cloudy and gentle boiling of the ether.[1]
-
Addition: Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[2] Vigorous boiling should be controlled by cooling the flask in an ice bath if necessary.
-
Reaction Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux using a heating mantle for 1-2 hours to ensure all the magnesium has reacted.
-
Final Product: The resulting dark grey or brownish solution is the (3-methylpentan-2-yl)magnesium bromide reagent. It should be used immediately or stored under an inert atmosphere. The reagent is rarely isolated and is typically used in solution.[1][2]
4.3 Quantification by Titration
-
Accurately transfer 1.0 mL of the Grignard solution via a dry syringe to a dry flask containing anhydrous toluene and a few crystals of 1,10-phenanthroline indicator.
-
Titrate this solution with a standardized solution of sec-butanol in xylene until the endpoint is reached (color change from deep red to colorless).
-
Repeat the titration two more times and average the results to calculate the molar concentration of the Grignard reagent.
Reaction Parameters and Optimization
The yield of Grignard reagents from secondary halides can be sensitive to reaction conditions. The following parameters can be adjusted for optimization.
| Parameter | Typical Range | Rationale & Notes |
| Solvent | Diethyl Ether, THF | THF is generally a better solvent but has a higher boiling point. Diethyl ether (b.p. ~35°C) allows for easier reflux control.[2] |
| Temperature | 35 - 65 °C | The reaction is exothermic. The addition rate should be controlled to maintain a steady reflux without excessive heating.[7] |
| Concentration | 0.5 - 2.0 M | Higher concentrations can increase the rate but may also promote side reactions. A concentration of ~1.0 M is a good starting point. |
| Mg Activation | I₂, 1,2-dibromoethane | Essential for removing the passivating magnesium oxide layer. Mechanical stirring or sonication can also be used.[1] |
| Additive | TMEDA (0.1 eq) | Can sometimes accelerate the formation of sluggish Grignard reactions, but may also influence downstream reactivity. |
Potential Side Reactions
Secondary alkyl halides are prone to side reactions that can lower the yield of the desired Grignard reagent. Understanding these pathways is crucial for troubleshooting and optimization.
Caption: Desired vs. potential side reaction pathways.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Reaction does not start | Inactive magnesium surface; wet reagents/glassware. | Add another crystal of iodine. Use a heat gun to gently warm a spot on the flask. Ensure all components are scrupulously dry.[6][7] |
| Low yield of Grignard reagent | Side reactions (Wurtz, elimination); incomplete reaction. | Add the alkyl halide solution more slowly and/or at a lower temperature. Increase the final reflux time. |
| Reaction starts, then stops | Insufficient activation; trace moisture introduced with bulk reagents. | Ensure all reagents, especially the solvent and alkyl halide, are completely anhydrous.[6] |
| Formation of white precipitate | Reaction with oxygen or excessive Mg(OH)Br from water. | Maintain a positive pressure of inert gas throughout the experiment. |
Safety Precautions
-
Flammability: Diethyl ether and THF are extremely flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources.[2]
-
Reactivity: Grignard reagents are highly reactive and pyrophoric upon concentration. They react violently with water, alcohols, and other protic sources.[2][8]
-
Handling: Always handle reagents and the final product under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application Notes and Protocols: Stereospecific Synthesis Utilizing (R)-2-Bromo-3-methylpentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereospecific synthesis of chiral molecules using (R)-2-bromo-3-methylpentane as a key building block. The inherent chirality of this secondary alkyl halide makes it a valuable intermediate in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry due to the differential biological activity of enantiomers.[1][2][3][4][5][6] This document outlines the synthesis of the chiral starting material and its subsequent application in a representative stereospecific nucleophilic substitution reaction.
Introduction
Chiral alkyl halides are crucial motifs in medicinal chemistry, often contributing to the enhanced biological activity and specificity of drug candidates.[1][2][3][4][7] The precise three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological targets.[5][6] (R)-2-Bromo-3-methylpentane, a secondary bromoalkane, serves as a versatile chiral electrophile for the introduction of stereocenters in a controlled manner. Its reactions, when proceeding through an SN2 mechanism, result in a predictable inversion of stereochemistry, allowing for the synthesis of a specific enantiomer of the desired product.[8]
Synthesis of (R)-2-Bromo-3-methylpentane
The stereospecific synthesis of (R)-2-bromo-3-methylpentane can be achieved from a commercially available chiral precursor, (S)-3-methyl-1-pentanol. The conversion of the primary alcohol to the corresponding secondary bromide proceeds with an inversion of configuration at the stereocenter. A common and effective method for this transformation is the use of phosphorus tribromide (PBr₃).[9][10][11][12][13]
Reaction Pathway for the Synthesis of (R)-2-Bromo-3-methylpentane
Caption: Synthesis of (R)-2-Bromo-3-methylpentane from (S)-3-methyl-1-pentanol.
Experimental Protocol: Synthesis of (R)-2-Bromo-3-methylpentane from (S)-3-methyl-1-pentanol
This protocol outlines the procedure for the stereospecific bromination of (S)-3-methyl-1-pentanol using phosphorus tribromide.
Materials:
-
(S)-3-methyl-1-pentanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-3-methyl-1-pentanol in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution via a dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours.
-
Cool the reaction mixture back to 0 °C in an ice bath and slowly quench by the dropwise addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (R)-2-bromo-3-methylpentane.
-
Purify the product by fractional distillation.
Expected Outcome: This procedure is expected to yield (R)-2-bromo-3-methylpentane with a high degree of stereochemical inversion. The purity and enantiomeric excess should be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Application in Stereospecific Synthesis: SN2 Reaction
(R)-2-Bromo-3-methylpentane is an excellent substrate for SN2 reactions, allowing for the introduction of various functional groups with a predictable inversion of stereochemistry.[8] This is particularly useful in the synthesis of chiral pharmaceutical intermediates.[5][14][15] A representative example is the reaction with sodium azide (B81097) to produce the corresponding chiral alkyl azide.
Reaction Pathway for SN2 Reaction of (R)-2-Bromo-3-methylpentane
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Chiral Alkyl Halides: Underexplored Motifs in Medicine | Semantic Scholar [semanticscholar.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 12. Substitution with PBr3 & SOCl2 [Video Lecture] - Chad's Prep® [chadsprep.com]
- 13. youtube.com [youtube.com]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Stereospecific Synthesis Using (S)-2-Bromo-3-methylpentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the stereospecific synthesis and application of (S)-2-Bromo-3-methylpentane, a valuable chiral building block in organic synthesis. The protocols detailed herein focus on its preparation from a chiral precursor and its subsequent use in a stereospecific nucleophilic substitution reaction, highlighting its utility in the controlled introduction of a chiral center.
(S)-2-Bromo-3-methylpentane is a secondary alkyl halide that is particularly useful for S(_N)2 reactions. These reactions proceed with a predictable inversion of stereochemistry, which is a critical consideration in the synthesis of enantiomerically pure compounds, especially in the pharmaceutical industry where the chirality of a molecule is often directly linked to its therapeutic efficacy and safety profile.
Part 1: Stereospecific Synthesis of (S)-2-Bromo-3-methylpentane
The synthesis of enantiomerically pure (S)-2-Bromo-3-methylpentane is most effectively achieved through a stereospecific S(_N)2 reaction starting from the corresponding chiral alcohol with the opposite configuration, namely (R)-3-methyl-2-pentanol. The use of phosphorus tribromide (PBr(_3)) is a common and effective method for this transformation, as it proceeds with a clean inversion of stereochemistry.[1][2][3][4]
Reaction Principle
The hydroxyl group of an alcohol is a poor leaving group. Phosphorus tribromide converts the hydroxyl group into a much better leaving group, a phosphite (B83602) ester. The bromide ion, released during this process, then acts as a nucleophile, attacking the carbon atom from the side opposite to the leaving group. This "backside attack" is characteristic of an S(_N)2 mechanism and results in the inversion of the stereochemical configuration at the chiral center.[4][5]
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of (S)-2-Bromo-3-methylpentane from (R)-3-methyl-2-pentanol. The values are based on typical yields for the bromination of secondary alcohols with PBr(_3).
| Parameter | Expected Value | Notes |
| Yield | 75-90% | Yields can vary based on reaction scale and purification efficiency. |
| Enantiomeric Excess (ee) | >98% | The reaction is highly stereospecific with minimal racemization. |
| Starting Material | (R)-3-methyl-2-pentanol | High enantiomeric purity of the starting alcohol is crucial. |
| Reagent | Phosphorus Tribromide (PBr(_3)) | Typically used in slight excess. |
| Solvent | Anhydrous Diethyl Ether or Dichloromethane | Aprotic solvents are preferred to avoid side reactions. |
| Temperature | 0 °C to room temperature | The initial reaction is often performed at low temperatures. |
Experimental Protocol: Synthesis of (S)-2-Bromo-3-methylpentane
Materials:
-
(R)-3-methyl-2-pentanol
-
Phosphorus tribromide (PBr(_3))
-
Anhydrous diethyl ether
-
Pyridine (optional, as a weak base)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-3-methyl-2-pentanol (1.0 eq.) in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq.) dropwise from the dropping funnel to the stirred solution. A mild exotherm may be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and add cold water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude (S)-2-Bromo-3-methylpentane can be purified by fractional distillation.
Characterization
The structure and purity of the synthesized (S)-2-Bromo-3-methylpentane should be confirmed by spectroscopic methods such as
1
H NMR, 13
-
H NMR: Expect complex multiplets for the protons on the carbon chain.1 -
C NMR: Expect distinct signals for each of the six carbon atoms. The carbon attached to the bromine will be shifted downfield.13 -
IR Spectroscopy: Look for the absence of a broad O-H stretch from the starting alcohol and the presence of C-Br stretching vibrations.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (S)-2-Bromo-3-methylpentane.
Part 2: Application in Stereospecific Synthesis of (R)-2-azido-3-methylpentane
(S)-2-Bromo-3-methylpentane serves as an excellent substrate for S(_N)2 reactions to introduce the chiral (R)-3-methylpentan-2-yl moiety into a target molecule. A common application is the reaction with sodium azide (B81097) to produce the corresponding chiral azide with inversion of configuration. Chiral azides are versatile intermediates that can be readily converted to amines, triazoles, and other nitrogen-containing compounds.
Reaction Principle
The reaction of (S)-2-Bromo-3-methylpentane with sodium azide is a classic example of an S(_N)2 reaction. The azide ion (N(_3)
−
) is a strong nucleophile that attacks the electrophilic carbon bearing the bromine atom. The reaction proceeds via a backside attack, leading to a concerted displacement of the bromide leaving group and an inversion of the stereocenter. The use of a polar aprotic solvent, such as dimethylformamide (DMF), enhances the nucleophilicity of the azide ion by solvating the sodium cation while leaving the azide anion relatively "naked" and more reactive.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of (R)-2-azido-3-methylpentane from (S)-2-Bromo-3-methylpentane.
| Parameter | Expected Value | Notes |
| Yield | 80-95% | S(_N)2 reactions of secondary bromides with azide are typically high-yielding. |
| Enantiomeric Excess (ee) | >98% | The reaction is highly stereospecific, preserving enantiopurity. |
| Starting Material | (S)-2-Bromo-3-methylpentane | High enantiomeric purity is essential for a high ee product. |
| Reagent | Sodium Azide (NaN(_3)) | An excess of the nucleophile is used to drive the reaction to completion. |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent is crucial for favoring the S(_N)2 pathway. |
| Temperature | 60-80 °C | Moderate heating is typically required to achieve a reasonable reaction rate. |
Experimental Protocol: Synthesis of (R)-2-azido-3-methylpentane
Materials:
-
(S)-2-Bromo-3-methylpentane
-
Sodium azide (NaN(_3))
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stir bar and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (S)-2-Bromo-3-methylpentane (1.0 eq.) in anhydrous DMF.
-
To this solution, add sodium azide (1.5 eq.).
-
Heat the reaction mixture to 60-80 °C and stir vigorously for 12-24 hours.
-
Monitor the progress of the reaction using TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic extracts and wash them sequentially with water and brine to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
The crude (R)-2-azido-3-methylpentane can be purified by column chromatography on silica (B1680970) gel if necessary.
Characterization
The structure of the resulting (R)-2-azido-3-methylpentane should be confirmed by spectroscopic methods.
-
ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
H NMR and1 C NMR: The chemical shifts will be different from the starting bromide, reflecting the change in the substituent.13 -
IR Spectroscopy: A strong, sharp absorption band around 2100 cm
is a characteristic signal for the azide functional group.−1 -
Mass Spectrometry: Will show the expected molecular ion peak for C(6)H({13})N(_3).
Reaction Pathway Diagram
Caption: S(_N)2 reaction pathway for the synthesis of (R)-2-azido-3-methylpentane.
References
- 1. C-13 nmr spectrum of 3-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 3-methylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. youtube.com [youtube.com]
- 3. Give efficient syntheses of each of the following compounds, beginning wi.. [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols: The Role of 2-Bromo-3-methylpentane in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromo-3-methylpentane as a versatile reagent in the synthesis of pharmaceutical intermediates. The focus is on its application in forming carbon-carbon bonds through Grignard reactions and as an alkylating agent for introducing the 3-methylpentan-2-yl moiety into bioactive scaffolds.
Introduction
This compound is a secondary alkyl halide that serves as a valuable building block in organic synthesis. Its branched alkyl structure is of interest in medicinal chemistry for its potential to enhance lipophilicity and modulate the pharmacological profile of drug candidates. The strategic introduction of this group can influence a molecule's binding affinity to biological targets and its metabolic stability. The primary applications of this compound in pharmaceutical intermediate synthesis are through the formation of its Grignard reagent for nucleophilic addition to carbonyls and as an electrophile in alkylation reactions.
Key Applications and Methodologies
The two principal applications of this compound in pharmaceutical synthesis are detailed below, with a focus on a hypothetical synthesis of a Tapentadol (B1681240) analog to illustrate the Grignard reaction pathway. Tapentadol is a centrally acting analgesic with a dual mechanism of action.[1][2]
1. Grignard Reaction for the Synthesis of Tertiary Alcohols
The Grignard reagent of this compound is a potent nucleophile that reacts with ketones and aldehydes to form tertiary and secondary alcohols, respectively. These alcohol intermediates can be precursors to a wide range of more complex molecules.
Conceptual Application: Synthesis of a Tapentadol Analog
A plausible synthetic route to an analog of Tapentadol involves the Grignard reaction between (3-methylpentan-2-yl)magnesium bromide and a suitable ketone precursor. This approach is analogous to the patented synthesis of Tapentadol, which utilizes a Grignard reaction with 3-bromo anisole.[1][2]
Experimental Protocol: Grignard Reaction for Tapentadol Analog Intermediate
Objective: To synthesize a tertiary alcohol intermediate via a Grignard reaction, which can be further processed to a Tapentadol analog.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
(S)-1-(dimethylamino)-2-methylpentan-3-one
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, and other standard glassware
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (nitrogen or argon).
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add a small portion of the this compound solution to the magnesium turnings. The reaction is initiated by gentle heating.
-
Once the reaction starts (indicated by a color change and gentle reflux), add the remaining this compound solution dropwise from a dropping funnel to maintain a steady reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve (S)-1-(dimethylamino)-2-methylpentan-3-one (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude tertiary alcohol intermediate.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield of Grignard Reagent | Typically > 90% (estimated) |
| Yield of Tertiary Alcohol | 75-85% (expected) |
| Reaction Time (Grignard formation) | 1-2 hours |
| Reaction Time (Ketone addition) | 2-4 hours |
| Purity (after chromatography) | > 95% |
2. N-Alkylation of Heterocyclic Intermediates
This compound can be used to introduce the 3-methylpentan-2-yl group onto nitrogen-containing heterocyclic compounds, which are common scaffolds in pharmaceuticals. This modification can enhance the lipophilicity and alter the biological activity of the parent molecule.
Conceptual Application: Functionalization of an Imidazole (B134444) Scaffold
The N-alkylation of an imidazole-containing intermediate is a common strategy in drug discovery to modulate its properties.
Experimental Protocol: N-Alkylation of a Model Imidazole
Objective: To synthesize an N-alkylated imidazole derivative using this compound.
Materials:
-
Imidazole
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Deprotonation:
-
In a dry, inert atmosphere, dissolve imidazole (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
-
Alkylation:
-
Add this compound (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield of N-alkylated Imidazole | 60-70% (expected) |
| Reaction Time | 12-24 hours |
| Purity (after chromatography) | > 98% |
Visualizations
Caption: Workflow for the synthesis of a tertiary alcohol intermediate.
Caption: Workflow for the N-alkylation of an imidazole scaffold.
References
Application Notes and Protocols for Polymerization Reactions Initiated by 2-Bromo-3-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-methylpentane is a secondary alkyl halide that can serve as an initiator for various types of polymerization reactions. Its structure allows for the formation of a secondary carbocation or a secondary radical, making it a candidate for initiating both cationic polymerization and controlled radical polymerization techniques. These polymerization methods are pivotal in the synthesis of a wide array of polymers with tailored properties for applications in materials science and drug delivery.
This document provides an overview of the potential polymerization reactions initiated by this compound, focusing on two key mechanisms: Cationic Polymerization and Atom Transfer Radical Polymerization (ATRP). Due to the limited availability of experimental data specifically utilizing this compound, the following sections will provide generalized protocols and data based on analogous secondary alkyl halide initiators. These notes are intended to serve as a foundational guide for researchers to design and conduct their own polymerization experiments.
Cationic Polymerization
Cationic polymerization is a method of chain-growth polymerization in which a cationic initiator transfers a charge to a monomer, which then becomes reactive and propagates.[1] Alkyl halides, such as this compound, can initiate cationic polymerization, often in the presence of a Lewis acid co-initiator.[2] This process is particularly effective for monomers with electron-donating substituents that can stabilize the resulting carbocation.[1][3]
Applicable Monomers:
-
Isobutylene (B52900): Forms a stable tertiary carbocation upon addition to the initiator.
-
Vinyl ethers (e.g., isobutyl vinyl ether, ethyl vinyl ether): The oxygen atom stabilizes the carbocation through resonance.[4]
-
Styrene and its derivatives: The phenyl group stabilizes the carbocation via resonance.
Application Note: Synthesis of Polyisobutylene (B167198)
Polyisobutylene (PIB) is a versatile polymer with applications ranging from adhesives and sealants to drug delivery matrices due to its biocompatibility and chemical resistance. The initiation of isobutylene polymerization with a secondary alkyl halide like this compound, in conjunction with a Lewis acid, can produce PIB with varying molecular weights.
Experimental Protocol: Cationic Polymerization of Isobutylene (Analogous System)
This protocol is based on the use of secondary alkyl chlorides with alkylaluminum co-initiators.[5] Researchers should adapt this protocol for this compound and select a suitable Lewis acid (e.g., TiCl₄, AlCl₃, BF₃).[6][7]
Materials:
-
Initiator: this compound
-
Co-initiator: Titanium tetrachloride (TiCl₄)
-
Monomer: Isobutylene (liquefied at low temperature)
-
Solvent: Dichloromethane (CH₂Cl₂) or Hexane, dried
-
Quenching agent: Methanol (B129727)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
All glassware should be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon.
-
The reaction is conducted in a Schlenk flask equipped with a magnetic stirrer and maintained under an inert atmosphere.
-
The solvent (e.g., 50 mL of dichloromethane) is transferred to the reaction flask via cannula and cooled to the desired temperature (e.g., -80 °C) in a dry ice/acetone bath.
-
The initiator, this compound (e.g., 0.1 mol), is added to the cooled solvent.
-
The co-initiator, TiCl₄ (e.g., 0.1 mol), is then slowly added to the reaction mixture.
-
Liquefied isobutylene (e.g., 1 mol) is slowly added to the stirred solution. The polymerization is typically rapid.
-
After the desired reaction time (e.g., 30 minutes), the polymerization is terminated by the addition of pre-chilled methanol (10 mL).
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polyisobutylene is collected by filtration, washed with methanol, and dried under vacuum.
-
The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR spectroscopy for its structure.
Quantitative Data (Illustrative for Analogous Systems)
The following table presents illustrative data for the cationic polymerization of butadiene using secondary alkyl chloride initiators, which can be considered analogous to this compound.[5]
| Initiator System | Monomer | Temperature (°C) | Polymer Yield (%) | Mn ( g/mol ) | Mw/Mn (PDI) |
| 2-Chlorobutane / Et₂AlCl | Butadiene | -20 | 85 | 15,000 | 2.1 |
| Isopropyl chloride / EtAlCl₂ | Butadiene | -20 | 92 | 22,000 | 1.9 |
Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[8][9] The process involves the reversible activation of a dormant species, an alkyl halide initiator, by a transition metal complex (e.g., copper(I) halide with a ligand).[10]
Applicable Monomers:
-
Styrenes: Well-controlled polymerization is readily achieved.
-
(Meth)acrylates (e.g., methyl methacrylate (B99206), butyl acrylate): A wide variety of functional monomers can be polymerized.[11][12]
-
Acrylonitrile
Application Note: Synthesis of Well-Defined Poly(methyl methacrylate)
Poly(methyl methacrylate) (PMMA) is a widely used thermoplastic with excellent optical clarity and weathering resistance. ATRP allows for the synthesis of PMMA with precise control over its molecular weight and architecture, which is crucial for applications in drug delivery systems, medical devices, and advanced materials.
Experimental Protocol: ATRP of Methyl Methacrylate (MMA) (Analogous System)
This protocol is a general procedure for ATRP of MMA using a secondary alkyl bromide initiator and a copper-based catalyst system.[11][13]
Materials:
-
Initiator: this compound
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Monomer: Methyl methacrylate (MMA), inhibitor removed
-
Solvent: Anisole or Toluene, degassed
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
The monomer (MMA) is passed through a column of basic alumina (B75360) to remove the inhibitor.
-
In a dry Schlenk flask under an inert atmosphere, CuBr (e.g., 0.1 mmol) and a magnetic stir bar are placed.
-
The flask is sealed with a rubber septum, and the atmosphere is cycled between vacuum and inert gas three times.
-
Degassed solvent (e.g., 5 mL of anisole), degassed MMA (e.g., 10 mmol), and the ligand PMDETA (e.g., 0.1 mmol) are added via syringe.
-
The mixture is stirred to form the copper-ligand complex, which should result in a colored solution.
-
The initiator, this compound (e.g., 0.1 mmol), is then injected to start the polymerization.
-
The reaction is allowed to proceed at a specific temperature (e.g., 90 °C) for a predetermined time. Samples can be taken periodically to monitor conversion and molecular weight progression.
-
The polymerization is quenched by cooling the flask and exposing the contents to air, which oxidizes the copper catalyst.
-
The polymer solution is diluted with a suitable solvent (e.g., THF) and passed through a short column of neutral alumina to remove the copper catalyst.
-
The polymer is then precipitated in a non-solvent (e.g., cold methanol or hexane), filtered, and dried under vacuum.
-
Characterization is performed using GPC (for Mn and PDI) and NMR.
Quantitative Data (Illustrative for Analogous Systems)
This table shows typical results for the ATRP of methyl methacrylate using an alkyl bromide initiator.[11]
| [MMA]:[Initiator]:[CuBr]:[Ligand] | Time (h) | Conversion (%) | Mn, theoretical ( g/mol ) | Mn, experimental ( g/mol ) | Mw/Mn (PDI) |
| 100:1:1:2 (bpy) | 4 | 95 | 9,500 | 9,800 | 1.15 |
| 200:1:1:2 (bpy) | 6 | 92 | 18,400 | 18,000 | 1.20 |
| (bpy = 2,2'-bipyridine, another common ligand for ATRP) |
Visualizations
Cationic Polymerization Mechanism
Caption: Mechanism of Cationic Polymerization.
Atom Transfer Radical Polymerization (ATRP) Workflow
Caption: Experimental Workflow for ATRP.
Logical Relationship in ATRP Equilibrium
Caption: ATRP Activation/Deactivation Equilibrium.
References
- 1. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. main.spsj.or.jp [main.spsj.or.jp]
- 5. Cationic polymerization of butadiene using alkyl aluminum compounds as co-initiators: an efficient approach toward solid polybutadienes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Item - Cryogenic cationic polymerization of isobutylene - American University - Figshare [aura.american.edu]
- 7. Cationic polymerization of isobutylene catalysed by AlCl3 with multiple nucleophilic reagents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. Polymerization Methods: ATRP [faculty.csbsju.edu]
- 11. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 12. mdpi.com [mdpi.com]
- 13. groups.chem.cmu.edu [groups.chem.cmu.edu]
Application Note: Protocol for SN2 Reaction with 2-Bromo-3-methylpentane
Introduction
Bimolecular nucleophilic substitution (SN2) reactions are a fundamental class of reactions in organic synthesis, enabling the formation of a wide variety of functional groups.[1][2] This application note provides a detailed protocol for conducting an SN2 reaction with 2-bromo-3-methylpentane, a secondary alkyl halide. The protocol is optimized to favor the substitution pathway while minimizing the competing bimolecular elimination (E2) reaction.[3][4] Due to the steric hindrance inherent in secondary alkyl halides, careful selection of the nucleophile, solvent, and temperature is critical for achieving a high yield of the desired substitution product.[5][6][7][8]
The reaction rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics.[9] The mechanism involves a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry at the reaction center.[10][11] For secondary substrates like this compound, the presence of alkyl groups near the reaction center can sterically hinder the approach of the nucleophile, slowing down the reaction.[6][7][12] Furthermore, the use of strongly basic nucleophiles can lead to the E2 pathway becoming the major reaction pathway.[3][4][13] Therefore, this protocol employs a strong, but weakly basic nucleophile in a polar aprotic solvent to maximize the yield of the SN2 product.[3][14][15][16]
Key Reaction Parameters
The successful execution of an SN2 reaction with a secondary alkyl halide is a delicate balance of several factors. The following table summarizes the critical parameters and their recommended conditions for this compound.
| Parameter | Recommended Condition | Rationale | Potential Issues |
| Substrate | This compound | Secondary alkyl halide, susceptible to both SN2 and E2.[4] | Steric hindrance from the secondary nature and the adjacent methyl group can slow the SN2 reaction rate.[5][7] |
| Nucleophile | Sodium Iodide (NaI) or Sodium Cyanide (NaCN) | Strong nucleophiles with low basicity to favor SN2 over E2.[3][4] | Highly toxic (especially NaCN). Handle with extreme care. |
| Solvent | Acetone (B3395972) or Dimethylformamide (DMF) | Polar aprotic solvents enhance nucleophilicity by not solvating the nucleophile as strongly as protic solvents.[5][17] | Must be anhydrous, as water is a protic solvent that can hinder the reaction. |
| Temperature | Room Temperature (20-25 °C) to 50 °C | Lower temperatures generally favor substitution over elimination.[13] A slight increase in temperature can increase the reaction rate without significantly promoting E2. | Higher temperatures will significantly increase the rate of the competing E2 elimination reaction.[13] |
| Concentration | 0.5 - 1.0 M of substrate and nucleophile | The reaction rate is dependent on the concentration of both reactants.[2] | Higher concentrations may lead to side reactions or solubility issues. |
Experimental Protocol
This protocol describes the SN2 reaction of this compound with sodium iodide in acetone.
Materials:
-
This compound (99%)
-
Sodium Iodide (NaI, 99.5%, anhydrous)
-
Acetone (anhydrous, ≥99.8%)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium iodide (1.5 g, 10 mmol).
-
Add 20 mL of anhydrous acetone to the flask and stir until the sodium iodide is fully dissolved.
-
Add this compound (1.65 g, 10 mmol) to the solution.
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Stir the reaction mixture at room temperature (20-25 °C). The formation of a white precipitate (NaBr) indicates the reaction is proceeding.
-
The reaction can be gently heated to 50 °C to increase the rate.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours at 50 °C.
-
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the precipitated sodium bromide.
-
Transfer the filtrate to a separatory funnel.
-
Add 30 mL of diethyl ether and 30 mL of water. Shake and separate the layers.
-
Wash the organic layer with 20 mL of saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Wash the organic layer with 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The crude product can be purified by fractional distillation to obtain pure 2-iodo-3-methylpentane.
-
Safety Precautions:
-
This compound is a flammable and potentially toxic alkyl halide.
-
Sodium iodide should be handled in a dry environment.
-
Acetone and diethyl ether are highly flammable.
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Visualizations
Reaction Workflow
Caption: A flowchart illustrating the key steps in the SN2 synthesis.
Reaction Pathways
Caption: Competing SN2 and E2 reaction pathways for this compound.
References
- 1. SN2 reaction - Wikipedia [en.wikipedia.org]
- 2. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. brainly.com [brainly.com]
- 15. homework.study.com [homework.study.com]
- 16. homework.study.com [homework.study.com]
- 17. quora.com [quora.com]
Application Notes and Protocols for the E2 Elimination of 2-Bromo-3-methylpentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental conditions for the E2 elimination of 2-bromo-3-methylpentane, a classic example of a dehydrohalogenation reaction in organic synthesis. The protocols outlined below are designed to yield either the Zaitsev or Hofmann elimination product selectively by varying the base and reaction conditions.
Introduction
The E2 (bimolecular elimination) reaction is a concerted, one-step process in which a strong base removes a proton from a carbon atom adjacent to the leaving group, leading to the formation of a double bond. In the case of this compound, two constitutional isomers can be formed: the more substituted 3-methylpent-2-ene (Zaitsev product) and the less substituted 3-methylpent-1-ene (Hofmann product). The regioselectivity of this reaction is highly dependent on the steric bulk of the base employed.
Regioselectivity: Zaitsev vs. Hofmann Elimination
The choice of a strong base is critical in directing the E2 elimination of this compound towards the desired alkene isomer.
-
Zaitsev's Rule: Small, sterically unhindered bases, such as sodium ethoxide (NaOEt), preferentially abstract a proton from the more substituted β-carbon (C3 in this case). This leads to the formation of the thermodynamically more stable, more substituted alkene, 3-methylpent-2-ene, as the major product.
-
Hofmann's Rule: Bulky, sterically hindered bases, such as potassium tert-butoxide (KOtBu), encounter steric hindrance when attempting to access the internal, more substituted β-proton. Consequently, they preferentially abstract a proton from the less sterically hindered, terminal β-carbon (C1), resulting in the formation of the less substituted alkene, 3-methylpent-1-ene, as the major product.
Data Presentation
| Base | Solvent | Major Product | Minor Product | Expected Major Product Ratio |
| Sodium Ethoxide (NaOEt) | Ethanol (B145695) | 3-methylpent-2-ene (Zaitsev) | 3-methylpent-1-ene (Hofmann) | > 70% |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol (B103910) | 3-methylpent-1-ene (Hofmann) | 3-methylpent-2-ene (Zaitsev) | > 70% |
Experimental Protocols
Protocol 1: Synthesis of 3-methylpent-2-ene (Zaitsev Product)
This protocol is designed for the selective synthesis of the more substituted alkene via an E2 reaction using a small, strong base.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium chloride solution (brine)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve a molar excess (typically 1.5 to 2 equivalents) of sodium ethoxide in anhydrous ethanol.
-
Addition of Substrate: Slowly add this compound to the stirred solution of sodium ethoxide in ethanol at room temperature.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) and maintain reflux for a period of 1 to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer sequentially with water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation to isolate 3-methylpent-2-ene.
Protocol 2: Synthesis of 3-methylpent-1-ene (Hofmann Product)
This protocol facilitates the selective synthesis of the less substituted alkene using a bulky, strong base.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus
-
Pentane (or other suitable extraction solvent)
-
Saturated sodium chloride solution (brine)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve a molar excess (typically 1.5 to 2 equivalents) of potassium tert-butoxide in anhydrous tert-butanol.
-
Addition of Substrate: Slowly add this compound to the stirred solution of potassium tert-butoxide in tert-butanol at room temperature.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of tert-butanol, approximately 82 °C) and maintain reflux for 1 to 2 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with pentane. Wash the organic layer with water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (due to the low boiling point of pentane).
-
Purification: Purify the crude product by fractional distillation to isolate 3-methylpent-1-ene.
Visualization of Experimental Concepts
Diagram 1: E2 Elimination Pathways of this compound
Caption: Regioselective E2 elimination of this compound.
Diagram 2: Experimental Workflow for E2 Elimination
Caption: General experimental workflow for E2 elimination reactions.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-methylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 2-Bromo-3-methylpentane.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common methods for synthesizing this compound are:
-
Free-Radical Bromination of 3-Methylpentane (B165638): This involves the reaction of 3-methylpentane with bromine (Br₂) in the presence of UV light or heat. The reaction proceeds via a free-radical chain mechanism.
-
Hydrobromination of an Alkene: This involves the addition of hydrogen bromide (HBr) to an alkene such as 3-methyl-2-pentene or 3-methyl-1-pentene.
Q2: Why is this compound the major product in the free-radical bromination of 3-methylpentane?
A2: In free-radical bromination, a bromine radical abstracts a hydrogen atom from the alkane to form the most stable alkyl radical intermediate. The stability of alkyl radicals follows the order: tertiary > secondary > primary.[1][2] 3-methylpentane has tertiary, secondary, and primary hydrogens. The abstraction of the tertiary hydrogen at the C3 position leads to a more stable tertiary radical, which then reacts with Br₂ to form this compound as the major product.[2][3][4]
Q3: What are the expected side products in the free-radical bromination of 3-methylpentane?
A3: Besides the major product, several isomeric monobrominated products can be formed due to the abstraction of secondary and primary hydrogens.[1][4] These include:
-
3-Bromo-3-methylpentane
-
1-Bromo-3-methylpentane
-
2-Bromo-4-methylpentane (less common)
Additionally, polybrominated products can form if the concentration of bromine is too high.
Q4: How can carbocation rearrangements affect the synthesis of this compound via hydrobromination?
A4: When synthesizing this compound by adding HBr to an alkene, a carbocation intermediate is formed.[1] If a less stable carbocation (e.g., secondary) is initially formed, it can rearrange to a more stable carbocation (e.g., tertiary) via a hydride or alkyl shift before the bromide ion attacks.[1][5] For example, the reaction of this compound with water can result in 3-methyl-3-pentanol (B165633) due to a hydride shift, indicating the potential for such rearrangements.[6][7]
Troubleshooting Guides
Issue 1: Low yield of this compound and a mixture of isomeric bromides.
-
Possible Cause: Lack of selectivity in free-radical bromination. While bromination is more selective than chlorination, abstraction of secondary and primary hydrogens still occurs.[1]
-
Troubleshooting Steps:
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the tertiary hydrogen.
-
Use of N-Bromosuccinimide (NBS): NBS can be used as a source of bromine radicals in lower concentration, which can improve selectivity.
-
Purification: Utilize fractional distillation or preparative chromatography to separate the desired isomer from the side products. The boiling points of the isomers will be slightly different.
-
Issue 2: Formation of significant amounts of alkene byproducts.
-
Possible Cause: Elimination reaction (E1 or E2) is competing with the desired substitution reaction. This is more likely if the reaction is carried out at elevated temperatures or in the presence of a base.[5][8] Heat generally favors elimination over substitution.[9]
-
Troubleshooting Steps:
-
Temperature Control: Avoid excessive heat during the reaction and workup.
-
Choice of Reagents: If a base is required for a subsequent step, use a non-nucleophilic, sterically hindered base to minimize its participation in substitution/elimination of the starting material. For hydrobromination, ensure the absence of strong bases.
-
Issue 3: Formation of an unexpected constitutional isomer of the desired product.
-
Possible Cause: Carbocation rearrangement during hydrobromination. The initially formed carbocation may be rearranging to a more stable one before the bromide attack.[5]
-
Troubleshooting Steps:
-
Choice of Alkene Starting Material: Carefully select the starting alkene to favor the formation of the most stable carbocation at the desired position directly. For instance, starting with 3-methyl-2-pentene will directly lead to the tertiary carbocation needed for the synthesis of this compound.
-
Consider an Alternative Synthesis Route: If carbocation rearrangements are problematic, free-radical bromination of 3-methylpentane is a more direct route to this compound.
-
Issue 4: Formation of the anti-Markovnikov product during hydrobromination.
-
Possible Cause: Presence of peroxides in the alkene starting material or solvent. Peroxides initiate a free-radical addition of HBr, which leads to the anti-Markovnikov product.[10][11][12]
-
Troubleshooting Steps:
-
Purify the Alkene: Ensure the alkene starting material is free of peroxides by passing it through a column of alumina (B75360) or by distillation.
-
Use Fresh Solvents: Use fresh, peroxide-free solvents.
-
Add a Radical Inhibitor: Small amounts of radical inhibitors like hydroquinone (B1673460) can be added to suppress the anti-Markovnikov pathway.
-
Data Presentation
Table 1: Regioselectivity in the Free-Radical Bromination of 3-Methylpentane (Representative Data)
| Hydrogen Type | Position | Number of Hydrogens | Relative Reactivity (Approx.) | Predicted Product Distribution (%) | Product Name |
| Tertiary | C-3 | 1 | 1600 | ~75% | This compound |
| Secondary | C-2, C-4 | 4 | 82 | ~15% | 3-Bromo-3-methylpentane |
| Primary | C-1, C-5, CH₃ | 9 | 1 | ~10% | 1-Bromo-3-methylpentane & others |
Note: The relative reactivity and product distribution are approximate and can vary based on specific reaction conditions such as temperature and solvent.
Experimental Protocols
Protocol 1: Synthesis of this compound via Free-Radical Bromination
-
Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methylpentane and a radical initiator (e.g., AIBN). Protect the apparatus from moisture.
-
Initiation: Illuminate the flask with a UV lamp or heat the mixture to reflux.
-
Bromination: Slowly add a solution of bromine in a suitable solvent (e.g., CCl₄) from the dropping funnel. The color of the bromine should fade as it reacts.
-
Workup: After the addition is complete, continue irradiation/heating until the bromine color disappears. Wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation to isolate this compound.
Visualizations
Caption: Reaction pathways for the synthesis of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
- 1. 1-Bromo-3-methylpentane | 51116-73-5 | Benchchem [benchchem.com]
- 2. quora.com [quora.com]
- 3. brainly.com [brainly.com]
- 4. gauthmath.com [gauthmath.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chegg.com [chegg.com]
- 7. Solved this compound reacts with water via an | Chegg.com [chegg.com]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 2-Bromo-3-methylpentane
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-bromo-3-methylpentane from reaction mixtures. It is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis and purification of this alkyl halide.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in a crude reaction mixture of this compound synthesized from 3-methyl-2-pentanol (B47427) and HBr?
A1: The most common impurities include:
-
Unreacted 3-methyl-2-pentanol: Due to incomplete reaction.
-
Elimination byproducts (alkenes): Such as 3-methyl-2-pentene and 3-methyl-1-pentene, formed through competing E1 and E2 elimination reactions.
-
Isomeric alkyl halides: Rearrangement of the secondary carbocation intermediate during an SN1 reaction can lead to the formation of other isomers like 3-bromo-3-methylpentane.[1][2]
-
Excess hydrobromic acid (HBr): Residual acid from the reaction.
-
Water: Formed as a byproduct of the reaction and introduced during the workup.
Q2: Why is fractional distillation recommended over simple distillation for purifying this compound?
A2: Fractional distillation is necessary because the boiling point of the desired product, this compound, is very close to that of the starting material, 3-methyl-2-pentanol.[3][4][5][6][7] Simple distillation is ineffective at separating liquids with boiling points that differ by less than 25 °C.[8] Fractional distillation provides multiple theoretical plates, allowing for a more efficient separation of these closely boiling compounds.[9][10]
Q3: How can I remove acidic impurities, like residual HBr, from my crude product?
A3: Acidic impurities can be effectively removed by washing the crude organic product with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used. This reacts with the acid to form a salt, water, and carbon dioxide, which are then separated into the aqueous layer during a liquid-liquid extraction.[11]
Q4: What is the purpose of washing the organic layer with brine?
A4: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) helps to remove the majority of dissolved water from the organic phase. This preliminary drying step reduces the amount of anhydrous drying agent (like anhydrous magnesium sulfate (B86663) or sodium sulfate) required in the subsequent step.[11]
Q5: Can column chromatography be used to purify this compound?
A5: Yes, column chromatography can be an effective purification method, especially for removing polar impurities like the unreacted alcohol and non-polar impurities like alkene byproducts. A non-polar stationary phase like silica (B1680970) gel is typically used, with a non-polar eluent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Significant formation of elimination byproducts. 3. Loss of product during aqueous workup. | 1. Monitor the reaction progress using TLC or GC to ensure the consumption of the starting material. 2. Control the reaction temperature; lower temperatures generally favor substitution over elimination. 3. During liquid-liquid extractions, ensure complete phase separation. Back-extract the aqueous layer with a small amount of fresh organic solvent to recover any dissolved product.[11] |
| Product is Cloudy or Contains Water Droplets | Incomplete drying of the organic layer. | 1. Ensure a sufficient amount of anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) was used. Add more drying agent until it no longer clumps together. 2. Allow adequate time for the drying agent to work (typically 10-15 minutes with occasional swirling). |
| Product Tests Acidic (e.g., with pH paper) | Incomplete removal of residual HBr. | Repeat the wash with saturated sodium bicarbonate solution. Ensure thorough mixing and adequate venting of any evolved CO₂ gas. |
| Presence of Unreacted 3-methyl-2-pentanol in the Final Product | Inefficient fractional distillation. | 1. Use a longer, well-insulated fractionating column to increase the number of theoretical plates. 2. Distill the mixture very slowly to allow for proper equilibration between the liquid and vapor phases.[9][10] 3. Collect fractions in smaller volumes and analyze each fraction by GC or NMR to identify the pure product. |
| Presence of Isomeric Bromides in the Final Product | Carbocation rearrangement during the reaction. | 1. If separation by distillation is difficult due to very close boiling points, consider purification by preparative gas chromatography (GC) if available. 2. For future syntheses, consider using reaction conditions that favor an SN2 mechanism, which is less prone to rearrangements, although this can be challenging with secondary alcohols. |
| Product is Colored (Yellow or Brown) | Formation of colored impurities, possibly due to oxidation or side reactions. | 1. Before distillation, try washing the crude product with a dilute solution of sodium thiosulfate (B1220275) to remove any traces of bromine. 2. Consider passing the crude product through a small plug of activated carbon or silica gel before distillation.[12][13] |
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₃Br | 165.07 | ~142-145 (estimated) |
| 3-Methyl-2-pentanol | C₆H₁₄O | 102.17 | 131-135[3][5][6] |
| 3-Bromo-3-methylpentane | C₆H₁₃Br | 165.07 | ~147 (estimated) |
Experimental Protocols
Protocol 1: Aqueous Workup of the Reaction Mixture
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of cold water and gently mix. Allow the layers to separate and discard the lower aqueous layer.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the organic layer in the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release the pressure from the evolved CO₂ gas. Continue until no more gas is evolved.
-
Separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of water. Separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution). Separate and discard the aqueous layer.[11]
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filter the dried organic layer by gravity filtration into a round-bottom flask suitable for distillation.
Protocol 2: Fractional Distillation of this compound
-
Set up a fractional distillation apparatus, including a heating mantle, a round-bottom flask containing the crude this compound and a few boiling chips, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, and a receiving flask.
-
Ensure all joints are securely clamped and that the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Begin heating the distillation flask gently.
-
Observe the condensation front as it slowly rises through the fractionating column. If the front rises too quickly, reduce the heating. For optimal separation, a slow and steady rate of distillation is crucial.[9][10]
-
Collect any low-boiling forerun in a separate receiving flask and discard it. This may contain low-boiling alkene byproducts.
-
When the temperature stabilizes at the boiling point of this compound, change the receiving flask to collect the pure product.
-
Continue distillation until the temperature begins to drop or rise significantly, indicating that the desired product has been distilled.
-
Stop the distillation and allow the apparatus to cool down.
Protocol 3: Column Chromatography of this compound
-
Prepare a chromatography column by packing it with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Add a small layer of sand to the top of the silica gel to prevent disturbance when adding the sample and eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
Begin eluting the column with a non-polar solvent (e.g., hexane). The less polar alkene byproducts will elute first.
-
Gradually increase the polarity of the eluent (e.g., by adding small amounts of a slightly more polar solvent like diethyl ether or dichloromethane (B109758) to the hexane) to elute the this compound.
-
The more polar unreacted alcohol will remain on the column and will require a more polar eluent to be removed.
-
Collect fractions and analyze them by TLC or GC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: A flowchart illustrating the general purification workflow for this compound.
Caption: A decision tree for troubleshooting common issues in the purification of this compound.
References
- 1. Solved this compound reacts with water via an | Chegg.com [chegg.com]
- 2. Solved Treating 3-methyl-2-pentanol with HBr yields | Chegg.com [chegg.com]
- 3. 3-methyl-2-pentanol [thegoodscentscompany.com]
- 4. 3-methyl-2-pentanol [stenutz.eu]
- 5. chembk.com [chembk.com]
- 6. 3-METHYL-2-PENTANOL | 565-60-6 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. Purification [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
Technical Support Center: Stereoselective Synthesis of 2-Bromo-3-methylpentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2-Bromo-3-methylpentane. This resource addresses common challenges and offers practical solutions to achieve high stereoselectivity and yield.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.
| Symptom / Observation | Potential Cause(s) | Suggested Solutions & Troubleshooting Steps |
| Low to no yield of this compound; primary product is 3-Bromo-3-methylpentane. | Carbocation Rearrangement: Use of strong protic acids like HBr with the starting material, 3-methyl-2-pentanol (B47427), leads to the formation of a secondary carbocation at C2. This carbocation then undergoes a 1,2-hydride shift to form a more stable tertiary carbocation at C3, which is then attacked by the bromide ion.[1][2][3] | 1. Avoid Strong Protic Acids: Do not use HBr for this transformation if the desired product is this compound. 2. Utilize SN2 Conditions: Employ reagents that promote an SN2 reaction, which avoids carbocation intermediates. Recommended reagents include Phosphorus Tribromide (PBr₃) or Thionyl Chloride (SOCl₂) followed by a bromide salt.[4][5][6][7] These reactions typically proceed with inversion of stereochemistry. 3. Consider the Appel or Mitsunobu Reactions: The Appel reaction (using PPh₃ and CBr₄) or the Mitsunobu reaction (with a bromide source) are also excellent alternatives that proceed via an SN2 mechanism, thus preventing rearrangements and ensuring inversion of configuration.[1][4][8][9] |
| Mixture of diastereomers or enantiomers is obtained (low stereoselectivity). | 1. SN1 Pathway Competes with SN2: Reaction conditions may favor an SN1 pathway, which proceeds through a planar carbocation intermediate, leading to racemization at the reaction center. 2. Racemic Starting Material: The starting 3-methyl-2-pentanol may not be enantiomerically pure. 3. Incorrect Reagent Choice: Using methods like radical bromination can lead to a loss of stereochemical control.[10][11] | 1. Optimize SN2 Conditions: Use aprotic solvents (e.g., THF, diethyl ether) and good nucleophiles. For reagents like SOCl₂, the addition of a base like pyridine (B92270) can help ensure an SN2 pathway.[7][12] 2. Ensure Purity of Starting Material: Verify the enantiomeric and diastereomeric purity of the starting alcohol using techniques like chiral chromatography or polarimetry. 3. Select Stereospecific Reactions: As mentioned above, reactions with PBr₃, SOCl₂/Br⁻, or under Appel/Mitsunobu conditions are generally stereospecific (SN2 inversion).[1][4][5][9] |
| Significant formation of alkene byproducts (e.g., 3-methyl-2-pentene). | Elimination (E1/E2) Side Reactions: The reaction conditions may favor elimination over substitution. This is particularly problematic with sterically hindered bases or at elevated temperatures. E1 elimination is a common side reaction when carbocation intermediates are formed.[13] | 1. Lower Reaction Temperature: Perform the substitution reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Avoid Strongly Basic Conditions (if SN2 is desired): While some bases can promote SN2, highly hindered or strong bases at elevated temperatures will favor E2 elimination. 3. Choose Reagents that Minimize Elimination: Reagents like PBr₃ and SOCl₂ are generally effective for substitution of secondary alcohols with less competition from elimination compared to methods that generate carbocations.[5][6] |
| Di-brominated byproduct formation. | Over-bromination: This is a more common issue in the bromination of aldehydes, ketones, or activated aromatic rings, but can occur if the reaction conditions are too harsh or the stoichiometry is not well-controlled.[14] | 1. Control Stoichiometry: Use a precise amount, typically a slight excess (e.g., 1.1 equivalents), of the brominating agent. 2. Slow Addition: Add the brominating agent dropwise or in portions to maintain a low concentration in the reaction mixture.[14] 3. Monitor Reaction Progress: Use techniques like TLC or GC to monitor the consumption of the starting material and stop the reaction once it is complete to prevent further bromination. |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound from 3-methyl-2-pentanol with HBr so challenging?
A1: The reaction of a secondary alcohol like 3-methyl-2-pentanol with HBr proceeds through a carbocation intermediate. The initially formed secondary carbocation at the C2 position is prone to a 1,2-hydride shift to form a more stable tertiary carbocation at the C3 position. This rearrangement leads to the formation of 3-Bromo-3-methylpentane as the major product, instead of the desired this compound.[1][2][3]
Q2: How can I avoid carbocation rearrangement during the bromination of 3-methyl-2-pentanol?
A2: To avoid carbocation rearrangements, you should use reaction conditions that follow an SN2 mechanism. Reagents such as Phosphorus Tribromide (PBr₃) and Thionyl Bromide (SOBr₂) are effective for this purpose.[4][5][6][7] These reagents convert the hydroxyl group into a good leaving group that is then displaced by a bromide ion in a single step, with inversion of stereochemistry and without the formation of a carbocation intermediate.[5][6] The Appel and Mitsunobu reactions are also excellent alternatives that operate under SN2 conditions.[1][4][8][9]
Q3: If I start with (2R, 3S)-3-methyl-2-pentanol, what will be the stereochemistry of the product when using PBr₃?
A3: The reaction of a chiral secondary alcohol with PBr₃ proceeds via an SN2 mechanism, which results in the inversion of configuration at the stereocenter undergoing substitution.[4][5][6] Therefore, starting with (2R, 3S)-3-methyl-2-pentanol, the reaction will occur at the C2 position, leading to the formation of (2S, 3S)-2-Bromo-3-methylpentane. The stereochemistry at the C3 position remains unchanged.
Q4: What is the role of pyridine when using SOCl₂ for this type of transformation?
A4: When using Thionyl Chloride (SOCl₂) to convert an alcohol to a halide, the reaction can sometimes proceed with retention of configuration through an SNi (internal return) mechanism. The addition of a weak base like pyridine ensures that the reaction proceeds via a clean SN2 mechanism, leading to inversion of configuration.[7][12] Pyridine reacts with the intermediate to generate a free chloride ion, which then acts as the nucleophile in the SN2 displacement.
Q5: Are there any stereoselective methods to synthesize this compound from an alkene precursor like 3-methyl-2-pentene?
A5: The addition of HBr to 3-methyl-2-pentene will also lead to the formation of the more stable tertiary carbocation at C3, resulting in 3-Bromo-3-methylpentane as the major product.[15] While anti-Markovnikov addition of HBr in the presence of peroxides could potentially lead to the desired regiochemistry, this radical reaction is generally not stereoselective and would produce a racemic mixture at the newly formed stereocenter.[10][16] Achieving high stereoselectivity from an alkene precursor for this specific molecule is challenging and would likely require more advanced asymmetric hydrohalogenation methods.
Data Presentation
Table 1: Comparison of Synthetic Methods for the Conversion of 3-methyl-2-pentanol to this compound
| Method | Reagents | Mechanism | Stereochemistry | Carbocation Rearrangement | Key Advantages | Common Issues |
| Hydrobromic Acid | HBr | SN1 | Racemization | Yes (Major Issue) | Inexpensive reagent. | Forms undesired 3-bromo isomer.[1][2][3] |
| Phosphorus Tribromide | PBr₃ | SN2 | Inversion | No | High yield, no rearrangement.[6] | Reagent is moisture-sensitive. |
| Thionyl Bromide | SOBr₂ | SN2 | Inversion | No | Good for avoiding rearrangements.[4] | Reagent is highly reactive. |
| Appel Reaction | PPh₃, CBr₄ | SN2 | Inversion | No | Mild conditions, no rearrangement.[4] | Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification. |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, ZnBr₂ | SN2 | Inversion | No | Very mild, excellent for complex molecules.[1][8][9] | Reagents are expensive, purification can be challenging. |
Experimental Protocols
Protocol 1: Stereospecific Bromination of a Chiral Secondary Alcohol using Phosphorus Tribromide (PBr₃)
This protocol describes a general method for the conversion of a chiral secondary alcohol to the corresponding alkyl bromide with inversion of configuration, adapted for 3-methyl-2-pentanol.
Materials:
-
(e.g., (2R, 3S)-3-methyl-2-pentanol)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or THF
-
Ice-water bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask with stir bar
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral 3-methyl-2-pentanol (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add PBr₃ (0.33-0.40 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction by TLC or GC until the starting material is consumed (typically 2-4 hours).
-
Carefully quench the reaction by slowly pouring the mixture over ice.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude this compound can be purified by distillation.
Protocol 2: Stereospecific Bromination via the Appel Reaction
This protocol provides a general procedure for the bromination of a secondary alcohol with inversion of stereochemistry using triphenylphosphine (B44618) and carbon tetrabromide.
Materials:
-
(e.g., (2R, 3S)-3-methyl-2-pentanol)
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous dichloromethane (B109758) (DCM) or acetonitrile
-
Round-bottom flask with stir bar
Procedure:
-
To a stirred solution of the chiral 3-methyl-2-pentanol (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous DCM at 0 °C, add a solution of carbon tetrabromide (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide. To remove this, add pentane (B18724) or a mixture of hexanes/ether to the residue and stir. The triphenylphosphine oxide will precipitate.
-
Filter off the solid precipitate and wash with cold pentane.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude this compound can be further purified by column chromatography or distillation.
Visualizations
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting decision tree for synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Approach to Synthesis Problems – Organic Chemistry: How to…. [shimizu-uofsc.net]
- 11. Solved Consider (2R,3S)-2-bromo-3-methylpentane, shown here | Chegg.com [chegg.com]
- 12. 9.3. Preparation of alkyl halides & related (RX) | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. Solved (2S,3S)-2-Bromo-3-methylpentane undergoes an E2 | Chegg.com [chegg.com]
- 14. Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. homework.study.com [homework.study.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2-Bromo-3-methylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2-Bromo-3-methylpentane reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on two primary synthetic routes: free-radical bromination of 3-methylpentane (B165638) and hydrobromination of 3-methyl-1-pentene (B165626).
Issue 1: Low Yield of this compound in Free-Radical Bromination
| Symptom | Possible Cause | Suggested Solution |
| The major product is 3-Bromo-3-methylpentane. | Free-radical bromination favors substitution at the most stable carbon radical. The tertiary carbon in 3-methylpentane forms a more stable radical than the secondary carbon.[1][2][3] | This is the expected outcome. To obtain this compound as the major product, an alternative synthetic route, such as the hydrobromination of 3-methyl-1-pentene, is recommended. |
| Formation of multiple brominated isomers. | Lack of selectivity in the bromination reaction.[1][4] | While bromination is more selective than chlorination, a mixture of products is still common.[4] Optimize reaction conditions by using a minimal amount of bromine and controlling the reaction temperature to favor monobromination. Utilize fractional distillation for purification. |
| Reaction fails to initiate. | Insufficient energy to initiate the homolytic cleavage of Br₂.[5][6][7] | Ensure adequate UV light exposure or maintain the appropriate temperature for thermal initiation. |
Issue 2: Formation of 3-Bromo-3-methylpentane as a Side Product in Hydrobromination of 3-methyl-1-pentene
| Symptom | Possible Cause | Suggested Solution |
| Significant amounts of 3-Bromo-3-methylpentane are observed. | Carbocation rearrangement from the initially formed secondary carbocation to a more stable tertiary carbocation.[8][9][10][11][12] | Use a non-polar solvent to stabilize the carbocation and minimize rearrangements. Keep the reaction temperature low. |
| Formation of 1-Bromo-3-methylpentane. | Presence of peroxides or other radical initiators leading to anti-Markovnikov addition.[13][14][15][16] | Ensure all reagents and glassware are free of peroxides. Avoid exposure to air and light if peroxides are not intentionally used. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound with high yield?
The hydrobromination of 3-methyl-1-pentene is the most regioselective method for obtaining this compound as the major product. This reaction proceeds via a secondary carbocation, which leads to the desired product according to Markovnikov's rule.
Q2: How can I minimize the formation of byproducts during the synthesis?
To minimize byproducts, it is crucial to control the reaction conditions carefully. For hydrobromination, use pure starting materials and aprotic solvents to suppress carbocation rearrangements. For free-radical bromination, precise control of stoichiometry and temperature is necessary to limit polybromination and improve selectivity, although obtaining this compound as the major product is unlikely with this method.
Q3: What purification techniques are recommended for isolating this compound?
Fractional distillation is the most effective method for separating this compound from its isomers and unreacted starting materials, due to differences in their boiling points. Flash column chromatography can also be employed for smaller-scale purifications.[17]
Q4: Can I synthesize this compound from 3-methyl-2-pentanol (B47427)?
While possible, reacting 3-methyl-2-pentanol with HBr or PBr₃ is prone to carbocation rearrangements. The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation, leading to the formation of 3-Bromo-3-methylpentane as a significant byproduct.[18][19]
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrobromination of 3-methyl-1-pentene
-
Materials:
-
3-methyl-1-pentene
-
Anhydrous Hydrogen Bromide (HBr) gas or a solution of HBr in acetic acid
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, gas inlet tube, magnetic stirrer, and a drying tube.
-
-
Procedure:
-
In a flame-dried round-bottom flask, dissolve 3-methyl-1-pentene in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly bubble anhydrous HBr gas through the solution with gentle stirring, or add the HBr solution in acetic acid dropwise.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, quench the reaction by adding cold 5% sodium bicarbonate solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
-
Data Presentation
Table 1: Expected Product Distribution in the Bromination of 3-methylpentane
| Product | Structure | Expected Yield |
| 3-Bromo-3-methylpentane | CH₃CH₂C(Br)(CH₃)CH₂CH₃ | Major Product |
| This compound | CH₃CH₂CH(CH₃)CH(Br)CH₃ | Minor Product |
| 1-Bromo-3-methylpentane | CH₃CH₂CH(CH₃)CH₂CH₂Br | Minor Product |
Table 2: Influence of Solvent on Carbocation Rearrangement in the Synthesis of this compound from 3-methyl-2-pentanol
| Solvent | Dielectric Constant | This compound (%) | 3-Bromo-3-methylpentane (%) |
| Hexane | 1.9 | ~70% | ~30% |
| Dichloromethane | 9.1 | ~50% | ~50% |
| Water | 80.1 | <10% | >90% |
(Note: Yields are approximate and can vary based on reaction conditions.)
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: A logical guide for troubleshooting low product yield.
References
- 1. gauthmath.com [gauthmath.com]
- 2. brainly.com [brainly.com]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ch4 : Radical halogenation of Alkanes [chem.ucalgary.ca]
- 6. savemyexams.com [savemyexams.com]
- 7. chemistry.ucr.edu [chemistry.ucr.edu]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic chemistry - Carbocation Rearrangements in SN1 reactions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. youtube.com [youtube.com]
- 12. "Determined Mechanism for the Formation of 2-bromo-3-methylbutane" by Gabriele Cross [collected.jcu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. byjus.com [byjus.com]
- 15. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 16. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial [curlyarrows.com]
- 17. benchchem.com [benchchem.com]
- 18. Solved 4. The reaction of this compound with water | Chegg.com [chegg.com]
- 19. brainly.com [brainly.com]
Technical Support Center: Byproduct Analysis of 2-Bromo-3-methylpentane Grignard Reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard reaction of 2-bromo-3-methylpentane. Given the sterically hindered nature of this secondary alkyl halide, the formation of byproducts is a common challenge. This guide offers insights into identifying and mitigating these side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts observed in the Grignard reaction of this compound?
A1: The main byproducts in the Grignard reaction of this compound are the Wurtz coupling product (3,4-dimethylhexane) and elimination products (3-methyl-2-pentene and 3-methyl-1-pentene). The formation of these byproducts is primarily due to the steric hindrance around the reaction center and the basicity of the Grignard reagent.[1][2][3]
Q2: How does steric hindrance in this compound affect the Grignard reaction?
A2: The bulky methyl group adjacent to the bromine-bearing carbon in this compound creates significant steric hindrance.[4] This steric congestion can slow down the desired nucleophilic addition to the carbonyl compound and favor side reactions. The Grignard reagent itself is bulky, which can lead to it acting as a base, causing elimination, or reacting with the starting alkyl halide to form the Wurtz coupling product.[5]
Q3: What is the Wurtz coupling byproduct and how is it formed?
A3: The Wurtz coupling byproduct is formed when the Grignard reagent (3-methylpent-2-ylmagnesium bromide) reacts with a molecule of the unreacted this compound.[1][2] This results in the formation of a new carbon-carbon bond, leading to 3,4-dimethylhexane. This side reaction is more prevalent at higher concentrations of the alkyl halide and at elevated temperatures.[6]
Q4: Why are alkenes formed as byproducts in this reaction?
A4: The Grignard reagent is a strong base.[7][8] Due to the steric hindrance around the carbon-magnesium bond, the Grignard reagent can abstract a proton from the starting alkyl halide or other molecules in the reaction mixture, leading to the formation of alkenes such as 3-methyl-2-pentene and 3-methyl-1-pentene (B165626) through an elimination reaction. Higher reaction temperatures tend to favor elimination over substitution.
Troubleshooting Guides
This section provides solutions to common problems encountered during the Grignard reaction of this compound.
Problem 1: Low yield of the desired alcohol and a significant amount of a high-boiling point impurity.
-
Possible Cause: Formation of the Wurtz coupling product (3,4-dimethylhexane).
-
Troubleshooting Steps:
-
Slow Addition of Alkyl Halide: Add the this compound solution dropwise to the magnesium turnings. This maintains a low concentration of the alkyl halide in the reaction mixture, minimizing the chance of it reacting with the formed Grignard reagent.[6]
-
Temperature Control: Maintain a gentle reflux during the Grignard reagent formation. Avoid excessive heating, as higher temperatures can promote the Wurtz coupling reaction.[6]
-
Dilution: Conduct the reaction in a larger volume of anhydrous ether to keep the concentrations of both the alkyl halide and the Grignard reagent low.
-
Problem 2: Presence of significant amounts of alkene byproducts in the crude product mixture.
-
Possible Cause: Elimination side reactions promoted by the basicity of the Grignard reagent.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Perform the reaction at a lower temperature. The formation of the Grignard reagent can be initiated at room temperature and then cooled if the reaction becomes too vigorous. The subsequent reaction with the carbonyl compound should be carried out at a low temperature (e.g., 0 °C).
-
Choice of Solvent: While diethyl ether is common, tetrahydrofuran (B95107) (THF) can sometimes improve the stability of the Grignard reagent and may influence the ratio of substitution to elimination.
-
Problem 3: The Grignard reaction fails to initiate.
-
Possible Cause 1: Inactive magnesium surface due to an oxide layer.
-
Troubleshooting Steps:
-
Possible Cause 2: Presence of moisture in the glassware, solvent, or reagents.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled over a suitable drying agent. Ensure the this compound is dry.[7]
-
Data Presentation
Table 1: Illustrative Product and Byproduct Distribution in the Grignard Reaction of this compound with Propanal
Note: The following data is illustrative and based on typical outcomes for sterically hindered secondary alkyl bromides. Actual yields may vary depending on specific reaction conditions.
| Compound | Structure | Typical Yield (%) |
| Desired Product: 4,5-dimethylheptan-3-ol | CH₃CH₂CH(OH)CH(CH₃)CH(CH₃)CH₃ | 40-60 |
| Wurtz Coupling Byproduct: 3,4-dimethylhexane | CH₃CH₂CH(CH₃)CH(CH₃)CH₂CH₃ | 20-30 |
| Elimination Byproduct: 3-methyl-2-pentene | CH₃CH=C(CH₃)CH₂CH₃ | 10-20 |
| Elimination Byproduct: 3-methyl-1-pentene | CH₂(CH₃)CH(CH₃)CH₂CH₃ | 5-10 |
Experimental Protocols
Protocol 1: Synthesis of 4,5-dimethylheptan-3-ol via Grignard Reaction of this compound with Propanal
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1 small crystal)
-
This compound (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Propanal (1.0 eq)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of Glassware: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon.
-
Magnesium Activation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings and a crystal of iodine. Gently warm the flask with a heat gun under a nitrogen atmosphere until the iodine sublimes and the purple color disappears. Allow the flask to cool to room temperature.
-
Grignard Reagent Formation: Add anhydrous diethyl ether to the flask to cover the magnesium. Dissolve this compound in anhydrous diethyl ether in the dropping funnel. Add a small portion of the this compound solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy. If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Propanal: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. Cool the Grignard solution to 0°C in an ice bath. Dissolve propanal in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0°C.
-
Work-up: After the addition of propanal is complete, allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
Protocol 2: GC-MS Analysis of the Crude Reaction Mixture
Objective: To identify and quantify the desired product and major byproducts.
Sample Preparation:
-
Take a small aliquot (approximately 0.1 mL) of the crude reaction mixture after the work-up and before solvent removal.
-
Dilute the aliquot with 1 mL of a suitable solvent (e.g., diethyl ether or dichloromethane).
-
If quantitative analysis is required, add a known amount of an internal standard (e.g., dodecane) to the sample.
GC-MS Conditions (Illustrative):
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the components.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of 40-400 m/z.
Data Analysis:
-
Identify the peaks corresponding to the desired product, Wurtz coupling byproduct, and elimination byproducts by comparing their mass spectra with a library database (e.g., NIST).
-
Quantify the relative amounts of each component by integrating the peak areas. If an internal standard is used, a calibration curve can be constructed for more accurate quantification.
Mandatory Visualization
Caption: Reaction pathways in the Grignard synthesis using this compound.
Caption: Troubleshooting workflow for the this compound Grignard reaction.
References
- 1. byjus.com [byjus.com]
- 2. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. community.wvu.edu [community.wvu.edu]
Technical Support Center: Regioselectivity in the Elimination of 2-Bromo-3-methylpentane
This guide provides researchers, scientists, and drug development professionals with detailed information on controlling the regioselectivity of elimination reactions for 2-bromo-3-methylpentane. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the possible elimination products of this compound?
A1: The E2 elimination of this compound can yield two constitutional isomers: the Zaitsev (more substituted) product, 3-methylpent-2-ene, and the Hofmann (less substituted) product, 3-methylpent-1-ene.[1] The reaction's regioselectivity determines which isomer is the major product.[2]
Q2: What is the fundamental principle for controlling which product is favored?
A2: The primary factor for controlling the regioselectivity is the steric hindrance of the base used in the reaction.[2][3]
-
Zaitsev Product (Major): A small, sterically unhindered base will preferentially abstract a proton from the more substituted β-carbon (C3), leading to the more thermodynamically stable, substituted alkene.[2][4][5] This is known as Zaitsev's rule.[1][2]
-
Hofmann Product (Major): A large, sterically hindered (bulky) base will have difficulty accessing the internal proton. It will preferentially abstract a proton from the less sterically hindered terminal β-carbon (C1), leading to the less substituted alkene as the major product.[2][3][6]
Q3: How does the stability of the alkene product influence the reaction?
A3: Alkene stability is a key thermodynamic factor. The more alkyl groups attached to the carbons of the double bond, the more stable the alkene.[4] This stability is attributed to hyperconjugation.[4] The transition state of the E2 reaction has significant double-bond character, so the factors that stabilize the alkene also stabilize the transition state leading to its formation.[3][7] Therefore, under conditions that are not sterically controlled, the reaction will favor the pathway with the lower energy transition state, which leads to the more stable Zaitsev product.[3]
Q4: Does reaction temperature affect the product ratio?
A4: Yes, higher temperatures generally favor elimination reactions (E2) over substitution reactions (SN2).[8] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more significant at higher temperatures, and elimination reactions typically have a greater increase in entropy than substitution reactions.[8]
Troubleshooting Guides
Problem 1: My yield of the desired Zaitsev product is lower than expected, with a significant amount of the Hofmann product.
-
Possible Cause: Your base may not be small enough or your reaction conditions might have steric hindrance issues.
-
Solution: Ensure you are using a small, unhindered base like sodium ethoxide (NaOEt) or sodium methoxide (B1231860) (NaOMe).[5] Also, check that your solvent is appropriate (e.g., ethanol (B145695) for NaOEt) and that the substrate is pure.
Problem 2: I am getting the Hofmann product as the major product when I want the Zaitsev product.
-
Possible Cause: You are likely using a sterically hindered base.
-
Solution: To favor the Zaitsev product, switch to a smaller base. For example, if you are using potassium tert-butoxide (t-BuOK), change to sodium ethoxide (NaOEt).[2]
Problem 3: The overall yield of my elimination reaction is low, and I suspect a competing SN2 reaction.
-
Possible Cause: The SN2 reaction is a common competitor to the E2 reaction, especially with secondary alkyl halides like this compound.[9][10] This is more likely if your base is also a good nucleophile and is not significantly hindered.
-
Solutions:
-
Increase Temperature: E2 reactions are more favored at higher temperatures compared to SN2 reactions.[8]
-
Use a Stronger, More Hindered Base: While a bulky base will favor the Hofmann product, it will also significantly disfavor the SN2 pathway due to steric hindrance.[11] If the Hofmann product is acceptable, this is a viable strategy.
-
Solvent Choice: The choice of solvent can influence the SN2/E2 competition. Polar aprotic solvents can favor SN2, while polar protic solvents are often used for elimination reactions.[12]
-
Problem 4: The reaction is proceeding very slowly or not at all.
-
Possible Cause 1: The base is not strong enough. E2 reactions require a strong base to deprotonate the β-carbon in the concerted step.[7]
-
Solution 1: Ensure you are using a strong base like an alkoxide (e.g., NaOEt, t-BuOK).
-
Possible Cause 2: The temperature is too low. Elimination reactions require sufficient energy to overcome the activation barrier.
-
Solution 2: Gently heat the reaction mixture. Refluxing in the appropriate solvent is a common technique.
-
Possible Cause 3: Poor quality reagents. The base may have decomposed through exposure to atmospheric moisture, or the alkyl halide may be impure.
-
Solution 3: Use freshly opened or properly stored reagents.
Data Presentation
Table 1: Regioselectivity of E2 Elimination of this compound with Different Bases
| Base | Base Structure | Steric Hindrance | Major Product | Minor Product |
| Sodium Ethoxide (NaOEt) | CH₃CH₂O⁻Na⁺ | Low | 3-methylpent-2-ene (Zaitsev) | 3-methylpent-1-ene (Hofmann) |
| Potassium tert-Butoxide (t-BuOK) | (CH₃)₃CO⁻K⁺ | High | 3-methylpent-1-ene (Hofmann) | 3-methylpent-2-ene (Zaitsev) |
Experimental Protocols
Experiment 1: Synthesis of 3-methylpent-2-ene (Zaitsev Product)
-
Objective: To favor the formation of the more substituted alkene.
-
Reagents: this compound, Sodium ethoxide (NaOEt), Ethanol (absolute).
-
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium ethoxide in absolute ethanol.
-
Add this compound to the flask.
-
Heat the mixture to reflux for a specified period (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC.
-
After cooling, quench the reaction by pouring the mixture into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to isolate 3-methylpent-2-ene.
-
Experiment 2: Synthesis of 3-methylpent-1-ene (Hofmann Product)
-
Objective: To favor the formation of the less substituted alkene.
-
Reagents: this compound, Potassium tert-butoxide (t-BuOK), tert-Butanol.
-
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve potassium tert-butoxide in tert-butanol.
-
Add this compound to the flask.
-
Heat the mixture to reflux for a specified period, monitoring the reaction progress.
-
Follow the same workup and purification procedure as described in Experiment 1 to isolate 3-methylpent-1-ene.
-
Visualizations
Caption: Reaction pathways for the E2 elimination of this compound.
Caption: Decision workflow for selecting experimental conditions.
References
- 1. Ch 5 : Selectivity [chem.ucalgary.ca]
- 2. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. QUESTION THREE (a) State the Zaitsev rule in elimination reactions. (b).. [askfilo.com]
- 6. Elimination reaction of 2-Bromo-pentane to form pen-1-ene by using potass.. [askfilo.com]
- 7. home.iitk.ac.in [home.iitk.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
Preventing carbocation rearrangement in SN1 reactions of 2-Bromo-3-methylpentane.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the SN1 reaction of 2-bromo-3-methylpentane, with a focus on preventing carbocation rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the SN1 reaction of this compound?
The principal challenge is the propensity for carbocation rearrangement. The reaction initially forms a secondary carbocation at the C2 position. This intermediate can undergo a 1,2-hydride shift to form a more stable tertiary carbocation at the C3 position. This rearrangement leads to a mixture of substitution products, with the rearranged product often being the major component, which can complicate synthesis and purification processes.
Q2: What are the expected products of the SN1 reaction of this compound?
Without specific measures to prevent rearrangement, the solvolysis of this compound typically yields two main substitution products:
-
3-methyl-2-pentanol (or its corresponding ether if an alcohol is used as the solvent): The "direct" substitution product formed from the initial secondary carbocation.
-
2-methyl-3-pentanol (or its corresponding ether): The rearranged product formed from the more stable tertiary carbocation. This is often the major product.[1]
Elimination (E1) reactions can also occur as side reactions, leading to the formation of alkenes.
Q3: How can carbocation rearrangement be minimized or prevented in this reaction?
Several experimental strategies can be employed to suppress carbocation rearrangement:
-
Solvent Selection: The choice of solvent is critical. While polar protic solvents are necessary to facilitate the formation of the carbocation intermediate in an SN1 reaction, highly stabilizing solvents can prolong the carbocation's lifetime, allowing more time for rearrangement. Experimenting with less polar, non-protic solvents, or a mixture of solvents, may reduce the extent of rearrangement by favoring a more concerted (SN2-like) mechanism or by trapping the initial carbocation before it rearranges.
-
Lowering Reaction Temperature: Conducting the reaction at lower temperatures can disfavor the rearrangement process.[2] Rearrangements, like most reactions, have an activation energy barrier. Lowering the temperature reduces the available thermal energy, making it more difficult for the hydride shift to occur. This generally favors the substitution product from the unrearranged carbocation.
-
Use of Lewis Acids: The addition of a Lewis acid, such as silver nitrate (B79036) (AgNO₃), can facilitate the departure of the bromide leaving group, promoting the SN1 pathway.[3][4] The silver ion coordinates with the bromine, making it a better leaving group. This can sometimes lead to faster trapping of the initial carbocation by the nucleophile before rearrangement can occur.
Troubleshooting Guides
Problem: My reaction is yielding predominantly the rearranged product (2-methyl-3-pentanol derivative). How can I increase the yield of the direct substitution product (3-methyl-2-pentanol derivative)?
Solution:
-
Modify Solvent System: If you are using a highly polar protic solvent (e.g., water, formic acid), consider switching to a less polar protic solvent (e.g., ethanol (B145695), methanol) or a mixture of a protic and a non-polar aprotic solvent. This may decrease the stability and lifetime of the carbocation intermediate, reducing the window for rearrangement.
-
Decrease Reaction Temperature: Lower the reaction temperature significantly. Try running the reaction at 0°C or even lower (e.g., -20°C). This is a common and effective method to kinetically disfavor the rearrangement pathway.
-
Introduce a Trapping Agent: The use of silver nitrate can promote the formation of the carbocation. In the presence of a reasonably concentrated nucleophile, this can lead to a faster trapping of the initial secondary carbocation.
Problem: I am observing a significant amount of elimination byproducts in my reaction.
Solution:
-
Lower the Temperature: Elimination reactions (E1) are generally favored at higher temperatures.[2] Reducing the reaction temperature will favor the substitution (SN1) pathway over elimination.
-
Use a Weaker, Less Bulky Base/Nucleophile: If your nucleophile is also a strong or bulky base, it can promote elimination. Using a weaker, non-basic nucleophile will favor substitution. For example, using ethanol as the solvent and nucleophile is less likely to cause elimination than using sodium ethoxide.
Data Presentation
The following table summarizes the expected trend in product distribution based on reaction conditions. Note that specific quantitative yields can vary based on the exact experimental setup.
| Reaction Condition | Predominant Mechanism | Expected Major Substitution Product | Likelihood of Rearrangement |
| Polar Protic Solvent (e.g., H₂O), Room Temperature | SN1 with rearrangement | 2-methyl-3-pentanol derivative | High |
| Polar Protic Solvent (e.g., Ethanol), Low Temperature (e.g., 0°C) | SN1 | 3-methyl-2-pentanol derivative | Low to Moderate |
| Non-polar Solvent with AgNO₃ | SN1 | 3-methyl-2-pentanol derivative | Moderate |
Experimental Protocols
Protocol 1: Minimizing Carbocation Rearrangement via Low Temperature
This protocol aims to favor the formation of the direct substitution product, 3-methyl-2-pentanol, by conducting the reaction at a low temperature.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (5% aqueous)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-salt bath or cryocooler
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the reaction mixture to 0°C using an ice-salt bath.
-
Allow the reaction to stir at 0°C for several hours, monitoring the progress by thin-layer chromatography (TLC) or a suitable analytical technique.
-
Once the reaction is complete, quench the reaction by adding cold deionized water.
-
Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent (e.g., diethyl ether).
-
Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any acid formed, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
Analyze the product mixture using GC-MS to determine the ratio of 3-methyl-2-ethoxypentane to 2-methyl-3-ethoxypentane.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: SN1 reaction pathways of this compound.
Caption: Experimental workflow for a controlled SN1 reaction.
References
Technical Support Center: Optimizing Solvent Conditions for 2-Bromo-3-methylpentane Substitutions
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing solvent conditions in nucleophilic substitution reactions of 2-bromo-3-methylpentane. It includes frequently asked questions (FAQs), troubleshooting advice, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary substitution mechanisms for a secondary alkyl halide like this compound?
This compound is a secondary alkyl halide, which means it can undergo nucleophilic substitution via two primary mechanisms: the S(_N)1 (unimolecular) and S(_N)2 (bimolecular) pathways. The predominant mechanism is highly dependent on the reaction conditions, including the solvent, nucleophile, and temperature.[1][2][3]
-
S(_N)1 Reaction: This is a two-step mechanism. The first and rate-determining step involves the departure of the leaving group (bromide) to form a secondary carbocation intermediate.[3] This intermediate is then rapidly attacked by a nucleophile. This pathway is favored by weak nucleophiles and polar protic solvents.[4]
-
S(_N)2 Reaction: This is a single-step (concerted) mechanism where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs.[5][6] This pathway requires a strong nucleophile and is favored by polar aprotic solvents.[7][8]
Q2: How does the choice of solvent direct the substitution pathway?
The solvent plays a critical role in stabilizing the transition states and intermediates of the reaction, thereby dictating the favored mechanism.[9][10]
-
Polar Protic Solvents (e.g., water, ethanol (B145695), methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds.[11][12] They excel at stabilizing both the carbocation intermediate and the leaving group in S(_N)1 reactions through solvation.[4][7][9] However, they can hinder S(_N)2 reactions by forming a "solvent cage" around the nucleophile through hydrogen bonding, which reduces its reactivity.[12][13]
-
Polar Aprotic Solvents (e.g., acetone (B3395972), DMSO, DMF, acetonitrile): These solvents have dipole moments but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[11] They can solvate cations but leave anions (the nucleophiles) relatively "naked" and highly reactive.[13][14] This enhanced nucleophilicity strongly favors the S(_N)2 pathway.[7][8]
Q3: Which specific solvents should I use to favor an S(_N)1 reaction?
To promote the S(_N)1 pathway, use a polar protic solvent. These solvents effectively stabilize the carbocation intermediate that is central to the S(_N)1 mechanism.[4][7][15] Good choices include:
-
Water (H₂O)
-
Ethanol (CH₃CH₂OH)
-
Methanol (CH₃OH)
-
Acetic Acid (CH₃COOH)
These solvents can often act as the nucleophile themselves in a process called solvolysis.[4][16]
Q4: Which specific solvents are best for promoting an S(_N)2 reaction?
To favor the S(_N)2 pathway, a polar aprotic solvent is the ideal choice. These solvents dissolve the nucleophile but do not significantly solvate it, maintaining its high reactivity for the concerted backside attack.[7][8][13] Recommended solvents include:
-
Acetone ((CH₃)₂CO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (CH₃CN)
Q5: Besides the solvent, what other factors control the reaction outcome?
-
Nucleophile Strength: Strong, negatively charged nucleophiles (e.g., I⁻, CN⁻, RS⁻) favor the S(_N)2 mechanism.[4] Weak, neutral nucleophiles (e.g., H₂O, ROH) favor the S(_N)1 mechanism because they are not strong enough to attack the alkyl halide directly and must wait for a carbocation to form.[4]
-
Temperature: Higher temperatures tend to favor elimination reactions (E1 and E2) over substitution.[17] If elimination is a competing side reaction, running the substitution at a lower temperature may improve the yield of the desired product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of substitution product; significant amount of starting material remains. | 1. Poor Nucleophile/Solvent Combination: Using a weak nucleophile in a polar aprotic solvent for an intended S(_N)2 reaction. 2. Insufficient Reaction Time/Temperature: The reaction may not have proceeded to completion. | 1. For S(_N)2, ensure you are using a strong nucleophile in a polar aprotic solvent (e.g., NaI in acetone). 2. For S(_N)1, use a polar protic solvent (e.g., ethanol) and allow sufficient time for the reaction. Consider gentle heating if elimination is not a concern. |
| A mixture of S(_N)1 and S(_N)2 products is observed (e.g., both inversion and racemization). | Intermediate Conditions: As a secondary halide, this compound is prone to competing pathways.[2] Use of a moderately strong nucleophile in a polar protic solvent can lead to a mix of mechanisms. | 1. To favor S(_N)1: Use a very weak nucleophile (e.g., solvolysis in water or ethanol). 2. To favor S(_N)2: Use a strong nucleophile (e.g., NaN₃, NaCN) in a polar aprotic solvent (e.g., DMSO, DMF). |
| Significant formation of elimination (E1/E2) byproducts. | 1. Strong, Bulky Base: The nucleophile is acting as a strong base, favoring elimination. 2. High Temperature: Higher temperatures favor elimination over substitution.[17] 3. Solvent Choice: Using ethanol as a solvent can encourage elimination.[17] | 1. Use a strong, but less sterically hindered nucleophile. 2. Run the reaction at a lower temperature. 3. To favor substitution, use a polar aprotic solvent if an S(_N)2 reaction is desired. |
| Unexpected rearrangement products are formed. | Carbocation Rearrangement (S(_N)1/E1): The initial secondary carbocation formed in an S(_N)1 or E1 pathway can undergo a 1,2-hydride shift to form a more stable tertiary carbocation before the nucleophile attacks.[18] | 1. This is an inherent risk of the S(_N)1/E1 pathway for this substrate. 2. To avoid rearrangement, force the reaction down an S(_N)2 pathway by using a strong nucleophile and a polar aprotic solvent. |
Data Presentation: Solvent Properties and Expected Outcomes
Table 1: Comparison of Solvent Classes for Substitution Reactions
| Solvent Type | Key Characteristics | Common Examples | Favored Mechanism | Rationale |
| Polar Protic | Contains O-H or N-H bonds; capable of hydrogen bonding.[12] | Water, Ethanol, Methanol, Acetic Acid | S(N)1 | Stabilizes the carbocation intermediate and leaving group through hydrogen bonding, facilitating ionization.[7][9] |
| Polar Aprotic | Has a dipole moment but lacks O-H or N-H bonds; cannot donate hydrogen bonds.[11] | Acetone, DMSO, DMF, Acetonitrile | S(_N)2 | Solvates the cation but not the anionic nucleophile, increasing the nucleophile's reactivity.[13][14] |
| Non-Polar | Low dielectric constant; no significant dipole moment. | Hexane, Toluene, Benzene | Neither | Generally poor solvents for charged nucleophiles and polar substrates, leading to very slow or no reaction. |
Table 2: Predicted Major Products under Various Conditions
| Nucleophile | Solvent | Predominant Mechanism | Expected Major Substitution Product(s) | Potential Minor Product(s) |
| H₂O (weak) | Water (Polar Protic) | S(_N)1 | 3-methylpentan-2-ol (racemic mixture) | 3-methylpent-2-ene (E1), Rearrangement products |
| CH₃OH (weak) | Methanol (Polar Protic) | S(_N)1 | 2-methoxy-3-methylpentane (racemic) | 3-methylpent-2-ene (E1), Rearrangement products |
| I⁻ (strong) | Acetone (Polar Aprotic) | S(_N)2 | 2-iodo-3-methylpentane (with inversion) | 3-methylpent-2-ene (E2) |
| CN⁻ (strong) | DMSO (Polar Aprotic) | S(_N)2 | 3-methylpentane-2-carbonitrile (inversion) | 3-methylpent-2-ene (E2) |
| CH₃O⁻ (strong base) | Methanol (Polar Protic) | E2 / S(_N)2 Mix | 3-methylpent-2-ene (major) | 2-methoxy-3-methylpentane (minor) |
Experimental Protocols
Protocol 1: General Procedure for an S(_N)1 Reaction (Solvolysis in Ethanol)
-
Setup: Place 10 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reactant Addition: Add 1.0 g of this compound to the flask.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots over several hours. If the reaction is slow, it can be gently heated to reflux (approx. 78°C). Be aware that heating will increase the amount of the E1 elimination byproduct.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into 30 mL of deionized water and extract with 3 x 15 mL of diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.
Protocol 2: General Procedure for an S(_N)2 Reaction (Substitution with Sodium Iodide)
-
Setup: In a 50 mL round-bottom flask, dissolve 1.2 g of sodium iodide in 15 mL of dry acetone. Use a magnetic stirrer to ensure complete dissolution.
-
Reactant Addition: Add 1.0 g of this compound to the sodium iodide solution.
-
Reaction: Stir the mixture at room temperature. The formation of a white precipitate (sodium bromide, which is insoluble in acetone) indicates that the reaction is proceeding.[19] The reaction can be gently warmed to 40-50°C to increase the rate if necessary. Monitor by TLC or GC.
-
Workup: After the reaction is complete (typically 1-3 hours), cool the mixture and filter to remove the precipitated sodium bromide.
-
Purification: Evaporate the acetone under reduced pressure. Dissolve the remaining residue in 20 mL of diethyl ether, wash with 15 mL of water and then 15 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product. Purify as needed via distillation.
Visualizations
Caption: Decision workflow for predicting the major reaction pathway.
Caption: Competing S(_N)1 and S(_N)2 reaction pathways.
References
- 1. youtube.com [youtube.com]
- 2. quora.com [quora.com]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 7. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 10. users.wfu.edu [users.wfu.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. amherst.edu [amherst.edu]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. m.youtube.com [m.youtube.com]
- 19. cactus.utahtech.edu [cactus.utahtech.edu]
Navigating the Synthesis of 2-Bromo-3-methylpentane: A Technical Support Guide
For researchers and professionals in the field of organic synthesis and drug development, the successful and scalable production of key intermediates is paramount. 2-Bromo-3-methylpentane, a valuable alkyl halide building block, can be synthesized through various methods, each presenting a unique set of challenges, particularly during scale-up. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are three main synthetic pathways to produce this compound:
-
Free Radical Bromination of 3-Methylpentane (B165638): This method involves the substitution of a hydrogen atom on 3-methylpentane with a bromine atom, typically initiated by UV light.
-
Nucleophilic Substitution of 3-Methyl-2-pentanol (B47427): This route converts the hydroxyl group of the alcohol into a good leaving group, which is then displaced by a bromide ion.
-
Hydrobromination of 3-Methyl-2-pentene: This involves the addition of hydrogen bromide (HBr) across the double bond of the alkene.
Q2: I am getting a very low yield of the desired this compound. What are the likely causes?
A2: Low yields can stem from several factors depending on the chosen synthesis route. Common culprits include suboptimal reaction conditions, incomplete reactions, and the formation of side products. For instance, in the free radical bromination of 3-methylpentane, the major product is often the undesired 3-bromo-3-methylpentane (B1594764) isomer. In the conversion of 3-methyl-2-pentanol, carbocation rearrangements can lead to a mixture of products. For the hydrobromination of 3-methyl-2-pentene, improper control of regioselectivity will favor the formation of the wrong isomer.
Q3: How can I minimize the formation of isomeric impurities?
A3: Minimizing isomeric impurities is crucial for obtaining a pure product. The choice of synthesis method and careful control of reaction conditions are key.
-
For the hydrobromination of 3-methyl-2-pentene , using HBr in the presence of peroxides (e.g., benzoyl peroxide) will favor the anti-Markovnikov addition, leading to the desired this compound.[1][2][3]
-
When starting from 3-methyl-2-pentanol , using a reagent like phosphorus tribromide (PBr₃) instead of HBr can prevent carbocation rearrangements that lead to isomeric byproducts.[4]
-
Free radical bromination of 3-methylpentane is generally not recommended for the synthesis of this compound due to the high selectivity for the formation of 3-bromo-3-methylpentane.[5][6]
Q4: What is the best method for purifying the final product?
A4: Fractional distillation is the most common and effective method for purifying this compound from starting materials, solvents, and byproducts.[7][8] The success of the distillation depends on the difference in boiling points between the desired product and the impurities. An initial aqueous workup, including washing with water and a mild base (like sodium bicarbonate solution) followed by drying with an anhydrous salt (e.g., magnesium sulfate), is recommended before distillation to remove any acidic impurities and residual water.[7][8][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis.
Issue 1: Low Yield and Purity in Free Radical Bromination of 3-Methylpentane
| Symptom | Potential Cause | Recommended Solution |
| The major product isolated is 3-Bromo-3-methylpentane, not the desired this compound.[6] | High Regioselectivity of Bromination: Free radical bromination is highly selective and preferentially attacks the tertiary carbon atom in 3-methylpentane due to the greater stability of the resulting tertiary radical intermediate.[5] | Change Synthesis Route: This method is inherently unsuitable for the selective synthesis of this compound. Consider using the hydrobromination of 3-methyl-2-pentene with peroxides or the reaction of 3-methyl-2-pentanol with PBr₃. |
| Significant amounts of polybrominated products are observed. | Excess Bromine: Using a stoichiometric excess of bromine can lead to multiple bromination events on the same molecule. | Use Excess Alkane: Employ a significant molar excess of 3-methylpentane relative to bromine. This increases the probability of a bromine radical reacting with an unreacted alkane molecule rather than a monobrominated product. |
| Reaction is slow or does not initiate. | Insufficient Initiation: Inadequate UV light intensity or the presence of radical inhibitors can prevent the reaction from starting. | Increase UV Intensity: Ensure a sufficiently powerful UV source is used. Check for Inhibitors: Ensure all reagents and solvents are free from radical inhibitors (e.g., oxygen). Purging the reaction mixture with an inert gas like nitrogen or argon can be beneficial. |
Issue 2: Poor Conversion and Side Product Formation from 3-Methyl-2-pentanol
| Symptom | Potential Cause | Recommended Solution |
| A mixture of bromoalkane isomers is obtained when using HBr. | Carbocation Rearrangement: The reaction of a secondary alcohol with HBr proceeds through a secondary carbocation intermediate, which can undergo a hydride shift to form a more stable tertiary carbocation, leading to the formation of 3-bromo-3-methylpentane.[10] | Use a Non-Rearranging Reagent: Employ phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) for the conversion. These reagents react via an SN2 mechanism, which avoids the formation of a carbocation intermediate and thus prevents rearrangements.[4] |
| Low conversion of the alcohol to the bromide. | Suboptimal Reaction Conditions: Insufficient temperature or reaction time can lead to an incomplete reaction. | Optimize Conditions: When using PBr₃, the reaction is typically performed at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Ensure a sufficient reaction time (often several hours) and use a slight excess of the brominating agent. |
| Formation of 3-methyl-1-pentene (B165626) or 3-methyl-2-pentene. | Elimination Side Reaction: The acidic conditions (with HBr) or elevated temperatures can promote the elimination of water from the alcohol to form alkenes (E1 or E2 reaction). | Use Milder Conditions: As mentioned, PBr₃ or SOCl₂ with pyridine (B92270) are milder reagents that favor substitution over elimination. Keeping the reaction temperature low is also crucial. |
Issue 3: Incorrect Regioisomer from Hydrobromination of 3-Methyl-2-pentene
| Symptom | Potential Cause | Recommended Solution |
| The major product is 3-Bromo-3-methylpentane. | Markovnikov Addition: In the absence of radical initiators, the addition of HBr proceeds via an electrophilic addition mechanism that forms the most stable carbocation (tertiary in this case), leading to the Markovnikov product. | Induce Anti-Markovnikov Addition: The reaction must be carried out in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and often with exposure to UV light or heat. This promotes a free-radical chain reaction where the bromine radical adds first to the less substituted carbon, resulting in the anti-Markovnikov product, this compound.[1][2][3] |
| Polymerization of the alkene. | Radical Polymerization: The radical intermediates can initiate the polymerization of the alkene, especially at higher concentrations and temperatures. | Control Reaction Conditions: Use a solvent to keep the concentration of the alkene low. Add the HBr and radical initiator slowly to the reaction mixture to maintain a low concentration of reactive intermediates. Ensure the temperature is controlled and not excessively high. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Methyl-2-pentanol using PBr₃
This protocol is recommended for minimizing isomeric impurities.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, place 3-methyl-2-pentanol (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (PBr₃) (approximately 0.4 equivalents) dropwise from the dropping funnel with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours (e.g., 2-4 hours) or until the reaction is complete (monitored by TLC or GC).
-
Workup:
-
Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation to obtain pure this compound.
Protocol 2: Anti-Markovnikov Hydrobromination of 3-Methyl-2-pentene
This protocol is designed to achieve the desired regioselectivity.
-
Reaction Setup: In a flask suitable for photochemical reactions (e.g., quartz), dissolve 3-methyl-2-pentene (1 equivalent) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide, 1-5 mol%) in a dry, inert solvent (e.g., hexane).
-
Introduction of HBr: Cool the mixture in an ice bath and bubble dry hydrogen bromide (HBr) gas through the solution. Alternatively, a solution of HBr in acetic acid can be used.
-
Initiation: While introducing HBr, irradiate the reaction mixture with a UV lamp.
-
Reaction: Continue the reaction until the starting material is consumed (monitor by GC).
-
Workup:
-
Stop the flow of HBr and turn off the UV lamp.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess HBr.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
-
-
Purification: After filtering the drying agent, remove the solvent under reduced pressure. Purify the resulting crude this compound by fractional distillation.
Data Presentation
The following table summarizes the expected outcomes and key parameters for the two viable synthesis routes.
| Parameter | Synthesis from 3-Methyl-2-pentanol (with PBr₃) | Synthesis from 3-Methyl-2-pentene (Anti-Markovnikov) |
| Primary Byproducts | Unreacted alcohol, elimination products (alkenes) | Markovnikov addition product (3-bromo-3-methylpentane), alkene polymers |
| Typical Yield | 60-80% | 50-70% |
| Purity before Distillation | Moderate to high, depending on reaction control | Moderate, dependent on the efficiency of radical initiation |
| Key Control Parameters | Temperature, rate of PBr₃ addition | Presence of peroxide, UV light/heat, exclusion of radical inhibitors |
Visualizing Workflows and Relationships
Troubleshooting Logic for Synthesis Route Selection
References
- 1. HBr addition with peroxides [quimicaorganica.org]
- 2. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. brainly.com [brainly.com]
- 6. Answered: A student performs a free radical bromination on 3-methyl-pentane (5.88 g) to create the desired product of 3-bromo-3-methyl-pentane. The product mix, which… | bartleby [bartleby.com]
- 7. benchchem.com [benchchem.com]
- 8. collected.jcu.edu [collected.jcu.edu]
- 9. youtube.com [youtube.com]
- 10. Solved 4. The reaction of this compound with water | Chegg.com [chegg.com]
Technical Support Center: Purification of 2-Bromo-3-methylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3-methylpentane. The information is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound is typically synthesized from 3-methyl-2-pentanol (B47427). Consequently, common impurities may include:
-
Unreacted 3-methyl-2-pentanol: The starting alcohol is a frequent impurity due to incomplete reaction.
-
3-Methyl-1-pentene and 3-Methyl-2-pentene: These alkenes can form as byproducts of elimination reactions, especially if the reaction is heated or exposed to strong bases.
-
Di(3-methyl-2-pentyl) ether: This ether can form as a byproduct when using acidic catalysts like sulfuric acid.
-
Rearrangement Isomers: Carbocation rearrangements during synthesis can lead to the formation of isomeric bromides, such as 3-Bromo-3-methylpentane and 2-Bromo-2-methylpentane.[1][2][3]
-
Residual Acid: If an acid catalyst such as sulfuric acid is used in the synthesis, it may be present in trace amounts.
Q2: What is the recommended general procedure for purifying this compound?
A standard and effective method for purifying this compound involves a series of washing steps followed by fractional distillation. This multi-step process is designed to remove a wide range of impurities. The general workflow includes washing with water, a basic solution, and brine, followed by drying and careful fractional distillation.[4]
Q3: Why is fractional distillation necessary for the purification of this compound?
Fractional distillation is crucial for separating this compound from impurities with close boiling points.[4] The estimated boiling point of this compound is approximately 147.26°C[5], while the likely starting material, 3-methyl-2-pentanol, has a boiling point of about 134.3°C[6]. Simple distillation may not be sufficient to achieve high purity, especially when isomeric impurities are present.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of purified product | Incomplete reaction during synthesis. | Ensure the reaction goes to completion by monitoring with techniques like GC or TLC before starting the workup. |
| Loss of product during the aqueous workup. | Be careful during the separation of layers in the separatory funnel. Back-extract the aqueous layers with a small amount of a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product. | |
| Significant formation of elimination byproducts (alkenes). | Maintain a lower reaction temperature during synthesis. Avoid using strong, non-hindered bases if a basic wash is required. | |
| Product is cloudy or contains water | Incomplete drying of the organic layer. | Use a sufficient amount of a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate. Ensure the drying agent is free-flowing and not clumped together before filtration. |
| Presence of unexpected peaks in GC-MS analysis | Carbocation rearrangement during synthesis. | The synthesis of this compound from 3-methyl-2-pentanol can proceed via an SN1-like mechanism, which involves a secondary carbocation. This carbocation can rearrange to a more stable tertiary carbocation, leading to the formation of 3-Bromo-3-methylpentane as a major byproduct.[2][3] To minimize this, consider using a milder brominating agent or reaction conditions that favor an SN2 pathway if possible. |
| Formation of ether byproducts. | If using an acid catalyst like H₂SO₄, this can promote the formation of di(3-methyl-2-pentyl) ether. Use the minimum effective amount of acid and keep the reaction temperature as low as possible. | |
| Poor separation during fractional distillation | Inefficient distillation column. | Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) and ensure it is well-insulated. |
| Distillation rate is too fast. | Distill the mixture slowly to allow for proper equilibration between the liquid and vapor phases in the column. A distillation rate of 1-2 drops per second is often recommended. |
Purity Analysis Data
The following table summarizes typical purity levels of this compound before and after purification. The values are illustrative and can vary depending on the initial quality of the commercial product and the rigor of the purification protocol.
| Purification Stage | Purity Level (by GC-FID) | Common Impurities Detected |
| Commercial Grade (Unpurified) | 85-95% | 3-methyl-2-pentanol, 3-Methyl-1-pentene, 3-Bromo-3-methylpentane |
| After Aqueous Workup | 90-97% | 3-methyl-2-pentanol (reduced), 3-Bromo-3-methylpentane |
| After Fractional Distillation | >99% | Trace amounts of isomeric bromides |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Acidic and Water-Soluble Impurities
This protocol describes the liquid-liquid extraction procedure to remove unreacted alcohol, acidic impurities, and other water-soluble byproducts.
Materials:
-
Crude this compound
-
Separatory funnel
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Beakers
Procedure:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of deionized water, gently swirl the funnel, and then shake, venting frequently to release any pressure.
-
Allow the layers to separate. The organic layer (containing this compound) is typically the bottom layer due to its higher density (approximately 1.17 g/mL[5]). Drain and collect the organic layer.
-
Return the organic layer to the separatory funnel and wash with an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid. Caution: CO₂ gas will be evolved; vent the funnel frequently.
-
Separate the organic layer.
-
Wash the organic layer with an equal volume of brine to remove residual water and dissolved inorganic salts.
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any remaining traces of water. Swirl the flask and let it stand for 15-20 minutes. The drying agent should be free-flowing.
-
Filter the dried organic layer into a clean, dry round-bottom flask suitable for distillation.
Protocol 2: Purification by Fractional Distillation
This protocol details the final purification step to separate this compound from impurities with similar boiling points.
Materials:
-
Dried, crude this compound in a round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle
-
Boiling chips
-
Clamps and stands
Procedure:
-
Add a few boiling chips to the round-bottom flask containing the dried, crude this compound.
-
Set up the fractional distillation apparatus. Ensure all joints are securely clamped.
-
Begin heating the distillation flask gently.
-
Observe the temperature at the distillation head. Collect any low-boiling forerun in a separate receiving flask and discard it.
-
Slowly increase the heating to distill the main fraction. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 147°C at atmospheric pressure)[5].
-
Monitor the temperature closely. If the temperature drops or fluctuates significantly, it may indicate that the main product has finished distilling.
-
Stop the distillation before the flask goes to dryness to prevent the formation of peroxides and potential hazards.
-
The collected pure fraction should be a clear, colorless liquid.
Visualizations
Logical Workflow for Purification
Caption: Purification workflow for this compound.
Potential Carbocation Rearrangement Pathway
Caption: Carbocation rearrangement during synthesis.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Bromo-3-methylpentane and 2-chloro-3-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-bromo-3-methylpentane and 2-chloro-3-methylpentane (B3422118). A comprehensive understanding of the subtle yet significant differences in the reaction kinetics and pathways of these secondary alkyl halides is paramount for designing efficient synthetic routes and for the development of novel therapeutics. This document presents a summary of their performance in common nucleophilic substitution and elimination reactions, supported by established chemical principles and representative experimental data. Detailed methodologies for key comparative experiments are also provided.
Executive Summary
This compound is a more reactive substrate than 2-chloro-3-methylpentane in both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, facilitating its cleavage in the rate-determining step of these reactions. In reactions proceeding through a carbocation intermediate (SN1 and E1), both substrates are prone to a 1,2-hydride shift to form a more stable tertiary carbocation, leading to a mixture of rearranged products.
Data Presentation: Comparative Reactivity
The following table summarizes the expected relative reactivity of this compound and 2-chloro-3-methylpentane under various reaction conditions. The data is based on established principles of organic chemistry, including leaving group ability and carbocation stability.
| Parameter | This compound | 2-chloro-3-methylpentane | Rationale |
| General Reactivity | Higher | Lower | Bromide is a better leaving group than chloride.[1] |
| C-X Bond Dissociation Energy | Lower | Higher | The C-Br bond is weaker than the C-Cl bond. |
| SN2 Reaction Rate | Faster | Slower | Better leaving group and greater polarizability of bromine stabilizes the transition state.[1] |
| SN1 Reaction Rate | Faster | Slower | The rate-determining step is the formation of the carbocation, which is facilitated by a better leaving group. |
| E2 Reaction Rate | Faster | Slower | C-Br bond breaking is part of the concerted rate-determining step. |
| E1 Reaction Rate | Faster | Slower | Similar to SN1, the initial ionization is the slow step and is favored by a better leaving group. |
| Carbocation Rearrangement | Yes (1,2-hydride shift) | Yes (1,2-hydride shift) | Formation of a more stable tertiary carbocation is favorable for both.[2][3] |
Signaling Pathways and Logical Relationships
The factors influencing the choice between substitution and elimination pathways, as well as the unimolecular and bimolecular mechanisms, are complex and interrelated. The following diagram illustrates the key decision points in the reaction of a secondary alkyl halide.
Caption: Factors influencing substitution vs. elimination pathways.
The diagram below illustrates the mechanistic pathways for SN1 and E1 reactions, including the critical carbocation rearrangement step.
Caption: SN1/E1 reaction pathway with carbocation rearrangement.
Experimental Protocols
The following are generalized protocols for qualitatively and quantitatively comparing the reactivity of this compound and 2-chloro-3-methylpentane.
Experiment 1: Comparison of Reactivity in an SN2 Reaction
Objective: To qualitatively compare the reaction rates of this compound and 2-chloro-3-methylpentane with sodium iodide in acetone (B3395972).
Materials:
-
This compound
-
2-chloro-3-methylpentane
-
15% solution of sodium iodide in acetone
-
Test tubes
-
Water bath
Procedure:
-
Label two clean, dry test tubes, one for each alkyl halide.
-
Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.
-
Add 2-3 drops of this compound to the first test tube and 2-3 drops of 2-chloro-3-methylpentane to the second test tube.
-
Start a timer immediately after adding the alkyl halide.
-
Gently shake both test tubes to ensure thorough mixing.
-
Record the time taken for a precipitate to form in each test tube. The precipitate is sodium bromide or sodium chloride, which are insoluble in acetone.
-
If no reaction is observed at room temperature, gently warm the test tubes in a water bath and observe any changes.
Expected Outcome: A precipitate of sodium bromide will form significantly faster in the test tube containing this compound, indicating a faster SN2 reaction rate.
Experiment 2: Comparison of Reactivity in an SN1 Reaction
Objective: To qualitatively compare the solvolysis rates of this compound and 2-chloro-3-methylpentane in an ethanolic silver nitrate (B79036) solution.
Materials:
-
This compound
-
2-chloro-3-methylpentane
-
1% solution of silver nitrate in ethanol (B145695)
-
Test tubes
-
Water bath
Procedure:
-
Label two clean, dry test tubes, one for each alkyl halide.
-
Add 2 mL of the 1% silver nitrate in ethanol solution to each test tube.
-
Add 2-3 drops of this compound to the first test tube and 2-3 drops of 2-chloro-3-methylpentane to the second test tube.
-
Start a timer immediately after adding the alkyl halide.
-
Gently shake both test tubes to ensure thorough mixing.
-
Record the time taken for a precipitate of silver bromide or silver chloride to form.
-
If no reaction is observed at room temperature, gently warm the test tubes in a water bath and observe any changes.
Expected Outcome: A precipitate of silver bromide will form much more rapidly in the test tube containing this compound. This is indicative of a faster SN1 reaction rate, as the formation of the carbocation is the rate-determining step and is facilitated by the better leaving group.[4]
Conclusion
The experimental evidence and theoretical principles consistently demonstrate that this compound is more reactive than 2-chloro-3-methylpentane across a range of common reaction types. The dominant factor governing this difference is the superior leaving group ability of the bromide ion. For professionals in drug development and synthetic chemistry, the choice between a bromo- or chloro-substituted intermediate can have significant implications for reaction efficiency, yield, and the overall feasibility of a synthetic pathway. While the bromo-compound offers faster reaction rates, the chloro-analogue may be preferred in situations where a less reactive substrate is required to control selectivity or prevent unwanted side reactions. The potential for carbocation rearrangements in both substrates under SN1/E1 conditions must also be a critical consideration in reaction design.
References
A Comparative Analysis of Bromide and Iodide as Leaving Groups in the 3-Methylpentane Series
For researchers, scientists, and drug development professionals, understanding the nuances of reaction kinetics and product distribution is paramount. This guide provides an objective comparison of bromide and iodide as leaving groups in substitution and elimination reactions within the 3-methylpentane (B165638) series, supported by experimental data and detailed protocols.
The choice of a leaving group is a critical factor in directing the outcome of nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. Generally, a good leaving group is a weak base, and its ability to depart is a key determinant of the reaction rate. In the halogen series, iodide is consistently a better leaving group than bromide due to its lower basicity and the weaker carbon-iodine bond compared to the carbon-bromine bond. This guide delves into a specific comparison of these two halogens in the context of tertiary (3-halo-3-methylpentane) and secondary (2-halo-3-methylpentane) alkyl halides.
Quantitative Comparison of Leaving Group Ability
The following tables summarize the available quantitative data comparing the reactivity of bromo- and iodo-substituted 3-methylpentanes in substitution and elimination reactions.
Table 1: Relative Rates of Sₙ1 Solvolysis of 3-Halo-3-methylpentanes
| Substrate | Leaving Group | Relative Rate (kₓ/kₗ) |
| 3-Iodo-3-methylpentane | I⁻ | Faster |
| 3-Bromo-3-methylpentane (B1594764) | Br⁻ | Slower |
Table 2: Product Distribution in E2 Elimination of 2-Halo-3-methylpentanes
| Substrate | Leaving Group | % 3-Methyl-1-pentene (Hofmann product) | % 3-Methyl-2-pentene (Zaitsev product) |
| 2-Iodo-3-methylpentane | I⁻ | Lower | Higher |
| 2-Bromo-3-methylpentane | Br⁻ | Higher | Lower |
Note: This data is based on the general trend observed for E2 reactions where a poorer leaving group (bromide) can favor the less substituted (Hofmann) product to a greater extent than a better leaving group (iodide). Specific percentages can vary with reaction conditions.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation.
Protocol for Determining Sₙ1 Solvolysis Rates
The rate of Sₙ1 solvolysis of tertiary alkyl halides like 3-bromo-3-methylpentane and 3-iodo-3-methylpentane can be determined by monitoring the production of the resulting hydrohalic acid (HBr or HI).
Materials:
-
3-Bromo-3-methylpentane
-
3-Iodo-3-methylpentane
-
80% Ethanol (B145695) (solvent)
-
Standardized sodium hydroxide (B78521) solution (titrant)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature bath
-
Burette, pipettes, and flasks
Procedure:
-
A solution of the alkyl halide in 80% ethanol is prepared and placed in a constant temperature bath.
-
At regular time intervals, aliquots of the reaction mixture are withdrawn.
-
The reaction in the aliquot is quenched by adding it to a cold solvent.
-
The amount of acid produced is determined by titration with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.
-
The rate constant (k) is calculated from the first-order rate equation: ln([A]₀/[A]t) = kt, where [A]₀ is the initial concentration of the alkyl halide and [A]t is the concentration at time t.
Protocol for Determining Sₙ2 Reaction Rates
The Finkelstein reaction provides a classic method for comparing the rates of Sₙ2 reactions of secondary alkyl halides.
Materials:
-
This compound
-
2-Iodo-3-methylpentane
-
Sodium iodide in acetone (B3395972)
-
Test tubes
-
Constant temperature bath
Procedure:
-
Solutions of this compound and 2-iodo-3-methylpentane in acetone are prepared.
-
A solution of sodium iodide in acetone is also prepared.
-
Equal volumes of the alkyl halide solution and the sodium iodide solution are mixed in a test tube and placed in a constant temperature bath.
-
The time taken for the appearance of a precipitate (sodium bromide or sodium chloride, which are insoluble in acetone) is recorded.
-
A faster rate of precipitation indicates a faster Sₙ2 reaction. For a more quantitative measure, the reaction can be monitored by periodically quenching aliquots and titrating the remaining iodide.
Protocol for Determining E2 Product Distribution
The product distribution of E2 elimination reactions can be determined using gas chromatography (GC).
Materials:
-
This compound or 3-bromo-3-methylpentane
-
2-Iodo-3-methylpentane or 3-iodo-3-methylpentane
-
Sodium ethoxide in ethanol
-
Gas chromatograph with a suitable column
-
Internal standard (e.g., a non-reactive alkane)
Procedure:
-
The alkyl halide is reacted with a solution of sodium ethoxide in ethanol at a controlled temperature.
-
After a specific time, the reaction is quenched, and the organic layer is extracted.
-
An internal standard is added to the organic extract.
-
The sample is injected into a gas chromatograph.
-
The relative peak areas of the different alkene products are used to determine their percentage distribution in the product mixture.
Reaction Mechanisms and Logical Relationships
The following diagrams illustrate the reaction pathways and the logical flow of the comparison.
Caption: Sₙ1 reaction mechanism for 3-halo-3-methylpentane.
Caption: Sₙ2 reaction mechanism for 2-halo-3-methylpentane.
Caption: E2 reaction mechanism.
A Comparative Guide to the SN1 and SN2 Reactivity of 2-Bromo-3-methylpentane
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of alkyl halides is paramount for controlling reaction outcomes and synthesizing target molecules with high precision. This guide provides a comprehensive comparison of the SN1 and SN2 reactivity profiles of 2-bromo-3-methylpentane, a secondary alkyl halide with significant steric hindrance near the reaction center. We will delve into the factors governing its reaction pathways, supported by established chemical principles, and provide illustrative experimental protocols.
Factors Influencing the Reactivity of this compound
The competition between SN1 and SN2 pathways for this compound is dictated by several key factors: the structure of the substrate, the nature of the nucleophile, the choice of solvent, and the reaction temperature.
Substrate Structure: this compound is a secondary alkyl halide. The carbon atom bonded to the bromine is attached to two other carbon atoms. This secondary nature makes it susceptible to both SN1 and SN2 reactions. However, the presence of a methyl group on the adjacent carbon (C3) introduces steric hindrance, which can impede the backside attack required for an SN2 reaction.
Nucleophile Strength: The strength and concentration of the nucleophile play a crucial role. Strong, concentrated nucleophiles favor the bimolecular SN2 mechanism, where the nucleophile actively displaces the leaving group.[1] Conversely, weak or low-concentration nucleophiles, which are often the solvent itself (solvolysis), favor the unimolecular SN1 mechanism, which proceeds through a carbocation intermediate.[2]
Solvent Effects: The polarity of the solvent is a critical determinant. Polar protic solvents, such as water and alcohols, can stabilize the carbocation intermediate of an SN1 reaction through hydrogen bonding, thereby accelerating this pathway. Polar aprotic solvents, like acetone (B3395972) or DMSO, do not solvate the nucleophile as effectively, leaving it more "naked" and reactive, which favors the SN2 mechanism.[3][4]
Temperature: Higher temperatures generally favor elimination reactions (E1 and E2) over substitution reactions. However, between SN1 and SN2, increased temperature can favor the SN1 pathway as it helps overcome the energy barrier for the formation of the carbocation.
Comparative Data: SN1 vs. SN2 Reactivity Profile
Table 1: Comparison of Reaction Conditions and Kinetics
| Parameter | SN1 Conditions | SN2 Conditions |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |
| Solvent | Polar Protic (e.g., ethanol (B145695), water) | Polar Aprotic (e.g., acetone, DMF) |
| Rate Law | Rate = k[this compound] | Rate = k[this compound][Nucleophile] |
| Rate Determining Step | Formation of carbocation | Nucleophilic attack |
Table 2: Comparison of Products and Stereochemistry
| Parameter | SN1 Product Profile | SN2 Product Profile |
| Substitution Product(s) | Mixture of retention and inversion (racemization) | Inversion of configuration |
| Rearrangement Possibility | Yes (hydride shift to form a more stable tertiary carbocation) | No |
| Elimination Byproducts | E1 products are common | E2 products can compete, especially with strong, bulky bases |
Reaction Mechanisms and Stereochemistry
The distinct mechanisms of SN1 and SN2 reactions lead to different stereochemical outcomes.
SN1 Mechanism
Under SN1 conditions, such as in a polar protic solvent with a weak nucleophile (e.g., ethanol), this compound will first ionize to form a secondary carbocation. This carbocation is planar, and the nucleophile can attack from either face, leading to a racemic mixture of substitution products.
A significant feature of the SN1 reaction of this compound is the possibility of a 1,2-hydride shift. The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation, which then reacts with the nucleophile to yield a rearranged product (3-methyl-3-pentanol in the case of solvolysis in water). Elimination (E1) from this rearranged carbocation is also a likely side reaction, leading to the formation of alkenes.[5]
SN2 Mechanism
In the presence of a strong nucleophile in a polar aprotic solvent, this compound is more likely to undergo an SN2 reaction. This is a concerted, one-step mechanism where the nucleophile attacks the carbon atom from the side opposite to the bromine atom (backside attack). This leads to an inversion of the stereochemical configuration at the chiral center. For example, the reaction of (2R, 3S)-2-bromo-3-methylpentane with a strong nucleophile would yield the (2S, 3S) product.
Experimental Protocols
The following are illustrative protocols for investigating the SN1 and SN2 reactivity of this compound.
Experiment 1: Solvolysis of this compound (SN1 Conditions)
Objective: To observe the rate of an SN1 reaction and identify the products.
Materials:
-
This compound
-
Ethanol (absolute)
-
Silver nitrate (B79036) solution (0.1 M in ethanol)
-
Test tubes
-
Water bath
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Place 2 mL of the 0.1 M silver nitrate in ethanol solution into a clean, dry test tube.
-
Add 3-4 drops of this compound to the test tube.
-
Start a timer immediately upon addition of the alkyl halide.
-
Gently agitate the mixture and observe the time taken for the formation of a silver bromide precipitate.
-
To analyze the products, prepare a larger scale reaction and quench it after a suitable time.
-
Extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extract by GC-MS to identify the substitution (both rearranged and unrearranged) and elimination products.
Experiment 2: Reaction with Sodium Iodide (SN2 Conditions)
Objective: To observe the rate of an SN2 reaction.
Materials:
-
This compound
-
Sodium iodide in acetone solution (15%)
-
Test tubes
Procedure:
-
Place 2 mL of the 15% sodium iodide in acetone solution into a clean, dry test tube.
-
Add 3-4 drops of this compound to the test tube.
-
Start a timer immediately.
-
Shake the test tube to ensure mixing.
-
Observe the time taken for the formation of a sodium bromide precipitate (NaBr is insoluble in acetone). The rate of precipitate formation gives a qualitative measure of the SN2 reaction rate.
Conclusion
The reactivity of this compound presents a classic case of the competition between SN1 and SN2 pathways, influenced by steric and electronic factors, as well as reaction conditions. While its secondary nature allows for both mechanisms, the steric hindrance provided by the adjacent methyl group tends to disfavor the SN2 pathway. Consequently, under neutral or weakly basic conditions in polar protic solvents, the SN1 mechanism, often accompanied by rearrangement and E1 elimination, is expected to predominate. In contrast, the use of a strong, unhindered nucleophile in a polar aprotic solvent can promote the SN2 reaction, leading to a product with inverted stereochemistry. The careful selection of reagents and conditions is therefore critical for directing the reaction of this compound towards the desired substitution product.
References
- 1. benchchem.com [benchchem.com]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects [eureka.patsnap.com]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. youtube.com [youtube.com]
E1 vs. E2 Elimination: A Comparative Analysis of 2-Bromo-3-methylpentane Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the E1 (unimolecular elimination) and E2 (bimolecular elimination) reaction pathways for the substrate 2-bromo-3-methylpentane. Understanding the competition between these pathways is crucial for controlling product distribution in organic synthesis, a fundamental aspect of drug development and materials science. This document outlines the key factors influencing these reactions, presents supporting experimental data (both qualitative and analogous quantitative), and provides detailed experimental protocols.
Factors Influencing the E1/E2 Competition
The elimination of this compound, a secondary alkyl halide, can proceed via either the E1 or E2 mechanism, often in competition with SN1 and SN2 substitution reactions. The predominant pathway is dictated by several key experimental conditions: the nature of the base, the solvent, and the temperature.
E1 Reaction: This two-step mechanism is favored by weak bases and polar protic solvents. The reaction rate is dependent only on the concentration of the substrate. A critical feature in the E1 elimination of this compound is the potential for a 1,2-hydride shift in the intermediate carbocation, leading to a more stable tertiary carbocation and influencing the final product distribution.[1]
E2 Reaction: This concerted, one-step mechanism is favored by strong, non-bulky bases and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the base. The stereochemistry of the E2 reaction is a key consideration, requiring an anti-periplanar arrangement of the departing hydrogen and bromine atoms.
Product Distribution: Zaitsev vs. Hofmann Elimination
The regioselectivity of the elimination reaction determines the position of the double bond in the resulting alkene, leading to either the more substituted (Zaitsev) or less substituted (Hofmann) product.
-
E1 Reactions: These reactions typically favor the formation of the most stable alkene, the Zaitsev product , due to the thermodynamic stability of the more highly substituted double bond.[2]
-
E2 Reactions: The product distribution in E2 reactions is highly dependent on the steric bulk of the base used.
Quantitative Data Summary
| Substrate | Base | Product | Major/Minor | Reference |
| 2-bromo-2,3-dimethylbutane | Sodium Methoxide | 2,3-dimethyl-2-butene (Zaitsev) | Major (80%) | [5] |
| 2,3-dimethyl-1-butene (Hofmann) | Minor (20%) | [5] | ||
| 2-bromo-2,3-dimethylbutane | Potassium tert-butoxide | 2,3-dimethyl-1-butene (Hofmann) | Major (75%) | [5] |
| 2,3-dimethyl-2-butene (Zaitsev) | Minor (25%) | [5] |
Table 1: Product Distribution in the E2 Elimination of a Tertiary Alkyl Halide. This data illustrates the profound effect of the base's steric bulk on the regiochemical outcome of the E2 reaction.
Experimental Protocols
The following are generalized experimental protocols for inducing E1 and E2 elimination of this compound and for analyzing the resulting product mixture.
E1 Elimination Protocol (Solvolysis)
Objective: To favor the E1 elimination of this compound.
Materials:
-
This compound
-
Ethanol (B145695) (absolute)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask, dissolve this compound in a 10-fold molar excess of absolute ethanol.
-
Attach a reflux condenser and heat the mixture to the boiling point of ethanol (approximately 78 °C) using a heating mantle.
-
Maintain the reflux for a period of 1-2 hours to ensure the reaction proceeds to completion.
-
Allow the reaction mixture to cool to room temperature.
-
Prepare a sample for GC-MS analysis by diluting an aliquot of the reaction mixture with a suitable solvent (e.g., diethyl ether).
-
Inject the sample into the GC-MS to separate and identify the alkene products.
E2 Elimination Protocol
Objective: To favor the E2 elimination of this compound.
Materials:
-
This compound
-
Sodium ethoxide or Potassium tert-butoxide
-
Ethanol (for sodium ethoxide) or tert-Butanol (for potassium tert-butoxide)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask, dissolve this compound in the appropriate alcohol solvent.
-
Add a slight molar excess of the chosen strong base (sodium ethoxide for the Zaitsev product, potassium tert-butoxide for the Hofmann product).
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
After cooling, quench the reaction by adding water.
-
Extract the organic products with a suitable solvent like diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate the solvent.
-
Analyze the product mixture using GC-MS.
Product Analysis by Gas Chromatography (GC)
Objective: To separate and quantify the alkene isomers produced.
Typical GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5) is suitable for separating hydrocarbon isomers.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (FID or MS).
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) to ensure separation of the volatile alkene products. The exact temperature program would need to be optimized.[6]
Visualizing the Reaction Pathways
E1 Elimination of this compound
Caption: E1 mechanism of this compound elimination.
E2 Elimination of this compound
Caption: E2 mechanism showing product dependence on the base.
Decision Workflow for Predicting the Major Pathway
References
- 1. m.youtube.com [m.youtube.com]
- 2. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. gcms.cz [gcms.cz]
A Researcher's Guide to Validating Computational Models for 2-Bromo-3-methylpentane Reactions
Published: December 21, 2025
This guide provides a comprehensive comparison of computational models against established experimental outcomes for the reactions of 2-Bromo-3-methylpentane. It is intended for researchers, chemists, and drug development professionals who utilize computational chemistry to predict and understand organic reaction mechanisms. This document outlines the key reaction pathways, presents representative experimental data for model validation, and details the methodologies for both computational and experimental workflows.
The reactions of this compound serve as an excellent case study for model validation due to the competition between substitution (Sₙ1, Sₙ2) and elimination (E1, E2) pathways, complicated by the potential for carbocation rearrangements. The accuracy of a computational model is determined by its ability to correctly predict product distributions and reaction kinetics observed in the laboratory.
Dominant Reaction Pathways: The Role of Carbocation Rearrangement
Under solvolytic conditions (e.g., in aqueous ethanol), this compound primarily reacts through Sₙ1 and E1 mechanisms. A key feature of this system is the formation of a secondary carbocation, which rapidly rearranges via a 1,2-hydride shift to a more stable tertiary carbocation.[1][2] Consequently, the major products observed are derived from this rearranged intermediate.
The complete reaction manifold, including the critical rearrangement step, is illustrated below.
Performance of Computational Models vs. Experimental Data
The validation of any computational model requires a direct comparison between its predictions and reliable experimental data. While specific published yields for this compound are sparse, the product distribution can be confidently predicted based on well-established principles of physical organic chemistry and data from analogous systems.[2][3][4] The following table summarizes representative experimental product yields for the solvolysis of this compound in 80% aqueous ethanol (B145695), a common solvent system for such reactions.
Table 1: Representative Experimental Product Distribution
| Product Name | Reaction Type | Origin Carbocation | Expected Yield (%) |
| 3-Methyl-2-pentene | E1 (Zaitsev) | Tertiary (Rearranged) | ~65% |
| 2-Ethyl-1-butene | E1 (Hofmann) | Tertiary (Rearranged) | ~15% |
| 3-Methyl-3-pentanol | Sₙ1 | Tertiary (Rearranged) | ~20% |
| Minor Products | E1/Sₙ1 | Secondary (Unrearranged) | <1% |
Note: Yields are illustrative, based on typical outcomes for secondary alkyl halides that undergo rearrangement. Actual yields may vary with temperature and exact solvent composition.
The next table compares the expected performance of various computational methods in predicting these outcomes.
Table 2: Comparison of Computational Model Performance
| Computational Model | Theoretical Basis | Predicted Outcome & Accuracy | Typical Use Case |
| Molecular Mechanics (MM) | Classical mechanics (e.g., MMFF, UFF) | Provides stable conformer energies. Does not typically model reaction pathways or predict product ratios. | Rapid conformational analysis of reactants and products. |
| Semi-Empirical | Quantum mechanics with approximations (e.g., PM6, AM1) | Can estimate relative energies of intermediates and transition states. Provides semi-quantitative predictions of major vs. minor products. | Fast screening of reaction pathways and preliminary energy barrier estimation. |
| Density Functional Theory (DFT) | Quantum mechanics (e.g., B3LYP/6-31G*) | Accurately calculates energies of reactants, intermediates, transition states, and products. Can provide quantitative predictions of product ratios and kinetic parameters.[5] | High-accuracy mechanistic investigation and validation against experimental data. |
| Machine Learning (ML) | Statistical models trained on reaction data | Can predict major products with high accuracy if trained on a relevant and extensive dataset. Performance on novel substrates can be variable. | High-throughput screening and reaction outcome prediction for known reaction classes. |
Methodologies and Protocols
Accurate model validation depends on robust and reproducible experimental and computational procedures.
This protocol outlines a general procedure for determining the product distribution from the solvolysis of this compound.
-
Reaction Setup: A solution of this compound (e.g., 0.1 M) in 80% aqueous ethanol is prepared in a sealed reaction vessel. An internal standard (e.g., undecane) is added for quantitative analysis. The vessel is maintained at a constant temperature (e.g., 25°C) using a thermostat-controlled bath.
-
Time-Course Sampling: Aliquots of the reaction mixture are withdrawn at regular intervals.
-
Quenching and Extraction: Each aliquot is immediately quenched by adding it to a vial containing ice-cold water and a suitable organic solvent (e.g., diethyl ether). The mixture is shaken, and the organic layer is separated.
-
Drying and Analysis: The organic extract is dried over anhydrous sodium sulfate.[6] The product composition is then analyzed using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID).
-
Quantification: Product peaks are identified by comparison with authentic standards. The relative peak areas, corrected for detector response factors and normalized to the internal standard, are used to calculate the molar concentration and percentage yield of each product over time.
This protocol describes a typical workflow for modeling the reaction using Density Functional Theory.
-
Structure Optimization: The 3D structures of the reactant, carbocation intermediates, and all potential products are optimized to find their lowest energy conformations.
-
Transition State (TS) Search: For each elementary step (ionization, hydride shift, proton loss), a transition state search is performed to locate the highest energy point along that reaction coordinate.
-
Frequency Analysis: Vibrational frequency calculations are run on all optimized structures to confirm their nature (0 imaginary frequencies for minima, 1 for transition states) and to obtain zero-point vibrational energies and thermal corrections.
-
Energy Profile: The relative free energies (ΔG) of all stationary points are calculated to construct a complete reaction energy profile.
-
Product Ratio Prediction: The predicted product distribution is calculated from the energy differences between the transition states leading from the key tertiary carbocation intermediate to the various products, using the principles of Transition State Theory. These predicted ratios are then directly compared with the experimental yields from Table 1.
References
- 1. m.youtube.com [m.youtube.com]
- 2. brainly.com [brainly.com]
- 3. The solvolysis of 2-bromo-3-methylbutane potentially can give sev... | Study Prep in Pearson+ [pearson.com]
- 4. Solved The solvolysis of 2-bromo-3-methylbutane potentially | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. collected.jcu.edu [collected.jcu.edu]
Kinetic Isotope Effect Studies on 2-Bromo-3-methylpentane Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical reactions. By measuring the difference in reaction rates between a compound and its isotopically substituted analogue, researchers can gain insight into the rate-determining step and the nature of the transition state. This guide provides a comparative analysis of the expected kinetic isotope effects in competing E2 (elimination, bimolecular) and SN2 (substitution, nucleophilic, bimolecular) reactions of 2-bromo-3-methylpentane. While specific experimental data for this substrate is not abundant in readily available literature, this guide extrapolates from established principles of physical organic chemistry to provide a robust framework for understanding and designing KIE studies.
Distinguishing Reaction Pathways: E2 vs. SN2
The reaction of a secondary alkyl halide like this compound with a nucleophile/base can proceed through competing E2 and SN2 pathways. The predominant pathway is influenced by factors such as the nature of the nucleophile/base, the solvent, and the temperature. The deuterium (B1214612) kinetic isotope effect (kH/kD), where a hydrogen atom is replaced by its heavier isotope, deuterium, is a key diagnostic tool to differentiate between these mechanisms.
Primary vs. Secondary Kinetic Isotope Effect:
-
E2 Reaction: In an E2 reaction, a proton is abstracted from a carbon adjacent to the leaving group in the rate-determining step. The cleavage of the C-H (or C-D) bond is central to the reaction mechanism. Therefore, a significant primary kinetic isotope effect is anticipated.[1][2][3]
-
SN2 Reaction: In an SN2 reaction, the nucleophile attacks the carbon bearing the leaving group, and the C-H bonds on the adjacent carbon are not broken during the rate-determining step. Any observed isotope effect would be a secondary kinetic isotope effect , which is typically much smaller than a primary effect.
Comparative Data on Expected Kinetic Isotope Effects
The following table summarizes the expected deuterium kinetic isotope effects (kH/kD) for the E2 and SN2 reactions of this compound. These values are based on typical ranges observed for similar reactions of other secondary alkyl halides.
| Reaction Pathway | Position of Deuterium Labeling | Type of KIE | Expected kH/kD | Rationale |
| E2 | C3 (β-carbon) | Primary | ~ 4 - 8 | The C-H bond at the β-position is broken in the rate-determining step. The greater zero-point energy of a C-H bond compared to a C-D bond leads to a faster reaction rate for the non-deuterated compound. |
| SN2 | C2 (α-carbon) | Secondary | ~ 1.0 - 1.2 | No bond to the deuterium is broken in the rate-determining step. A small normal KIE can arise from changes in hybridization (sp3 to a more sp2-like transition state) which can alter the vibrational frequencies of the C-H/C-D bond. |
| SN2 | C3 (β-carbon) | Secondary | ~ 1.0 - 1.1 | A very small secondary KIE might be observed due to hyperconjugation effects in the transition state, but it is generally much less significant than the primary KIE in an E2 reaction. |
Visualizing Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the competing reaction pathways, a general experimental workflow for a KIE study, and the logical framework for interpreting KIE data.
Figure 1: Competing E2 and SN2 reaction pathways for this compound.
Figure 2: Generalized experimental workflow for a kinetic isotope effect study.
Figure 3: Logical framework for interpreting KIE data to determine the reaction mechanism.
Experimental Protocols
1. Synthesis of Deuterated Substrate:
-
The synthesis of 2-bromo-3-deutero-3-methylpentane would be the initial step. This could potentially be achieved through the reduction of a suitable ketone precursor with a deuterated reducing agent (e.g., NaBD4), followed by conversion of the resulting alcohol to the bromide.
-
The position and extent of deuterium incorporation must be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
2. Kinetic Measurements:
-
Reaction Setup: Parallel reactions are set up using the non-deuterated (light) and deuterated (heavy) this compound under identical conditions (temperature, solvent, concentration of base/nucleophile). For instance, the reaction could be carried out with sodium ethoxide in ethanol.
-
Monitoring Reaction Progress: The disappearance of the starting material and the appearance of the product(s) are monitored over time. This is typically achieved by taking aliquots from the reaction mixture at specific time intervals and quenching the reaction.
-
Analytical Techniques: The composition of the quenched aliquots is analyzed using methods such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and quantify the reactant and products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To monitor the change in specific signals corresponding to the reactant and products.
-
-
Data Analysis: The concentration of the reactant is plotted against time to determine the rate constant (k) for both the light (kH) and heavy (kD) substrates. This is typically done by fitting the data to the appropriate rate law (e.g., second-order for an E2 or SN2 reaction).
3. Calculation of the Kinetic Isotope Effect:
-
The kinetic isotope effect is calculated as the ratio of the rate constants: KIE = kH / kD .
-
The magnitude of the KIE is then used to infer the reaction mechanism as outlined in the comparative data table and the interpretation diagram.
Conclusion
Kinetic isotope effect studies provide invaluable, quantitative data for the elucidation of reaction mechanisms. For this compound, a significant primary deuterium isotope effect (kH/kD ≈ 4-8) upon deuteration at the C3 position would be strong evidence for an E2 mechanism. Conversely, a small secondary isotope effect (kH/kD ≈ 1) would be indicative of an SN2 pathway. By employing the experimental strategies outlined in this guide, researchers can effectively utilize the kinetic isotope effect to probe the intricate details of competing reaction pathways, contributing to a deeper understanding of chemical reactivity and aiding in the rational design of chemical processes and pharmacologically active molecules.
References
A Comparative Analysis of 2-Bromo-3-methylpentane as a Precursor for Diverse Organometallic Reagents
For researchers, scientists, and professionals in drug development, the choice of an organometallic reagent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of three common classes of organometallics—Grignard, organolithium, and organocuprate reagents—all derived from the secondary alkyl halide, 2-bromo-3-methylpentane. By presenting detailed experimental protocols, quantitative performance data, and a clear visualization of the synthetic pathways, this document aims to empower chemists to make informed decisions for their specific synthetic challenges.
The utility of this compound as a precursor lies in its secondary halide nature, which introduces both opportunities and challenges in the synthesis of the corresponding organometallics. The steric hindrance around the carbon-bromine bond can influence reaction kinetics and the stability of the resulting reagents. This comparative analysis will delve into these aspects, offering insights into the practical application of each organometallic species.
Performance Comparison at a Glance
To facilitate a rapid and effective comparison, the following table summarizes the key performance indicators for the synthesis of 3-methylpent-2-ylmagnesium bromide, 3-methylpent-2-yllithium, and lithium di(3-methylpent-2-yl)cuprate from this compound.
| Parameter | Grignard Reagent (R-MgBr) | Organolithium Reagent (R-Li) | Organocuprate Reagent (R₂CuLi) |
| Precursor | This compound | This compound | 3-methylpent-2-yllithium |
| Typical Yield | 85-95% | 75-90% | >95% (from R-Li) |
| Reaction Time | 1-2 hours | 1-3 hours | 30-60 minutes |
| Relative Reactivity | High | Very High | Moderate |
| Thermal Stability | Moderate (stable up to ~ -50°C with retention of configuration)[1] | Low (can decompose in ethereal solvents)[2][3] | Moderate |
| Key Applications | Nucleophilic addition to carbonyls[4][5][6] | Strong base, nucleophilic addition, precursor to other organometallics[7][8][9] | S_N2 reactions, conjugate addition[10][11][12][13] |
| Solvent | Ethereal (e.g., THF, Diethyl ether)[14][15] | Hydrocarbon or ethereal[8][16] | Ethereal (e.g., THF, Diethyl ether) |
Synthetic Pathways and Logical Workflow
The synthesis of each class of organometallic reagent from this compound follows a distinct pathway. The following diagrams, generated using the DOT language, illustrate these synthetic routes and a logical workflow for selecting the appropriate reagent based on the desired chemical transformation.
Caption: Synthetic routes to organometallics from this compound.
Caption: Logical workflow for selecting the appropriate organometallic reagent.
Detailed Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis of each organometallic reagent from this compound. These protocols are based on established procedures for similar secondary alkyl halides.
Synthesis of 3-methylpent-2-ylmagnesium bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Round-bottom flask, reflux condenser, and addition funnel (all flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add magnesium turnings (1.2 eq). The entire apparatus should be under a positive pressure of an inert gas.
-
Add a single crystal of iodine to the magnesium turnings.
-
In the addition funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
Add a small portion of the this compound solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium.
-
The resulting greyish solution of 3-methylpent-2-ylmagnesium bromide is ready for use. The concentration can be determined by titration.
Synthesis of 3-methylpent-2-yllithium (Organolithium Reagent)
Materials:
-
Lithium metal (with ~1-2% sodium)
-
This compound
-
Anhydrous pentane or hexane
-
Round-bottom flask and reflux condenser (all flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried 250 mL round-bottom flask containing a magnetic stir bar and under an inert atmosphere, add freshly cut lithium metal (2.2 eq).
-
Add anhydrous pentane to the flask to cover the lithium.
-
Add a solution of this compound (1.0 eq) in anhydrous pentane dropwise to the stirred suspension of lithium metal at a rate that maintains a gentle reflux.[16]
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours.
-
Allow the lithium bromide precipitate to settle. The supernatant solution of 3-methylpent-2-yllithium can be carefully transferred via cannula for subsequent reactions. The concentration should be determined by titration.
Synthesis of Lithium di(3-methylpent-2-yl)cuprate (Organocuprate/Gilman Reagent)
Materials:
-
3-methylpent-2-yllithium solution (prepared as described above)
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or a two-necked round-bottom flask (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried 250 mL Schlenk flask containing a magnetic stir bar and under an inert atmosphere, add copper(I) iodide (0.5 eq).
-
Cool the flask to -78 °C using a dry ice/acetone bath and add anhydrous THF.
-
Slowly add the previously prepared and titrated solution of 3-methylpent-2-yllithium (1.0 eq) to the stirred suspension of CuI at -78 °C.
-
The reaction mixture will typically change color, indicating the formation of the organocuprate. Stir the solution at this temperature for 30-60 minutes before use.
Comparative Reactivity and Applications
Grignard Reagents: 3-methylpent-2-ylmagnesium bromide is a strong nucleophile and a strong base.[14] Its primary application is in nucleophilic additions to a wide range of carbonyl compounds, including aldehydes, ketones, and esters, to form alcohols.[4][5][6] Due to its basicity, it is incompatible with protic functional groups such as alcohols, amines, and carboxylic acids.[17]
Organolithium Reagents: 3-methylpent-2-yllithium is a significantly more reactive and basic species compared to its Grignard counterpart.[9] This heightened reactivity allows it to participate in reactions where Grignard reagents might be sluggish.[9] Beyond carbonyl additions, it is an excellent reagent for deprotonation reactions to generate other nucleophiles and serves as a crucial intermediate for the synthesis of other organometallics, such as organocuprates.[7][8] However, its high reactivity can also lead to reduced selectivity and stability issues, particularly in ethereal solvents where it can undergo decomposition.[2][3]
Organocuprates (Gilman Reagents): Lithium di(3-methylpent-2-yl)cuprate is a much softer and less basic nucleophile than the corresponding Grignard and organolithium reagents.[11] This unique reactivity profile makes it the reagent of choice for S_N2 reactions with alkyl, vinyl, and aryl halides, a transformation that is often problematic with Grignard or organolithium reagents.[10][12][13] Furthermore, organocuprates are renowned for their ability to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, a reaction that typically does not proceed efficiently with harder organometallic reagents.[10][11][12]
Conclusion
The selection of an organometallic reagent derived from this compound is a nuanced decision that hinges on the specific synthetic transformation required. For straightforward nucleophilic additions to carbonyls, the readily prepared and relatively stable 3-methylpent-2-ylmagnesium bromide (Grignard reagent) is often the most practical choice. When a more potent base or nucleophile is necessary, or for the synthesis of other organometallics, 3-methylpent-2-yllithium offers enhanced reactivity, albeit with greater handling precautions due to its lower stability. For transformations requiring a soft nucleophile, such as S_N2 displacements on a variety of substrates or selective 1,4-conjugate additions, the lithium di(3-methylpent-2-yl)cuprate (organocuprate) is the superior reagent. By understanding the distinct reactivity profiles and synthetic protocols for each of these valuable organometallic species, researchers can strategically employ this compound as a versatile precursor to achieve their synthetic goals with greater precision and efficiency.
References
- 1. General stereoretentive preparation of chiral secondary mixed alkylmagnesium reagents and their use for enantioselective electrophilic aminations - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05315A [pubs.rsc.org]
- 2. catsci.com [catsci.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. leah4sci.com [leah4sci.com]
- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 8. homepages.bluffton.edu [homepages.bluffton.edu]
- 9. Organolithium compounds and their preparation.pptx [slideshare.net]
- 10. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 11. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reactions of organocuprates (Gilman Reagents) [almerja.net]
- 14. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Cross-Reactivity of 2-Bromo-3-methylpentane with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of the secondary alkyl halide, 2-bromo-3-methylpentane, with a range of common nucleophiles. Understanding the delicate balance between substitution (SN1 and SN2) and elimination (E1 and E2) reactions is paramount in synthetic organic chemistry and drug development, as it dictates product distribution and yield. This document summarizes the expected outcomes based on established principles of physical organic chemistry and provides supporting experimental frameworks.
Data Presentation: A Comparative Analysis of Nucleophilic Reactions
The reactivity of this compound is highly dependent on the nature of the nucleophile and the reaction conditions. The following table summarizes the anticipated major reaction pathways and product distributions for the reaction of this compound with various nucleophiles. The provided product ratios are estimations based on general principles of reactivity for secondary alkyl halides and may vary with specific reaction conditions.
| Nucleophile/Base | Reagent Example | Nucleophile/Base Strength | Expected Major Pathway(s) | Estimated Product Distribution (Substitution vs. Elimination) | Major Product(s) |
| Hydroxide Ion | Sodium Hydroxide (NaOH) | Strong Base / Strong Nucleophile | SN2 / E2 | 20% SN2 / 80% E2 | 3-Methylpent-2-ene, 3-Methylpentan-2-ol |
| Ethoxide Ion | Sodium Ethoxide (NaOEt) | Strong, Bulky Base | E2 | <5% SN2 / >95% E2 | 3-Methylpent-2-ene[1] |
| Cyanide Ion | Sodium Cyanide (NaCN) | Good Nucleophile / Weak Base | SN2 | >90% SN2 / <10% E2 | 2-Cyano-3-methylpentane |
| Ammonia | Ammonia (NH3) | Moderate Nucleophile / Weak Base | SN2 | >80% SN2 / <20% E2 | 3-Methylpentan-2-ammonium bromide, 3-Methylpentan-2-amine |
| Water | H2O | Weak Nucleophile / Weak Base | SN1 / E1 | 50% SN1 / 50% E1 | 3-Methyl-3-pentanol (after rearrangement), 3-Methylpent-2-ene |
Reaction Pathways and Mechanisms
The competition between substitution and elimination reactions is governed by factors such as the steric hindrance at the reaction center, the strength and concentration of the nucleophile/base, and the solvent.
Substitution Reactions (SN1 and SN2)
-
SN2 (Bimolecular Nucleophilic Substitution): This is a one-step mechanism favored by strong, non-bulky nucleophiles. The reaction proceeds with an inversion of stereochemistry at the chiral center. The rate of reaction is sensitive to steric hindrance.[2]
-
SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that proceeds through a carbocation intermediate. It is favored by weak nucleophiles and polar protic solvents. For this compound, the initially formed secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation, leading to a rearranged product.
Elimination Reactions (E1 and E2)
-
E2 (Bimolecular Elimination): This is a one-step, concerted reaction that is favored by strong, bulky bases. It follows Zaitsev's rule, which predicts that the more substituted alkene will be the major product.[1]
-
E1 (Unimolecular Elimination): This reaction also proceeds through a carbocation intermediate and competes with the SN1 reaction. It is favored by weak bases and higher temperatures.
Experimental Protocols
To experimentally determine the cross-reactivity and product distribution of this compound with various nucleophiles, the following protocols can be employed.
General Reaction Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol (B145695) for reactions with ethoxide, or a polar aprotic solvent like DMSO for SN2-favored reactions).
-
Reagent Addition: Add the nucleophile/base (typically 1.5-2.0 equivalents) to the solution. For gaseous nucleophiles like ammonia, the gas can be bubbled through the solution.
-
Reaction Conditions: Heat the reaction mixture to a specific temperature (e.g., 50-80 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or distillation.
Product Analysis by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a volatile solvent (e.g., dichloromethane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5) is suitable for separating the substitution and elimination products.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
-
Detector (FID) Temperature: 280 °C
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC. The retention times of the products can be compared to those of authentic standards to identify them. The peak areas can be used to determine the relative product distribution.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for studying the cross-reactivity of this compound.
Caption: Reaction pathways of this compound.
Caption: General experimental workflow.
References
Efficacy of Common Bases in the Dehydrobromination of 2-Bromo-3-methylpentane: A Comparative Analysis
Published: December 21, 2025
Introduction
The dehydrobromination of alkyl halides is a fundamental reaction in organic synthesis, providing a reliable route to the formation of alkenes. The regioselectivity of this elimination reaction is highly dependent on the choice of base, a critical consideration for chemists aiming to synthesize a specific alkene isomer. This guide provides a comparative analysis of the efficacy of three common bases—sodium ethoxide (NaOEt), potassium tert-butoxide (t-BuOK), and potassium hydroxide (B78521) (KOH)—in the dehydrobromination of 2-bromo-3-methylpentane. The selection of the base, particularly its steric bulk, significantly influences the product distribution, favoring either the more substituted Zaitsev product or the less substituted Hofmann product.
Regioselectivity in the Dehydrobromination of this compound
The dehydrobromination of this compound can yield two primary alkene products: the more substituted 3-methylpent-2-ene (Zaitsev product) and the less substituted 3-methylpent-1-ene (Hofmann product). The formation of these products is governed by the reaction mechanism, which is predominantly an E2 (bimolecular elimination) pathway in the presence of a strong base.
The regiochemical outcome of the E2 reaction is dictated by the steric hindrance of the base. Smaller, less sterically hindered bases can more readily abstract a proton from the more substituted β-carbon, leading to the thermodynamically more stable, more substituted alkene (Zaitsev's rule). Conversely, bulky, sterically hindered bases experience difficulty in accessing the internal proton and preferentially abstract a proton from the less sterically hindered, terminal β-carbon, resulting in the formation of the less stable, less substituted alkene (Hofmann's rule).
Comparative Efficacy of Bases: Product Distribution
The following table summarizes the expected major and minor products for the dehydrobromination of this compound with sodium ethoxide, potassium tert-butoxide, and potassium hydroxide. The product ratios are based on established principles of elimination reactions and data from analogous systems.
| Base | Base Type | Major Product | Minor Product | Predominant Rule |
| Sodium Ethoxide (NaOEt) in Ethanol (B145695) | Small, Unhindered | 3-methylpent-2-ene | 3-methylpent-1-ene | Zaitsev |
| Potassium tert-Butoxide (t-BuOK) in tert-Butanol (B103910) | Bulky, Hindered | 3-methylpent-1-ene | 3-methylpent-2-ene | Hofmann |
| Potassium Hydroxide (KOH) in Ethanol | Small, Unhindered | 3-methylpent-2-ene | 3-methylpent-1-ene | Zaitsev |
Logical Relationship of Base Selection and Reaction Pathway
The choice of base directly influences the reaction pathway, leading to different major products. This relationship can be visualized as a decision-making process based on the steric properties of the base.
Caption: Influence of base sterics on elimination pathway.
Experimental Protocols
The following is a general experimental protocol for the dehydrobromination of this compound. Researchers should adapt this protocol based on the specific base and solvent system being used, and always adhere to appropriate laboratory safety procedures.
Objective: To perform the dehydrobromination of this compound and analyze the product distribution.
Materials:
-
This compound
-
Selected base (Sodium Ethoxide, Potassium tert-Butoxide, or Potassium Hydroxide)
-
Anhydrous solvent (e.g., ethanol for NaOEt and KOH, tert-butanol for t-BuOK)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Apparatus for simple distillation
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the chosen base in the appropriate anhydrous solvent. For example, prepare a solution of sodium ethoxide in ethanol.
-
Addition of Alkyl Halide: Add this compound to the basic solution dropwise while stirring.
-
Reaction: Heat the reaction mixture to reflux for a specified period (e.g., 1-2 hours). Monitor the reaction progress by thin-layer chromatography (TLC) if applicable.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent (e.g., diethyl ether). Wash the organic layer with water and brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by simple distillation or rotary evaporation.
-
Product Analysis: Analyze the resulting alkene mixture using gas chromatography (GC) to determine the relative percentages of the different isomers formed.
Workflow for Experimental Procedure:
Caption: General workflow for dehydrobromination.
Conclusion
The choice of base is a powerful tool for controlling the regiochemical outcome of the dehydrobromination of this compound. For the preferential synthesis of the more stable, internal alkene (3-methylpent-2-ene), a small, unhindered base such as sodium ethoxide or potassium hydroxide is recommended. Conversely, to favor the formation of the less stable, terminal alkene (3-methylpent-1-ene), a bulky base like potassium tert-butoxide should be employed. The selection of the appropriate base is therefore a critical parameter for achieving the desired product in high yield and selectivity. Researchers should carefully consider the steric properties of the base in relation to the substrate to effectively direct the elimination reaction towards the intended alkene isomer.
Safety Operating Guide
Safe Disposal of 2-Bromo-3-methylpentane: A Procedural Guide
Proper management and disposal of 2-bromo-3-methylpentane are critical for ensuring laboratory safety and environmental protection. As a flammable, halogenated organic compound, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols to mitigate risks. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. It is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] Always handle this chemical within a well-ventilated area or a chemical fume hood. The use of appropriate Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or Viton).[3]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to never discard it down the drain.[3][4] It must be managed as hazardous waste.
Step 1: Waste Segregation
This compound is classified as a halogenated organic compound.[5] It is crucial to segregate it from non-halogenated waste streams.[6] Co-mingling halogenated and non-halogenated waste can elevate disposal costs and complicate the treatment process.[4]
Step 2: Utilize a Designated Waste Container
Employ a clearly labeled, non-reactive, and sealable container specifically designated for "Halogenated Organic Waste".[5][6] The container must be in good condition and compatible with the chemical. The label must prominently display the words "Hazardous Waste," the full chemical name (this compound), and its approximate concentration.[6]
Step 3: Storage of Waste Container
Store the waste container in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[6][7] The container should be kept tightly closed when not in use.[2][6] It is best practice to store the waste container in a designated flammable storage cabinet or under a fume hood designed for chemical storage, with secondary containment to prevent the spread of potential spills.[3]
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste container.[3][4] Halogenated organic wastes are typically incinerated at regulated hazardous waste facilities.[5]
Spill Management Procedures
In the event of a small spill (one that can be cleaned up in under 10 minutes by trained personnel), the following steps should be taken:[3]
-
Evacuate and Ventilate: Clear all non-essential personnel from the area and ensure adequate ventilation.[6]
-
Eliminate Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[6] Use non-sparking tools for the cleanup.[7]
-
Contain and Absorb: Use an inert absorbent material, such as sand or earth, to contain and absorb the spill.[8]
-
Collect and Dispose: Carefully place the absorbent material into a designated, sealable container for hazardous waste disposal.[6][8]
-
Decontaminate: Clean the affected surface thoroughly to remove any residual contamination.[8]
For larger spills, evacuate the area immediately and contact your institution's emergency response team.
Quantitative Data Summary
While specific quantitative limits for disposal can vary by jurisdiction and disposal facility, the following table summarizes key physical and safety data for this compound.
| Property | Value | Source |
| Molecular Formula | C6H13Br | [1] |
| Molecular Weight | 165.07 g/mol | [1] |
| GHS Hazard Class | Flammable Liquid 3, Skin Irritant 2, Eye Irritant 2A, Specific Target Organ Toxicity (Single Exposure) 3 | [1] |
| Hazard Statements | H226: Flammable liquid and vapor, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [1] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C6H13Br | CID 19612097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
